molecular formula C23H41N B15579501 Piptamine

Piptamine

Cat. No.: B15579501
M. Wt: 331.6 g/mol
InChI Key: YMMNFUJNCOWQRX-UHFFFAOYSA-N
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Description

Piptamine(antibiotic) is an aromatic amine. It has a role as a metabolite.
This compound(antibiotic) has been reported in Ormosia jamaicensis and Fomitopsis betulina with data available.

Properties

Molecular Formula

C23H41N

Molecular Weight

331.6 g/mol

IUPAC Name

N-benzyl-N-methylpentadecan-1-amine

InChI

InChI=1S/C23H41N/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2)22-23-19-16-15-17-20-23/h15-17,19-20H,3-14,18,21-22H2,1-2H3

InChI Key

YMMNFUJNCOWQRX-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Piptamine from Piptoporus betulinus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of piptamine, a novel antibiotic isolated from the basidiomycete fungus Piptoporus betulinus. The document details the experimental protocols, quantitative data, and the workflow from fungal culture to the purified active compound.

Introduction

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Fungi, particularly Basidiomycetes, represent a rich and historically significant source of bioactive secondary metabolites.[1][2] Piptoporus betulinus (now also known as Fomitopsis betulina), commonly known as the birch polypore, has a long history in folk medicine for its purported antimicrobial and anti-inflammatory properties.[2][3] In 2000, as part of a screening program for antimicrobial metabolites from basidiomycetes, a new antibiotic compound, this compound, was isolated from a submerged culture of Piptoporus betulinus Lu 9-1.[1][4] This guide serves as a technical resource for researchers interested in the natural product chemistry and pharmacological potential of this unique fungal metabolite.

Physicochemical and Spectroscopic Data of this compound

The structure of this compound was elucidated through a combination of high-resolution mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[5] These analyses identified this compound as a previously unknown fungal tertiary amine, N-benzyl-N-methylpentadecan-1-amine.[3][5]

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular Formula C₂₃H₄₁N[5]
Molecular Weight 331.58 g/mol [5]
Appearance Waxy Solid[5]
HRESI-MS ([M+H]⁺) m/z 332.3307 (observed), 332.3298 (calculated)[5]
TLC Rf Value 0.1 (CHCl₃/MeOH; 9:1 v/v on silica (B1680970) gel)[5]
¹H NMR (CDCl₃) Aromatic: δ 7.50 (d, 2H), 7.55 (m, 3H); Methylene: δ 4.52 (s, 2H, H-1"), 3.25 (t, 2H, H-1); Methyl: δ 2.96 (s, 3H, H-1'), 0.95 (t, 3H, H-15)[5]
¹³C NMR (CDCl₃) Aromatic: δ 128.8, 130.2, 132.9; Aliphatic chain carbons discernible, with a signal at 28.9 ppm representing four carbons.[5]

Biological Activity

This compound exhibits notable antimicrobial activity, particularly against Gram-positive bacteria and some yeasts.[4][6] Its mechanism of action is believed to involve the dissolution of the bacterial cell membrane, leading to cell death.[6]

Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

Test OrganismStrainMIC (µg/mL)Reference
Staphylococcus aureusSG 5110.78[7]
Enterococcus faecalis15281.56[7]
Bacillus subtilisATCC 6633Not specified, but active[5][8]
Escherichia coli>12.5[7]
Candida albicans6.25[4]
Rhodotorula rubra6.25[3]
Kluyveromyces marxianus6.25[3]
Sporobolomyces salmonicolorActive[3]
Penicillium notatum>50.0[3]

Experimental Protocols

The following protocols are based on the methods described by Schlegel et al. (2000).[1][5]

Fungal Strain and Culture Conditions
  • Strain: Piptoporus betulinus Lu 9-1, isolated from a forested district near Neustadt/Orla (Thuringia, Germany) and deposited in the strain collection of the Hans-Knöll-Institute of Natural Products, Jena, Germany.[1]

  • Inoculum Preparation: A malt (B15192052) agar (B569324) slant culture of Piptoporus betulinus Lu-9-1 is used to inoculate 500 mL Erlenmeyer flasks.[1]

  • Seed Medium Composition: Each flask contains 100 mL of a seed medium composed of:

    • Glucose: 1%

    • Malt extract: 2%

    • Soya bean meal: 0.5%

    • Yeast extract: 0.1%

    • KH₂PO₄: 0.1%

    • MgSO₄·7H₂O: 0.05%

    • ZnSO₄·7H₂O: 0.0008%

    • CaCO₃: 0.1%

    • The pH is adjusted to 5.0-5.3 before sterilization.[1]

Fermentation
  • Cultivation: The inoculated flasks are cultivated at 23°C on a rotary shaker at 110 rpm for 21 days.[5]

Extraction and Isolation
  • Extraction: 10 liters of the fermentation broth is extracted twice with 3-liter portions of ethyl acetate (B1210297).[5]

  • Concentration: The combined ethyl acetate extracts are dried and evaporated to yield an oily residue.[5]

  • Initial Chromatography (Size Exclusion): The oily residue is subjected to column chromatography on Sephadex LH-20 with methanol (B129727) as the eluent.[5]

  • Bioassay-Guided Fractionation: Antibacterial fractions are identified using an agar diffusion assay with Bacillus subtilis ATCC 6633 as the test organism.[5]

  • Pooling and Concentration: The active fractions are pooled and evaporated to dryness.[5]

  • Final Purification (Silica Gel Chromatography): Final purification is achieved by column chromatography on silica gel 60 (0.063-0.1 mm). The column is eluted with a step gradient of chloroform (B151607) and methanol:

    • CHCl₃

    • CHCl₃/MeOH (9:1)

    • CHCl₃/MeOH (8:2)

    • CHCl₃/MeOH (7:3)[5]

  • Final Product: The bioactive fractions are evaporated to yield 35 mg of this compound as a waxy solid.[5]

Structure Elucidation
  • Mass Spectrometry: The molecular formula (C₂₃H₄₁N) was determined by High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS). Collision-Induced Dissociation (CID-MS/MS) was used to generate daughter ions for structural insights.[5]

  • NMR Spectroscopy: One- and two-dimensional ¹H and ¹³C NMR measurements (COSY, DEPT, HSQC, HMBC) were conducted in CDCl₃ to establish the final structure as N-benzyl-N-methylpentadecan-1-amine.[5]

Experimental Workflow Visualization

The following diagram illustrates the workflow for the discovery and isolation of this compound from Piptoporus betulinus.

Piptamine_Isolation_Workflow cluster_0 Fungal Culture & Fermentation cluster_1 Extraction & Initial Purification cluster_2 Bioassay-Guided Fractionation cluster_3 Final Purification & Characterization strain Piptoporus betulinus Lu 9-1 inoculum Inoculum Preparation (Malt Agar Slant) strain->inoculum fermentation Submerged Fermentation (21 days, 23°C, 110 rpm) inoculum->fermentation extraction Solvent Extraction (Ethyl Acetate) fermentation->extraction concentration1 Evaporation to Oily Residue extraction->concentration1 sephadex Sephadex LH-20 Column Chromatography (Methanol) concentration1->sephadex bioassay Agar Diffusion Assay (Bacillus subtilis) sephadex->bioassay pooling Pooling of Active Fractions bioassay->pooling concentration2 Evaporation to Dryness pooling->concentration2 silica Silica Gel Column Chromatography (CHCl3/MeOH Gradient) concentration2->silica This compound Pure this compound (35 mg waxy solid) silica->this compound characterization Structure Elucidation (HRESI-MS, NMR) This compound->characterization

Caption: Workflow for the isolation and discovery of this compound.

Conclusion

This compound represents a unique nitrogen-containing compound from Piptoporus betulinus with promising antimicrobial activity, especially against Gram-positive bacteria. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further investigate this compound's pharmacological properties, mechanism of action, and potential for therapeutic development. The bioassay-guided fractionation approach detailed herein remains a cornerstone of natural product discovery and can be adapted for the isolation of other novel bioactive compounds from fungal sources.

References

The Birch Polypore's Antibiotic: A Technical Guide to Piptamine from Fomitopsis betulina

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fomitopsis betulina (formerly Piptoporus betulinus), commonly known as the birch polypore, has a long history in traditional medicine. Modern scientific inquiry has led to the isolation of various bioactive secondary metabolites, among them the unique tertiary amine, piptamine. This technical guide provides an in-depth overview of this compound, covering its production through fungal fermentation, detailed isolation and purification protocols, a summary of its antimicrobial activity, and a discussion of its proposed biosynthesis and mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, offering the foundational knowledge required for further investigation and potential therapeutic application of this natural antibiotic.

Introduction

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Natural products, particularly those derived from fungi, have historically been a rich source of new therapeutics. Fomitopsis betulina, a bracket fungus that grows predominantly on birch trees, has been recognized for its medicinal properties for centuries. In 2000, Schlegel et al. isolated a novel antibiotic compound from a submerged culture of this fungus, which they named this compound.

This compound, chemically identified as N-benzyl-N-methylpentadecan-1-amine, is a unique fungal metabolite with notable activity against Gram-positive bacteria and some yeasts. This guide synthesizes the available technical information on this compound, with a focus on its production, isolation, and biological characterization, to facilitate further research into its therapeutic potential.

This compound Production and Isolation

This compound is produced by Fomitopsis betulina in submerged culture. The following sections detail the experimental protocols for its production and subsequent purification, based on the original work by Schlegel et al. (2000).

Fungal Strain and Cultivation

The strain Piptoporus betulinus Lu 9-1 (now Fomitopsis betulina) was the original source of this compound.

Experimental Protocol: Submerged Culture for this compound Production

  • Inoculum Preparation: A malt (B15192052) agar (B569324) slant culture of Fomitopsis betulina is used to inoculate 500 ml Erlenmeyer flasks.

  • Seed Medium Composition: Each flask contains 100 ml of a seed medium with the following composition:

    • Glucose: 1%

    • Malt extract: 2%

    • Soybean meal: 0.5%

    • Yeast extract: 0.1%

    • KH₂PO₄: 0.1%

    • MgSO₄·7H₂O: 0.05%

    • ZnSO₄·7H₂O: 0.0008%

    • CaCO₃: 0.1%

  • pH Adjustment: The pH of the medium is adjusted to 5.0-5.3 before sterilization.

  • Cultivation Conditions: The flasks are incubated at 23°C on a rotary shaker at 110 rpm for 21 days.

Extraction and Purification

This compound is extracted from the culture broth and purified using a two-step chromatographic process.

Experimental Protocol: this compound Extraction and Purification

  • Extraction: Ten liters of the 21-day-old culture broth are extracted twice with three-liter portions of ethyl acetate (B1210297). The combined ethyl acetate extracts are then dried and evaporated to yield an oily residue.

  • Column Chromatography on Sephadex LH-20: The oily residue is subjected to column chromatography on Sephadex LH-20 with methanol (B129727) as the eluent. Antibacterial fractions are identified using an agar diffusion assay with Bacillus subtilis ATCC 6633 as the test organism. The active fractions are pooled and evaporated to dryness.

  • Column Chromatography on Silica (B1680970) Gel 60: Final purification is achieved by column chromatography on silica gel 60 (0.063-0.1 mm). The elution is performed with a solvent gradient of chloroform (B151607) and methanol: CHCl₃, CHCl₃/MeOH (9:1), CHCl₃/MeOH (8:2), and CHCl₃/MeOH (7:3). The bioactive fractions are evaporated to yield pure this compound as a waxy solid.

A yield of 35 mg of this compound was obtained from 10 liters of culture broth in the original study.

Experimental Workflow Diagram

G cluster_cultivation This compound Production cluster_extraction Extraction cluster_purification Purification A Inoculation of F. betulina B Submerged Fermentation (21 days, 23°C, 110 rpm) A->B C Ethyl Acetate Extraction of Culture Broth B->C D Evaporation to Oily Residue C->D E Sephadex LH-20 Chromatography (Methanol) D->E F Bioassay-Guided Fractionation (B. subtilis) E->F G Silica Gel 60 Chromatography (CHCl3/MeOH gradient) F->G H Pure this compound G->H

Caption: Workflow for the production and purification of this compound.

Biological Activity of this compound

This compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria and several yeast species. Its potency has been quantified by determining the Minimum Inhibitory Concentration (MIC) against a panel of microorganisms.

Antimicrobial Spectrum

The antimicrobial activity of this compound is summarized in the table below.

Test OrganismStrain IDMIC (µg/ml)
Staphylococcus aureus134/946.25
Staphylococcus aureusSG 5110.78
Enterococcus faecalis15281.56
Bacillus subtilisATCC 66331.00
Escherichia coliSG 45812.5
Rhodotorula rubraIMET 2503050.0
Kluyveromyces marxianusIMET 251486.25
Candida albicansBMSY 2126.25
Sporobolomyces salmonicolorSBUG 5496.25
*Penicillium not

An In-depth Technical Guide on the Mechanism of Action of Piptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piptamine, a tertiary amine isolated from the fungus Fomitopsis betulina (formerly Piptoporus betulatus), has been identified as a novel antibiotic. Its chemical structure is N-benzyl-N-methylpentadecan-1-amine.[1] Current research predominantly supports its mechanism of action as an antimicrobial agent, with pronounced efficacy against Gram-positive bacteria and certain yeasts.[2][3] The primary mode of action is believed to be the disruption of microbial cell membranes. To date, there is a significant lack of scientific literature pertaining to the pharmacological effects and mechanism of action of this compound in mammalian systems. This guide provides a comprehensive overview of the existing studies on this compound's antimicrobial properties, including quantitative data on its efficacy and the experimental protocols utilized in its investigation. Additionally, this document will briefly discuss the known biological activities of a structurally related, shorter-chain analogue, N-benzyl-N-methyldecan-1-amine (BMDA), to offer potential, albeit speculative, avenues for future research into the broader pharmacological potential of this compound.

Antimicrobial Mechanism of Action

The principal mechanism of action attributed to this compound is its ability to inflict damage upon the cellular membranes of susceptible microorganisms.[1] This disruption of the membrane integrity is considered the primary event leading to its antimicrobial effect. The cellular damage subsequently triggers a secondary transcriptional response within the treated microbes, likely as a stress response to the membrane injury.[1]

Proposed Antimicrobial Signaling Pathway

The interaction of this compound with a microbial cell and the subsequent cellular response can be visualized as a direct pathway leading to cell death.

G This compound This compound CellMembrane Microbial Cell Membrane This compound->CellMembrane Interaction MembraneDamage Membrane Disruption & Increased Permeability CellMembrane->MembraneDamage TranscriptionalResponse Secondary Transcriptional Stress Response MembraneDamage->TranscriptionalResponse CellDeath Cell Death MembraneDamage->CellDeath

Caption: Proposed mechanism of this compound's antimicrobial action.

Quantitative Antimicrobial Efficacy

The antimicrobial activity of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against a variety of microorganisms.

MicroorganismTypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus SG 511Gram-positive bacteria0.78[4]
Enterococcus faecalis 1528Gram-positive bacteria1.56[4]
Bacillus subtilisGram-positive bacteria0.78 - >12.5[3][4][5]
Escherichia coliGram-negative bacteria>12.5[4][5]
Candida albicansYeast6.25[1][3]
Rhodotorula rubraYeast6.25[1]
Kluyveromyces marxianusYeast6.25[1]
Sporobolomyces salmonicolorYeastNot specified, activity noted[1]
Penicillium notatumFungus>50.0[1]

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound was achieved through a bioassay-guided fractionation of a submerged culture of Piptoporus betulinus Lu 9-1.[2][3]

G cluster_0 Fungal Culture & Extraction cluster_1 Chromatographic Separation cluster_2 Bioassay Submerged Culture Submerged Culture of Piptoporus betulinus Lu 9-1 Ethyl Acetate Extraction Extraction with Ethyl Acetate Submerged Culture->Ethyl Acetate Extraction Crude Extract Crude Extract Ethyl Acetate Extraction->Crude Extract Sephadex LH-20 Column Chromatography (Sephadex LH-20, MeOH) Crude Extract->Sephadex LH-20 Antibacterial Fractions Antibacterial Fractions Sephadex LH-20->Antibacterial Fractions Silica (B1680970) Gel Column Chromatography (Silica Gel 60) Purified this compound Purified this compound Silica Gel->Purified this compound Antibacterial Fractions->Silica Gel Agar (B569324) Diffusion Assay Agar Diffusion Assay (Bacillus subtilis) Antibacterial Fractions->Agar Diffusion Assay Bioassay-guided

Caption: Experimental workflow for the isolation of this compound.

The detailed protocol is as follows:

  • Cultivation : Piptoporus betulinus Lu 9-1 was grown in a submerged culture for 21 days at 23°C on a rotary shaker.[2] The seed medium consisted of glucose, malt (B15192052) extract, soya bean meal, yeast extract, and various mineral salts at a pH of 5.0-5.3.[2][6]

  • Extraction : The culture broth was extracted with ethyl acetate. The combined extracts were then dried and evaporated to yield an oily residue.[2]

  • Initial Chromatography : The residue was subjected to column chromatography on Sephadex LH-20 with methanol (B129727) as the eluent.[2]

  • Bioassay-Guided Fractionation : Fractions were tested for antibacterial activity using an agar diffusion assay with Bacillus subtilis as the test organism.[2]

  • Final Purification : Active fractions were pooled, evaporated, and further purified by column chromatography on silica gel 60 using a gradient of chloroform (B151607) and methanol.[2]

Antimicrobial Susceptibility Testing

Standard antimicrobial susceptibility tests were employed to determine the MIC values of this compound.

  • Broth Microdilution Method : This method was used for determining the MIC against bacteria and yeasts.[4] Serial dilutions of this compound were prepared in a liquid growth medium in microtiter plates. The wells were then inoculated with a standardized suspension of the test microorganism and incubated. The MIC was determined as the lowest concentration of this compound that visibly inhibited microbial growth.

  • Agar Diffusion Assay : This method was also utilized to assess antimicrobial activity. An agar plate was uniformly inoculated with the test microorganism. Wells were then created in the agar, and a solution of this compound was added to the wells. The diameter of the zone of growth inhibition around the well was measured after incubation to determine the extent of antimicrobial activity.[2]

Studies on a Structurally Related Compound: N-benzyl-N-methyldecan-1-amine (BMDA)

While no studies on the mechanism of action of this compound in mammalian cells have been published, research on a shorter-chain analogue, N-benzyl-N-methyldecan-1-amine (BMDA), has revealed anti-inflammatory and anti-cancer properties. It is crucial to note that BMDA and this compound are distinct molecules, and the findings for BMDA are not directly transferable to this compound. However, they may provide a foundation for future investigations into this compound's potential pharmacological activities beyond its antimicrobial effects.

BMDA, isolated from garlic (Allium sativum), has been shown to:

  • Inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in THP-1 cells.[6]

  • Block inflammatory signaling pathways involving JNK, p38 MAPK, and NF-κB.[6][7]

  • Alleviate symptoms in animal models of colitis and rheumatoid arthritis.[6]

  • Reduce the severity of atopic dermatitis-like skin lesions in mice.[7]

  • Exhibit anti-cancer effects in human lung cancer cells by inducing apoptosis and autophagy, and inhibiting cell migration and invasion through the TGF-β signaling pathway.[5]

Known Signaling Pathways of the Analogue BMDA

The following diagram illustrates the known anti-inflammatory signaling pathways affected by BMDA.

G cluster_0 MAPK Pathway BMDA BMDA (this compound Analogue) JNK JNK BMDA->JNK Inhibits p38 p38 MAPK BMDA->p38 Inhibits NFkB NF-κB Pathway BMDA->NFkB Inhibits LPS LPS Stimulation LPS->JNK LPS->p38 LPS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) JNK->Cytokines Production p38->Cytokines Production NFkB->Cytokines Production

Caption: Anti-inflammatory signaling pathways modulated by BMDA.

Conclusion and Future Directions

This compound is a novel antibiotic with a clear antimicrobial profile, particularly against Gram-positive bacteria and yeasts. Its primary mechanism of action involves the disruption of the microbial cell membrane. While the current body of research is limited to its antimicrobial properties, the observed biological activities of the structurally similar compound, BMDA, suggest that this compound could potentially possess uninvestigated pharmacological effects in mammalian systems.

For drug development professionals and researchers, this compound presents two main avenues for further exploration:

  • As an antimicrobial agent : Further studies could focus on its spectrum of activity against a wider range of pathogens, including drug-resistant strains, and investigate its potential for synergistic effects with other antibiotics. In vivo efficacy and toxicity studies are also necessary to evaluate its therapeutic potential.

  • As a potential modulator of mammalian signaling pathways : Drawing parallels from the research on BMDA, future studies could investigate the anti-inflammatory and anti-cancer properties of this compound. Receptor binding assays and in vitro studies on various mammalian cell lines would be the initial steps to elucidate any potential mechanism of action in a non-antimicrobial context.

A thorough investigation into the safety and pharmacology of this compound in mammalian systems is warranted to fully understand its potential as a therapeutic agent.

References

Unraveling the Piptamine Enigma: A Technical Guide to its Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the biosynthetic pathways of two distinct compounds referred to as "piptamine." The first, a tryptamine (B22526) derivative (5-hydroxytryptamine, or serotonin) found in plants, and the second, a novel antibiotic (N-benzyl-N-methylpentadecan-1-amine) isolated from the fungus Piptoporus betulinus. This document delineates the known and proposed enzymatic steps, offers detailed experimental protocols for pathway investigation, and presents quantitative data for key enzymes.

The Dual Identity of this compound: Two Distinct Molecules, Two Unique Pathways

It is critical to distinguish between the two molecules that have been associated with the name "this compound":

  • Plant-derived this compound (Serotonin/5-Hydroxytryptamine): A well-characterized biogenic amine synthesized from the amino acid L-tryptophan. It plays diverse physiological roles in plants.

  • Fungal-derived this compound (N-benzyl-N-methylpentadecan-1-amine): An antibiotic compound isolated from the fungus Piptoporus betulinus. Its biosynthesis is hypothesized to follow a polyketide synthase (PKS) pathway.

This guide will address both pathways, providing a comprehensive overview for researchers in natural product biosynthesis and drug discovery.

The Plant this compound (Serotonin) Biosynthetic Pathway

In plants, the biosynthesis of serotonin (B10506) from L-tryptophan is a two-step enzymatic process.

Signaling Pathway and Core Enzymes

The pathway involves two key enzymes: Tryptophan Decarboxylase (TDC) and Tryptamine 5-Hydroxylase (T5H). TDC is often considered the rate-limiting step in this pathway.[1]

Plant this compound Biosynthesis Plant this compound (Serotonin) Biosynthetic Pathway Tryptophan L-Tryptophan TDC Tryptophan Decarboxylase (TDC) (EC 4.1.1.105) Tryptophan->TDC CO2 Tryptamine Tryptamine T5H Tryptamine 5-Hydroxylase (T5H) (EC 1.14.14.186) Tryptamine->T5H Serotonin This compound (Serotonin) TDC->Tryptamine T5H->Serotonin

Diagram 1: Plant this compound (Serotonin) Biosynthetic Pathway.
Quantitative Data for Key Enzymes

The following tables summarize the available kinetic parameters for Tryptophan Decarboxylase (TDC) from various plant sources. Data for Tryptamine 5-Hydroxylase (T5H) is less abundant in the literature.

Table 1: Kinetic Parameters of Tryptophan Decarboxylase (TDC)

Plant SourceSubstrateKm (mM)VmaxReference
Catharanthus roseusL-Tryptophan0.075Not Reported[2]
Catharanthus roseus5-Hydroxytryptophan1.30Not Reported[2]
Camptotheca acuminataL-TryptophanNot ReportedNot Reported[3]
Engineered TDC5-Nitrotryptophan3.6 (K1/2)0.63 s-1 (kcat)[4]
Experimental Protocols

A common method for obtaining pure enzymes for characterization is through heterologous expression in E. coli.

Objective: To produce and purify recombinant TDC and T5H for enzymatic assays.

Protocol:

  • Gene Cloning: Synthesize or PCR amplify the coding sequences of TDC and T5H from the plant of interest. Clone the genes into an appropriate expression vector (e.g., pET series) with a purification tag (e.g., His-tag).

  • Transformation: Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression: Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue cultivation at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Lyse the cells by sonication on ice.

  • Purification: Centrifuge the lysate to remove cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute the recombinant protein with elution buffer (lysis buffer with 250 mM imidazole).

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

  • Purity Analysis: Assess the purity of the protein by SDS-PAGE.

This protocol is adapted from a direct fluorometric assay.[5]

Objective: To determine the enzymatic activity of TDC.

Principle: The product of the TDC reaction, tryptamine, is selectively extracted into an organic solvent and quantified by its fluorescence.

Reagents:

  • Assay buffer: 50 mM Tris-HCl, pH 8.5

  • Substrate solution: 10 mM L-tryptophan in assay buffer

  • Enzyme solution: Purified TDC or crude plant extract

  • Stop solution: 1 M NaOH

  • Extraction solvent: Ethyl acetate (B1210297)

  • Tryptamine standard solutions

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine 50 µL of assay buffer, 10 µL of substrate solution, and 40 µL of enzyme solution.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding 20 µL of stop solution.

  • Extraction: Add 200 µL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at high speed for 5 minutes to separate the phases.

  • Fluorescence Measurement: Carefully transfer the upper ethyl acetate layer to a quartz cuvette or a black microplate. Measure the fluorescence at an excitation wavelength of 280 nm and an emission wavelength of 350 nm.

  • Quantification: Create a standard curve using known concentrations of tryptamine in ethyl acetate to determine the amount of tryptamine produced in the enzymatic reaction.

This protocol is based on the characterization of T5H from rice.[6]

Objective: To measure the activity of T5H.

Principle: The conversion of tryptamine to serotonin is monitored. The product, serotonin, can be quantified using HPLC.

Reagents:

  • Assay buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.5

  • Substrate solution: 1 mM tryptamine in assay buffer

  • Cofactor solution: 1 mM Tetrahydropterine

  • Enzyme solution: Purified T5H or microsomal fraction from plant tissue

  • Stop solution: 10% trichloroacetic acid (TCA)

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 100 µL of assay buffer, 10 µL of substrate solution, 10 µL of cofactor solution, and the enzyme solution to a final volume of 200 µL.

  • Incubation: Incubate the reaction at 30°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding 20 µL of 10% TCA.

  • Sample Preparation: Centrifuge the mixture to pellet precipitated protein. Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC with fluorescence detection (excitation at 285 nm, emission at 345 nm) to quantify the amount of serotonin produced. A C18 column is typically used with a mobile phase gradient of methanol (B129727) and water containing 0.1% formic acid.

The Fungal this compound (N-benzyl-N-methylpentadecan-1-amine) Biosynthetic Pathway: A Proposed Route

The complete biosynthetic pathway of the fungal this compound has not been experimentally elucidated. However, based on its structure, a plausible pathway involving a Polyketide Synthase (PKS) is proposed.

Proposed Biosynthetic Logic

The pentadecan-1-amine backbone strongly suggests a polyketide origin. The N-benzyl and N-methyl groups are likely added by subsequent tailoring enzymes.

Fungal_Piptamine_Biosynthesis_Workflow Proposed Biosynthetic & Investigation Workflow for Fungal this compound cluster_biosynthesis Proposed Biosynthesis cluster_investigation Experimental Investigation AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Polyketide Polyketide Chain (C15) Thioesterase Thioesterase/ Reductase Polyketide->Thioesterase Ketoacid 15-keto-acid Aminotransferase Aminotransferase Ketoacid->Aminotransferase AminoAcid Amino Acid (e.g., Alanine) AminoAcid->Aminotransferase Amine Pentadecan-1-amine ReductiveAminase Reductive Aminase/ Imine Reductase Amine->ReductiveAminase Benzyl Benzaldehyde Benzyl->ReductiveAminase Methyl S-Adenosyl methionine (SAM) Methyltransferase N-Methyltransferase Methyl->Methyltransferase This compound This compound (N-benzyl-N-methylpentadecan-1-amine) PKS->Polyketide Thioesterase->Ketoacid Aminotransferase->Amine ReductiveAminase->Methyltransferase Methyltransferase->this compound GenomeMining Genome Mining of Piptoporus betulinus (Identify PKS, Aminotransferase, etc. gene clusters) IsotopicLabeling Isotopic Labeling Studies (e.g., 13C-acetate feeding) GenomeMining->IsotopicLabeling HeterologousExpression Heterologous Expression of Candidate Genes GenomeMining->HeterologousExpression MetaboliteAnalysis Metabolite Analysis (HPLC-MS) IsotopicLabeling->MetaboliteAnalysis EnzymeAssays In vitro Enzyme Assays (PKS, Aminotransferase) EnzymeAssays->MetaboliteAnalysis HeterologousExpression->EnzymeAssays

Diagram 2: Proposed Biosynthesis and Investigation Workflow for Fungal this compound.
Experimental Protocols for Pathway Elucidation

Objective: To trace the incorporation of precursors into the this compound backbone.

Principle: Stable isotope-labeled precursors (e.g., 13C-labeled acetate) are fed to the fungal culture. The resulting this compound is isolated, and the position of the label is determined by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol:

  • Fungal Culture: Grow Piptoporus betulinus in a suitable liquid medium.

  • Precursor Feeding: At a specific growth phase (e.g., early exponential phase), add a sterile solution of the isotopically labeled precursor (e.g., [1-13C]acetate or [1,2-13C2]acetate) to the culture.

  • Incubation: Continue the fermentation for a period that allows for the incorporation of the label into secondary metabolites.

  • Extraction: Harvest the mycelium and/or culture broth and extract the secondary metabolites using an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Purify this compound from the crude extract using chromatographic techniques (e.g., silica (B1680970) gel chromatography followed by HPLC).

  • Analysis: Analyze the purified this compound by high-resolution MS to determine the mass shift due to isotope incorporation and by 13C-NMR to identify the specific labeled positions.

Objective: To demonstrate the activity of a candidate PKS enzyme in the biosynthesis of the polyketide backbone.

Principle: A purified candidate PKS enzyme is incubated with the necessary substrates and cofactors, and the formation of the polyketide product is monitored.

Reagents:

  • Purified candidate PKS enzyme (obtained through heterologous expression)

  • Starter unit: Acetyl-CoA

  • Extender unit: Malonyl-CoA

  • Cofactor: NADPH

  • Assay buffer: 100 mM phosphate buffer, pH 7.2, containing 1 mM EDTA and 2 mM DTT

Protocol:

  • Reaction Setup: In a reaction tube, combine the assay buffer, starter unit, extender unit, NADPH, and the purified PKS enzyme.

  • Incubation: Incubate the reaction mixture at 30°C for several hours.

  • Product Extraction: Quench the reaction with an equal volume of ethyl acetate and vortex. Centrifuge to separate the layers and collect the organic phase.

  • Analysis: Analyze the extracted product by LC-MS to identify the polyketide intermediate. The expected product may be a pyrone or a released fatty acid, depending on the nature of the PKS.

Objective: To test the ability of a candidate aminotransferase to convert a keto-acid intermediate to an amine.

Principle: The activity of the aminotransferase is measured by monitoring the formation of the amino product or the consumption of the amino donor.

Reagents:

  • Purified candidate aminotransferase enzyme

  • Keto-acid substrate (synthesized or commercially available)

  • Amino donor (e.g., L-alanine, L-glutamate)

  • Cofactor: Pyridoxal 5'-phosphate (PLP)

  • Assay buffer: 50 mM Tris-HCl, pH 8.0

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the assay buffer, keto-acid substrate, amino donor, PLP, and the purified aminotransferase.

  • Incubation: Incubate at 37°C for a specified time.

  • Detection of Product: The formation of the amine product can be monitored by HPLC-MS. Alternatively, a coupled-enzyme assay can be used to monitor the formation of the keto-acid product from the amino donor (e.g., pyruvate (B1213749) from alanine, which can be measured spectrophotometrically).

Concluding Remarks

The investigation of this compound biosynthesis presents a fascinating case of convergent nomenclature for structurally and biosynthetically distinct natural products. The plant-derived serotonin pathway is well-established, offering clear targets for metabolic engineering. In contrast, the fungal this compound from Piptoporus betulinus represents an exciting frontier, with its proposed polyketide origin opening new avenues for the discovery of novel enzymatic machinery and bioactive compounds. The experimental workflows and protocols detailed in this guide provide a solid foundation for researchers to further explore and exploit these intriguing biosynthetic pathways.

References

The Birch Polypore (Piptoporus betulinus): A Technical Guide to its Historical Context in Traditional Medicine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piptoporus betulinus, recently reclassified as Fomitopsis betulina, and commonly known as the Birch Polypore, is a bracket fungus with a rich and extensively documented history of use in traditional medicine across the Northern Hemisphere.[1][2] This technical guide synthesizes the available historical and ethnobotanical data on P. betulinus, providing researchers, scientists, and drug development professionals with a comprehensive overview of its traditional applications, preparation methods, and the historical context of its use. The remarkable preservation of Ötzi the Iceman, a 5,300-year-old mummy discovered in the Alps carrying this fungus, offers a unique and profound glimpse into the antiquity of its medicinal use.[2][3][4]

Historical and Geographical Distribution of Use

The use of Piptoporus betulinus in traditional medicine is geographically widespread, with notable accounts from Europe and Asia. Historical evidence and traditional practices have been documented in regions including Russia, Siberia, the Baltic countries, Hungary, and Romania.[5][6] In these areas, it has been traditionally used for a variety of purposes, from a general immune-enhancing tonic to a treatment for more specific ailments.[1][6] The discovery of two pieces of this mushroom threaded on a leather thong among the possessions of Ötzi the Iceman, who lived around 3300 BC, provides the earliest direct evidence of its use by humans.[1][7] Analysis of Ötzi's remains revealed an intestinal parasitic infection with whipworm (Trichuris trichiura), and it is theorized that he was using the Birch Polypore for its known anti-parasitic and laxative properties.[1]

Traditional Medicinal Applications

The traditional medicinal applications of Piptoporus betulinus are diverse, reflecting a deep-seated empirical knowledge of its properties. These uses can be broadly categorized as follows:

  • Antimicrobial and Antiseptic: The fungus was widely employed as an antimicrobial and antiseptic agent.[1] Strips of the fruiting body were used externally as a styptic to stop bleeding and as an antiseptic dressing for wounds.[1][8] In some traditions, the mushroom was burnt to a charcoal and then used as an antiseptic.[3]

  • Anti-inflammatory and Analgesic: P. betulinus was recognized for its anti-inflammatory properties.[1] Powdered dried mushroom was used as a painkiller.[6] In North America and Siberia, snuff made from the ash of the fungus was also used for pain relief.[5]

  • Gastrointestinal and Anti-parasitic: One of the most well-documented historical uses is for gastrointestinal disorders and to expel intestinal parasites.[1] This is strongly supported by the context of Ötzi the Iceman.[1] It was also used as a laxative.[1]

  • Immune System Support: In Russia, Siberia, and the Baltic region, a tea made from the mushroom was used to enhance the immune system and reduce fatigue.[1][5]

  • Cancer Treatment: There are historical accounts of P. betulinus being used in the folk medicine of Siberia, the Baltic area, and Finland for the treatment of various types of cancer.[1] In a notable historical account from Poland, oral administration of birch polypore extracts to female dogs with vaginal tumors reportedly led to their complete disappearance after five weeks.[1]

Quantitative Data from Traditional Use

While precise historical records of dosages are scarce, a combination of ethnobotanical studies and modern herbal practices provide some quantitative insights into the traditional preparation of Piptoporus betulinus.

Preparation MethodTraditional Dosage/RatioSource
Decoction (Tea)5-8g of dried mushroom per cup of water[3]
Decoction (Tea)1 part dried mushroom to 10 parts water[1]
Infusion½ teaspoon of dried mushroom powder per cup of water[1]
Tincture (Modern Herbal Practice)1-2 ml, 2-3 times per day[1]

Traditional Preparation Methodologies

The preparation of Piptoporus betulinus for medicinal use varied depending on the intended application. The primary methods included decoctions, infusions, powders, and topical applications.

Decoction and Infusion (Tea)

This was one of the most common methods for internal use.

  • Protocol for Decoction:

    • The fresh or dried fruiting body is sliced.[3]

    • A specific weight of the mushroom (e.g., 5-8g) is added to a corresponding volume of water (e.g., 1 cup).[3]

    • The mixture is gently simmered for an extended period, typically around one hour, to extract the water-soluble compounds like beta-glucans.[1][3] It is noted that the water should not be boiled vigorously to avoid destroying medicinal constituents.[3]

    • The resulting liquid is consumed as a tea.[1][3]

  • Protocol for Infusion:

    • The dried mushroom is processed into a fine powder.[1]

    • A measured amount of the powder (e.g., ½ teaspoon) is added to a cup of hot water.[1]

    • The mixture is allowed to steep before consumption.[1]

Powder

The dried fungus was also used in powdered form.

  • Protocol for Powder Preparation:

    • The fruiting bodies are sliced and thoroughly dried.

    • The dried slices are then ground into a fine powder.

    • The powder could be used to make infusions, added to balms, or used as a snuff for pain relief.[1][5][6]

Topical Plaster/Dressing

For wound care, a plaster could be fashioned directly from the fresh mushroom.

  • Protocol for Plaster Preparation:

    • A section of the desired size and shape is cut from the surface of a fresh Birch Polypore.[1]

    • The porous surface layer is then carefully peeled back.[3]

    • This strip is applied directly to the wound, where it acts as an absorbent, antibacterial, and anti-inflammatory dressing.[1][3]

Visualizations

Historical_Timeline_of_Piptoporus_betulinus_Use ~3300 BC Ötzi the Iceman carries P. betulinus (Evidence of anti-parasitic use) Ancient Times Use in Traditional European and Asian Medicine (Wound healing, gastrointestinal issues) ~3300 BC->Ancient Times Continuous Use Folk Medicine Era Widespread use in Russia, Siberia, Baltic Regions (Immune support, anti-cancer, pain relief) Ancient Times->Folk Medicine Era Geographical Spread & Diversification Modern Era Scientific research validates traditional uses (Antibacterial, antiviral, anti-inflammatory properties) Folk Medicine Era->Modern Era Scientific Investigation

A timeline illustrating the historical use of Piptoporus betulinus.

Traditional_Preparation_and_Application_of_Piptoporus_betulinus cluster_preparation Preparation Methods cluster_application Applications Fresh Mushroom Fresh Mushroom Decoction (Tea) Decoction (Tea) Fresh Mushroom->Decoction (Tea) Slice and Simmer Plaster Plaster Fresh Mushroom->Plaster Cut and Peel Dried Mushroom Dried Mushroom Dried Mushroom->Decoction (Tea) Simmer Powder Powder Dried Mushroom->Powder Grind Internal Use Internal Use Decoction (Tea)->Internal Use Gastrointestinal, Immune, Anti-parasitic Infusion (Tea) Infusion (Tea) Infusion (Tea)->Internal Use Immune support Powder->Infusion (Tea) Steep in hot water Topical Use Topical Use Powder->Topical Use Add to balms Plaster->Topical Use Wound dressing, Styptic

Workflow of traditional preparation and application of Piptoporus betulinus.

Conclusion

Piptoporus betulinus holds a significant place in the history of traditional medicine, with a legacy of use spanning millennia. Its well-documented applications for a variety of ailments, from parasitic infections to wound healing and immune support, underscore the empirical wisdom of traditional medical systems. While modern scientific research has begun to validate many of these historical uses by identifying bioactive compounds with antimicrobial, anti-inflammatory, and other therapeutic properties, the traditional knowledge surrounding this fungus provides a valuable foundation for future research and drug development. This guide serves as a compilation of the current understanding of the historical context of P. betulinus, offering a starting point for further investigation into its potential applications in modern medicine.

References

Initial Screening of the Antimicrobial Spectrum of Piptamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening of the antimicrobial spectrum of Piptamine, an antibiotic isolated from the fungus Fomitopsis betulina (formerly Piptoporus betulinus). This document outlines the quantitative antimicrobial data, detailed experimental protocols for its determination, and visual representations of the experimental workflow.

Antimicrobial Spectrum of this compound

This compound has demonstrated a notable spectrum of antimicrobial activity, with pronounced efficacy against Gram-positive bacteria and a range of yeasts and fungi.[1][2] Its activity against Gram-negative bacteria is reportedly less significant.[1] The antimicrobial potency of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms.

MicroorganismStrainMIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusSG 5110.78[1][3]
Staphylococcus aureus1 34/946.25[4]
Enterococcus faecalis15281.56[1][3]
Bacillus subtilisATCC 6633>12.5[1]
Gram-Negative Bacteria
Escherichia coliSG 458>12.5[5]
Yeasts
Candida albicansBMSY 2126.25[1][6]
Rhodotorula rubraIMET 250306.25[1][4]
Kluyveromyces marxianusIMET 251486.25[1][4]
Sporobolomyces salmonicolorSBUG 5496.25[1][4]
Fungi
Penicillium notatumJP 36>50.0[1][4]

Experimental Protocols

The following sections detail the methodologies employed for the initial screening of this compound's antimicrobial spectrum.

Isolation of this compound

This compound is a fungal tertiary amine, N-benzyl-N-methylpentadecan-1-amine, first isolated from a submerged culture of Piptoporus betulinus Lu 9-1.[4][6] The isolation process typically involves bioassay-guided fractionation of the fungal culture's ethyl acetate (B1210297) extract.[1]

Determination of Minimum Inhibitory Concentration (MIC)

Standardized methods such as broth microdilution and agar (B569324) diffusion assays are utilized to determine the MIC of this compound.[1]

2.2.1. Broth Microdilution Assay (NCCLS Method)

This method is a quantitative technique used to determine the MIC of an antimicrobial agent against bacteria and yeasts.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeasts)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (microorganism in broth without this compound)

  • Negative control (broth only)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculate each well (except the negative control) with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Include a positive control well containing the microbial inoculum without this compound and a negative control well with sterile broth.

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.

2.2.2. Agar Well Diffusion Assay

This method is a qualitative or semi-quantitative technique to assess the antimicrobial activity of a compound.

Materials:

  • This compound solution of known concentration

  • Petri dishes containing a suitable solid agar medium (e.g., Mueller-Hinton Agar)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip to create wells

  • Incubator

Procedure:

  • Prepare a lawn of the test microorganism by evenly swabbing the standardized inoculum over the entire surface of the agar plate.

  • Allow the plate to dry for a few minutes.

  • Using a sterile cork borer, create uniform wells in the agar.

  • Add a fixed volume of the this compound solution to each well.

  • Incubate the plates under appropriate conditions.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates the general workflow for the initial antimicrobial screening of this compound.

Antimicrobial_Screening_Workflow cluster_preparation Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results This compound This compound Stock Solution Broth_Dilution Broth Microdilution This compound->Broth_Dilution Agar_Diffusion Agar Well Diffusion This compound->Agar_Diffusion Microorganism Microorganism Culture (Standardized Inoculum) Microorganism->Broth_Dilution Microorganism->Agar_Diffusion Media Sterile Growth Medium (Broth/Agar) Media->Broth_Dilution Media->Agar_Diffusion Incubate Incubation (Optimal Conditions) Broth_Dilution->Incubate Agar_Diffusion->Incubate MIC Determine MIC Incubate->MIC Zone Measure Zone of Inhibition Incubate->Zone

Caption: Workflow for this compound antimicrobial screening.

Hypothetical Signaling Pathway of this compound's Antimicrobial Action

While the precise molecular mechanism of this compound's action is not fully elucidated, it is suggested to involve the disruption of the bacterial cell membrane. The following diagram presents a hypothetical signaling cascade initiated by membrane damage.

Piptamine_Action_Pathway This compound This compound Cell_Membrane Bacterial Cell Membrane This compound->Cell_Membrane targets Membrane_Damage Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Damage leads to Ion_Leakage Ion Leakage (K+, Mg2+) Membrane_Damage->Ion_Leakage Stress_Response Cellular Stress Response Membrane_Damage->Stress_Response Metabolic_Inhibition Inhibition of Cellular Processes (e.g., Respiration, ATP Synthesis) Ion_Leakage->Metabolic_Inhibition Cell_Death Bacterial Cell Death Metabolic_Inhibition->Cell_Death Gene_Expression Altered Gene Expression Stress_Response->Gene_Expression

Caption: Hypothetical pathway of this compound's action.

References

An In-depth Technical Guide to the Molecular Formula and Mass Spectrometry of Piptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics and mass spectrometry data of Piptamine, a novel tertiary amine with notable antimicrobial properties. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Molecular Properties of this compound

This compound, identified as N-benzyl-N-methylpentadecan-1-amine, is a fungal metabolite isolated from Piptoporus betulinus (now known as Fomitopsis betulina).[1][2] Its structure is characterized by the absence of chiral centers.[1] The molecular formula of this compound has been unequivocally established as C₂₃H₄₁N.[1][3]

PropertyValueSource
Molecular Formula C₂₃H₄₁N[1][3]
Molecular Weight 331.6 g/mol [1]
Structure N-benzyl-N-methylpentadecan-1-amine[1]
InChI Key YMMNFUJNCOWQRX-UHFFFAOYSA-N[1]

Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) has been instrumental in determining the elemental composition of this compound. The analysis reveals a protonated molecular ion ([M+H]⁺) that is the most abundant in the spectrum, indicating the stability of the molecule under the analysis conditions.[1]

Table 2.1: HRESI-MS Data for this compound

IonCalculated m/zExperimental m/z
[M+H]⁺332.3298332.3307

Data sourced from HRESI-MS analysis.[1][3]

Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) of the protonated molecular ion was performed to elucidate the structure. This analysis generated key diagnostic fragment ions.

Table 2.2: CID-MS/MS Fragmentation Data for this compound ([M+H]⁺ at m/z 332.3307)

Fragment Ion (m/z)Proposed Structure/Fragment
240.5Loss of the benzyl (B1604629) group
90.7Benzyl group fragment

Data sourced from CID-MS/MS analysis.[3]

Experimental Protocols

3.1. Isolation and Purification of this compound

The following protocol outlines the methodology for isolating this compound from a submerged culture of Piptoporus betulinus Lu 9-1.[2][3][4]

  • Cultivation : A malt (B15192052) agar (B569324) slant culture of Piptoporus betulinus Lu-9-1 is used to inoculate 500ml Erlenmeyer flasks containing 100ml of a seed medium.[2][3][4] The cultivation occurs at 23°C and 110 rpm on a rotary shaker for 21 days.[3][4]

  • Extraction : The culture broth (10 liters) is extracted twice with 3-liter portions of ethyl acetate. The combined extracts are then dried and evaporated.[3][4]

  • Initial Chromatography : The resulting oily residue is subjected to column chromatography on Sephadex LH-20 with methanol (B129727) as the eluent.[3][4]

  • Activity-Guided Fractionation : Antibacterial fractions are identified using an agar diffusion assay with Bacillus subtilis ATCC 6633 as the test organism.[3][4] The active fractions are pooled and evaporated to dryness.[3][4]

  • Final Purification : Final purification is achieved by column chromatography on silica (B1680970) gel 60, eluting with a gradient of chloroform (B151607) and methanol.[3][4] The bioactive fractions are evaporated to yield pure this compound.[3][4]

G cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification a Inoculation of Piptoporus betulinus Lu-9-1 b Incubation (21 days, 23°C, 110 rpm) a->b c Ethyl Acetate Extraction of Broth b->c Culture Broth d Drying and Evaporation c->d e Oily Residue d->e f Sephadex LH-20 Column Chromatography (Methanol) e->f g Activity-Guided Fractionation (B. subtilis assay) f->g h Silica Gel 60 Column Chromatography (CHCl3/MeOH) g->h i Pure this compound h->i

Figure 1. Experimental workflow for the isolation and purification of this compound.

3.2. Mass Spectrometry Analysis

The molecular weight and chemical formula of this compound were determined using High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS).[3]

  • Instrumentation : A Finnigan MAT95 XL instrument was used for HRESI-MS analysis.[3]

  • Ionization Mode : Electrospray Ionization (ESI) in positive mode was employed to generate the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS) : Daughter ions were generated by Collision-Induced Dissociation (CID) of the m/z 332.3307 ion using an ESI-triple quadrupole instrument (Quattro, VG Biotech).[3]

This compound Fragmentation Pathway

The CID-MS/MS data suggests a fragmentation pattern consistent with the structure of N-benzyl-N-methylpentadecan-1-amine. The primary fragmentation events involve the cleavage of the bonds adjacent to the nitrogen atom.

G parent This compound [M+H]⁺ m/z 332.3307 frag1 Fragment Ion m/z 240.5 parent->frag1 CID frag2 Fragment Ion m/z 90.7 parent->frag2 CID frag1->p1 [C₁₅H₃₂N]⁺ frag2->p2 [C₇H₈]⁺ loss1 Loss of Benzyl Group loss2 Formation of Benzyl Fragment

References

A Technical Guide to the Biological Activity of Piptadenia Crude Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The genus Piptadenia, belonging to the Fabaceae family, encompasses a variety of plant species traditionally used in folk medicine for treating ailments ranging from inflammation to infections.[1] Scientific investigation into the crude extracts of these plants has begun to validate their therapeutic potential, revealing a spectrum of biological activities. These activities are largely attributed to a rich profile of secondary metabolites, including flavonoids, tannins, and other phenolic compounds.[1][2]

This technical guide provides an in-depth overview of the documented biological activities of crude extracts from the Piptadenia genus, with a focus on cytotoxic, antimicrobial, and antioxidant properties. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of associated cellular mechanisms and workflows.

Note: This document pertains to the genus Piptadenia, as "Piptamine" did not yield relevant scientific data and is presumed to be a typographical error.

Biological Activities of Piptadenia Extracts

Research has primarily focused on a few key species, notably Piptadenia stipulacea and Piptadenia adiantoides. The extracts, typically derived from bark or leaves, have demonstrated significant efficacy in several key areas of therapeutic interest.

Cytotoxic Activity

Ethanolic extracts from the bark of Piptadenia stipulacea have shown notable cytotoxic effects against several human cancer cell lines.[3][4] This activity is believed to be linked to the presence of flavonoids, such as rhamnetin (B192265) and luteolin (B72000), which are known to induce cell cycle arrest and inhibit cell permeability in cancer cells.[1] In contrast, extracts from Piptadenia adiantoides were found to be ineffective against certain cell lines at concentrations up to 20 µg/mL, highlighting species-specific differences in phytochemical composition and efficacy.[1]

Antimicrobial Activity

The antimicrobial potential of Piptadenia extracts has been demonstrated, particularly against Gram-positive bacteria. An ethanolic extract of P. stipulacea was active against Staphylococcus aureus, a common and often drug-resistant pathogen.[3][4] This antibacterial action is likely due to the presence of secondary metabolites like tannins and flavonoids, which can disrupt bacterial cell membranes and inhibit essential enzymes.[1]

Antioxidant Activity

Piptadenia extracts have also been evaluated for their ability to scavenge free radicals. The ethanolic extract of P. stipulacea bark showed significant antioxidant potential, particularly in the ABTS assay, with an activity level approaching that of the standard antioxidant, Trolox.[1] This capacity to neutralize reactive oxygen species is a hallmark of phenolic compounds and flavonoids, which are abundant in these extracts.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the biological activity of Piptadenia crude extracts.

Table 1: Cytotoxic Activity of Piptadenia Extracts

Species Extract Source Cancer Cell Line Assay Result (IC₅₀ in µg/mL) Reference
P. stipulacea Ethanolic (Bark) HCT-116 (Human Colorectal) MTT 37.96 [3][4]
P. stipulacea Ethanolic (Bark) PC-3 (Prostate Adenocarcinoma) MTT 37.6 [3][4]
P. stipulacea Ethanolic (Bark) HL-60 (Acute Myeloid Leukemia) MTT 27.82 [3][4]

| P. adiantoides | Crude Extract | UACC-62, MCF-7, TK-10 | - | Ineffective up to 20 µg/mL |[1] |

Table 2: Antimicrobial Activity of Piptadenia Extracts

Species Extract Source Microorganism Assay Result (MIC in µg/mL) Reference

| P. stipulacea | Ethanolic (Bark) | Staphylococcus aureus | Microdilution | 500 |[3][4] |

Table 3: Antioxidant Activity of Piptadenia Extracts

Species Extract Source Assay Result (IC₅₀ in µg/mL) Reference
P. stipulacea Ethanolic (Bark) DPPH Radical Scavenging 956.7 [3][4]

| P. stipulacea | Ethanolic (Bark) | ABTS Radical Scavenging | 147.2 |[3][4] |

Putative Mechanisms of Action

The cytotoxic effects of flavonoids found in Piptadenia extracts, such as luteolin and rhamnetin, are often attributed to their ability to interfere with key cellular processes in cancer cells. The diagram below illustrates a proposed signaling pathway for this activity.

G cluster_0 Piptadenia stipulacea Extract cluster_1 Cellular Targets in Cancer Cell Luteolin Luteolin CellCycle Cell Cycle Progression Luteolin->CellCycle Inhibits Rhamnetin Rhamnetin Permeability Membrane Permeability Rhamnetin->Permeability Disrupts Apoptosis Cell Cycle Arrest & Inhibition of Permeability CellCycle->Apoptosis Permeability->Apoptosis Death Apoptosis / Cell Death Apoptosis->Death

Caption: Proposed mechanism of flavonoid-induced cytotoxicity.

Experimental Protocols

The evaluation of biological activities in Piptadenia extracts relies on standardized in vitro assays. Detailed methodologies for the key experiments cited are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and incubated for 24 hours to allow for attachment.

  • Extract Treatment: A serial dilution of the Piptadenia crude extract is prepared. The cell culture medium is replaced with medium containing various concentrations of the extract. Control wells receive medium with the vehicle (e.g., DMSO) only. The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: The treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value (the concentration of extract that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

The following diagram illustrates the general workflow for this assay.

MTT_Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate (24h) for Cell Adhesion seed->incubate1 treat Treat Cells with Piptadenia Extract (Serial Dilutions) incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan Crystals (DMSO) incubate3->solubilize read Measure Absorbance (~570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 Value read->analyze end End analyze->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4]

Protocol:

  • Inoculum Preparation: A standardized suspension of the target bacterium (e.g., S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The Piptadenia extract is serially diluted in broth across the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: A positive control well (broth + inoculum, no extract) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest extract concentration in which no visible bacterial growth (turbidity) is observed.

Antioxidant Capacity: DPPH and ABTS Assays

These two assays are common methods for measuring the radical scavenging ability of natural extracts.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay Protocol:

  • Reaction Mixture: A solution of DPPH radical in a suitable solvent (e.g., methanol) is prepared.

  • Incubation: Various concentrations of the Piptadenia extract are added to the DPPH solution. The mixture is incubated in the dark at room temperature for about 30 minutes.

  • Measurement: The DPPH radical has a deep violet color. In the presence of an antioxidant, it is reduced to a colorless or pale yellow compound. The change in color is measured as a decrease in absorbance at ~517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay Protocol:

  • Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours.

  • Reaction: The ABTS•+ solution is diluted to a specific absorbance. Various concentrations of the Piptadenia extract are then added to the radical solution.

  • Measurement: The reduction of the blue-green ABTS•+ radical by the antioxidant is measured as a decrease in absorbance at ~734 nm after a set incubation period (e.g., 6 minutes).

  • Calculation: The IC₅₀ value is determined similarly to the DPPH assay.

Conclusion and Future Directions

Crude extracts of Piptadenia species, particularly P. stipulacea, have demonstrated promising cytotoxic, antimicrobial, and antioxidant activities in vitro.[1][3][4] These properties are strongly linked to their rich phytochemical content, especially flavonoids like rhamnetin and luteolin.[1] The data presented herein provide a strong scientific basis for the traditional uses of these plants and underscore their potential as a source for novel bioactive compounds.

Future research should focus on:

  • Bioassay-Guided Fractionation: Isolating and identifying the specific compounds responsible for the observed biological activities.

  • In Vivo Studies: Validating the in vitro findings in animal models to assess efficacy, toxicity, and pharmacokinetic profiles.

  • Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways affected by the active compounds.

  • Broad-Spectrum Screening: Evaluating extracts against a wider range of cancer cell lines and microbial pathogens to uncover new therapeutic applications.

The exploration of the Piptadenia genus offers a valuable avenue for the discovery of new lead compounds in the development of pharmaceuticals for oncology and infectious diseases.

References

Methodological & Application

Application Notes and Protocols for Piptamine Extraction from Fungal Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piptamine is a tertiary amine antibiotic first isolated from the submerged culture of the basidiomycete fungus Piptoporus betulinus, now known as Fomitopsis betulina.[1][2][3] This fungus, commonly known as the birch polypore, has a long history in folk medicine for its antimicrobial, anti-inflammatory, and anticancer properties.[1][4] this compound has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria and various yeasts and fungi.[1][2][5] These application notes provide a detailed protocol for the cultivation of Fomitopsis betulina and the subsequent extraction, purification, and quantification of this compound.

Quantitative Data Summary

The following tables summarize the reported yield of this compound from a fungal culture and its antimicrobial activity against a panel of microorganisms.

Table 1: this compound Yield from Fomitopsis betulina Culture

ParameterValueReference
Fungal StrainPiptoporus betulinus Lu 9-1[2][3]
Culture Volume10 Liters[2][3]
Extraction MethodEthyl Acetate (B1210297) Extraction[2][3]
Purification MethodColumn Chromatography[2][3]
Final Yield35 mg[2]

Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

Test OrganismMIC (µg/mL)Reference
Staphylococcus aureus SG5110.78[2]
Enterococcus faecalis 15281.56[2]
Bacillus subtilis ATCC66331.00[2]
Staphylococcus aureus 134/946.25[2]
Escherichia coli SG 45850.0[2]
Candida albicans BMSY2126.25[2]
Rhodotorula rubra IMET250306.25[2]
Kluyveromyces marxianus IMET 251486.25[2]
Sporobolomyces salmonicolor SBUG5496.25[2]
Penicillium notatum JP 36>50.0[2]

Experimental Protocols

Fungal Strain and Cultivation

A strain of Piptoporus betulinus (e.g., Lu 9-1) is required for the production of this compound.[2][3]

1.1. Seed Medium Composition: The seed medium for the cultivation of Fomitopsis betulina is prepared as follows:

ComponentConcentration
Glucose1%
Malt (B15192052) Extract2%
Soya Bean Meal0.5%
Yeast Extract0.1%
KH₂PO₄0.1%
MgSO₄·7H₂O0.05%
ZnSO₄·7H₂O0.0008%
CaCO₃0.1%

The pH of the medium should be adjusted to 5.0-5.3 before sterilization.[2][6]

1.2. Cultivation Conditions:

  • A malt agar (B569324) slant culture of Piptoporus betulinus Lu-9-1 is used to inoculate 500 mL Erlenmeyer flasks containing 100 mL of the seed medium.[2][3][6]

  • The cultivation is carried out at 23°C on a rotary shaker at 110 rpm for 21 days.[2]

This compound Extraction and Purification

This protocol is based on the bioassay-guided fractionation method used for the initial isolation of this compound.[1]

2.1. Extraction:

  • After 21 days of cultivation, the 10-liter culture broth is extracted twice with 3-liter portions of ethyl acetate.[2][3]

  • The combined ethyl acetate extracts are dried and evaporated to yield an oily residue.[2][3]

2.2. Purification:

  • Initial Chromatography: The oily residue is subjected to column chromatography on Sephadex LH-20 with methanol (B129727) as the eluent.[2]

  • Bioassay: Antibacterial fractions are identified using an agar diffusion assay with Bacillus subtilis ATCC6633 as the test organism.[2]

  • The active fractions are pooled and evaporated to dryness.[2]

  • Final Purification: Final purification is achieved by column chromatography on silica (B1680970) gel 60 (0.063-0.1 mm).[2]

  • The column is eluted with a gradient of chloroform (B151607) and methanol:

    • CHCl₃

    • CHCl₃/MeOH (9:1)

    • CHCl₃/MeOH (8:2)

    • CHCl₃/MeOH (7:3)[2]

  • The bioactive fractions are evaporated to yield this compound as a waxy solid.[2]

2.3. Purity Analysis:

  • The purity of the isolated this compound can be assessed by Thin Layer Chromatography (TLC) on silica gel aluminum sheets with a mobile phase of CHCl₃/MeOH (9:1 v/v). The reported Rf value for this compound is 0.1.[2]

Visualizations

Proposed Biosynthetic Pathway for this compound

The exact biosynthetic pathway of this compound in Fomitopsis betulina has not been fully elucidated. However, based on its structure (N-benzyl-N-methylpentadecan-1-amine), a plausible pathway can be proposed involving fatty acid synthesis, amination, and methylation steps.

Proposed this compound Biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA pentadecanoic_acid Pentadecanoic Acid acetyl_coa->pentadecanoic_acid Fatty Acid Synthase pentadecanal Pentadecanal pentadecanoic_acid->pentadecanal Carboxylate Reductase pentadecan_1_amine Pentadecan-1-amine pentadecanal->pentadecan_1_amine Transaminase n_benzyl_pentadecan_1_amine N-benzylpentadecan-1-amine pentadecan_1_amine->n_benzyl_pentadecan_1_amine Reductive Amination This compound This compound (N-benzyl-N-methylpentadecan-1-amine) n_benzyl_pentadecan_1_amine->this compound N-methyltransferase phenylalanine Phenylalanine benzaldehyde Benzaldehyde phenylalanine->benzaldehyde PAL / Oxidases benzaldehyde->n_benzyl_pentadecan_1_amine sam S-adenosyl methionine (SAM) sam->this compound

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for this compound Extraction and Purification

The following diagram illustrates the key steps in the isolation of this compound from a fungal culture of Fomitopsis betulina.

This compound Extraction Workflow start Fungal Culture (Fomitopsis betulina) extraction Solvent Extraction (Ethyl Acetate) start->extraction evaporation1 Evaporation extraction->evaporation1 crude_extract Crude Oily Residue evaporation1->crude_extract sephadex_col Column Chromatography (Sephadex LH-20, MeOH) crude_extract->sephadex_col fraction_collection Fraction Collection sephadex_col->fraction_collection bioassay Bioassay-Guided Fractionation (vs. Bacillus subtilis) fraction_collection->bioassay pooling Pooling of Active Fractions bioassay->pooling evaporation2 Evaporation pooling->evaporation2 silica_col Column Chromatography (Silica Gel, CHCl3/MeOH gradient) evaporation2->silica_col pure_this compound Pure this compound (Waxy Solid) silica_col->pure_this compound

Caption: this compound extraction and purification workflow.

References

Application Notes and Protocols for Piptamine Production in Submerged Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piptamine, an N-benzyl-N-methylpentadecan-1-amine, is a fungal metabolite isolated from the submerged culture of Fomitopsis betulina (formerly Piptoporus betulinus).[1][2][3] It has demonstrated antimicrobial activity, particularly against Gram-positive bacteria and yeasts, making it a compound of interest for drug discovery and development.[2][3] These application notes provide a detailed protocol for the submerged culture production of this compound based on established methods and offer insights into potential optimization strategies.

Data Presentation

The following table summarizes the quantitative data for this compound production in a submerged culture of Fomitopsis betulina Lu 9-1 as reported in the literature.[1][2]

ParameterValueReference
Producing Organism Fomitopsis betulina Lu 9-1[1][2]
Culture Volume 100 mL per 500 mL Erlenmeyer flask[1][2]
Total Culture Volume 10 Liters[1]
Incubation Time 21 days[1][2]
Temperature 23°C[1][2]
Agitation 110 rpm (rotary shaker)[1][2]
Final Yield 35 mg of this compound[1]
Yield per Liter 3.5 mg/LCalculated from[1]

Experimental Protocols

This section details the methodology for the cultivation of Fomitopsis betulina and the subsequent extraction and purification of this compound.

Protocol 1: Submerged Culture of Fomitopsis betulina for this compound Production

1. Media Preparation:

  • Seed Medium Composition (per liter):

    • Glucose: 10 g[1][2]

    • Malt (B15192052) Extract: 20 g[1][2]

    • Soya Bean Meal: 5 g[1][2]

    • Yeast Extract: 1 g[1][2]

    • KH₂PO₄: 1 g[1][2]

    • MgSO₄·7H₂O: 0.5 g[1][2]

    • ZnSO₄·7H₂O: 0.008 g[1][2]

    • CaCO₃: 1 g[1][2]

  • Preparation Steps:

    • Dissolve all components in distilled water.

    • Adjust the pH to 5.0-5.3 before sterilization.[1][2]

    • Sterilize by autoclaving.

2. Inoculation and Cultivation:

  • Inoculate 100 mL of the sterile seed medium in a 500 mL Erlenmeyer flask with a malt agar (B569324) slant culture of Fomitopsis betulina Lu 9-1.[1][2]

  • Incubate the flasks at 23°C on a rotary shaker at 110 rpm for 21 days.[1][2]

Protocol 2: Extraction and Purification of this compound
  • Pool the culture broth from all flasks (e.g., 10 liters).

  • Extract the broth twice with equal volumes of ethyl acetate (B1210297) (e.g., 2 x 10 liters).

  • Combine the ethyl acetate extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain an oily residue.[1]

  • Subject the residue to column chromatography on Sephadex LH-20 with methanol (B129727) as the eluent.[1]

  • Monitor the fractions for antibacterial activity using an agar diffusion assay with a susceptible test organism such as Bacillus subtilis.[1]

  • Pool the active fractions and evaporate to dryness.

  • Perform final purification by column chromatography on silica (B1680970) gel 60, eluting with a gradient of chloroform (B151607) and methanol.[1]

  • Evaporate the bioactive fractions to yield pure this compound.[1]

Proposed Biosynthetic Pathway and Experimental Workflow

While the complete biosynthetic pathway of this compound has not been experimentally elucidated, a plausible pathway can be proposed based on its chemical structure.[4]

G cluster_pathway Proposed this compound Biosynthetic Pathway PKS Polyketide Synthase (PKS) or Fatty Acid Synthase (FAS) Pentadecanal 15-Carbon Aldehyde/Carboxylic Acid PKS->Pentadecanal Synthesizes 15-carbon backbone PrimaryAmine Pentadecan-1-amine Pentadecanal->PrimaryAmine Amination Aminotransferase Aminotransferase SecondaryAmine N-methylpentadecan-1-amine PrimaryAmine->SecondaryAmine Methylation N_Methyltransferase N-Methyltransferase (SAM as methyl donor) This compound This compound SecondaryAmine->this compound Benzylation N_Benzyltransferase N-Benzyltransferase

Caption: A proposed biosynthetic pathway for this compound.

The experimental workflow for this compound production and isolation can be visualized as follows:

G cluster_workflow Experimental Workflow for this compound Production Inoculation Inoculation of F. betulina SubmergedCulture Submerged Culture (21 days, 23°C, 110 rpm) Inoculation->SubmergedCulture Extraction Solvent Extraction (Ethyl Acetate) SubmergedCulture->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography1 Column Chromatography (Sephadex LH-20) CrudeExtract->ColumnChromatography1 Bioassay Antibacterial Bioassay ColumnChromatography1->Bioassay ActiveFractions Pooling of Active Fractions Bioassay->ActiveFractions ColumnChromatography2 Column Chromatography (Silica Gel 60) ActiveFractions->ColumnChromatography2 Purethis compound Pure this compound ColumnChromatography2->Purethis compound

Caption: Workflow for this compound production and purification.

Application Notes for Optimization

To enhance the yield of this compound, several optimization strategies can be employed. These are general approaches for improving secondary metabolite production in fungal fermentations and would require experimental validation for this compound.

1. Media Optimization:

  • Carbon and Nitrogen Sources: Systematically evaluate different carbon (e.g., fructose, sucrose, starch) and nitrogen sources (e.g., peptone, tryptone, ammonium (B1175870) salts) to identify those that promote higher this compound production.[5] The carbon-to-nitrogen ratio is also a critical parameter to optimize.

  • Precursor Supplementation: Based on the proposed biosynthetic pathway, feeding precursors such as long-chain fatty acids or benzylamine (B48309) derivatives at different stages of fermentation could potentially increase the final yield.

2. Optimization of Physical Parameters:

  • Temperature and pH: Conduct studies to determine the optimal temperature and pH for both fungal growth and this compound production, as these may differ.[6] Maintaining a stable pH throughout the fermentation using buffering agents or automated pH control can be beneficial.

  • Aeration and Agitation: In a bioreactor setting, optimizing the dissolved oxygen levels through controlled aeration and agitation is crucial for maximizing the productivity of aerobic fungal cultures.[7]

3. Fed-Batch and Continuous Culture Strategies:

  • Implementing fed-batch or continuous culture strategies can help maintain optimal nutrient concentrations and remove inhibitory byproducts, leading to higher cell densities and prolonged productivity.

4. Elicitation:

  • The addition of elicitors (e.g., biotic or abiotic stressors) to the culture medium can sometimes trigger or enhance the production of secondary metabolites as a defense response.

The logical relationship for optimizing fermentation conditions can be represented as follows:

G cluster_optimization Fermentation Optimization Logic InitialCulture Initial Culture Conditions MediaOptimization Media Optimization (C/N sources, precursors) InitialCulture->MediaOptimization PhysicalOptimization Physical Parameter Optimization (pH, Temp, DO) InitialCulture->PhysicalOptimization ProcessStrategy Process Strategy (Fed-batch, Elicitation) MediaOptimization->ProcessStrategy PhysicalOptimization->ProcessStrategy OptimizedYield Optimized this compound Yield ProcessStrategy->OptimizedYield

Caption: A logical approach to optimizing this compound production.

References

Application Notes and Protocols for Piptamine Purification using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piptamine is a tertiary amine antibiotic isolated from the fungus Piptoporus betulinus.[1][2] It has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[3][4][5] Effective purification of this compound is crucial for its further study and potential therapeutic applications. This document provides detailed protocols for the purification of this compound from fungal extracts using column chromatography, based on established methodologies.[1]

Physicochemical Properties of this compound

Experimental data on the physicochemical properties of this compound, such as its solubility in various solvents and its stability at different pH and temperature ranges, are not extensively available in the public domain. It is recommended that these parameters be determined experimentally to optimize purification and storage conditions. As a tertiary amine, this compound is expected to be soluble in various organic solvents.

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Fungal Culture

This protocol describes the initial extraction of this compound from a submerged culture of Piptoporus betulinus.

Materials:

  • Fermentation broth of Piptoporus betulinus

  • Ethyl acetate (B1210297)

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Harvest the fermentation broth containing this compound.

  • Extract the broth twice with equal volumes of ethyl acetate in a separatory funnel.

  • Combine the organic extracts.

  • Dry the combined ethyl acetate extract over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure using a rotary evaporator to obtain an oily residue, which is the crude this compound extract.[1]

Protocol 2: Initial Purification by Size Exclusion Chromatography

This protocol utilizes Sephadex LH-20 for the initial cleanup and fractionation of the crude extract.

Materials:

  • Sephadex LH-20 resin

  • Methanol (B129727) (HPLC grade)

  • Chromatography column

  • Fraction collector

  • Crude this compound extract

Procedure:

  • Swell the Sephadex LH-20 resin in methanol for at least 3 hours.

  • Pack a chromatography column with the swollen Sephadex LH-20 slurry. The column dimensions will depend on the amount of crude extract.

  • Equilibrate the column with methanol at a constant flow rate until a stable baseline is achieved.

  • Dissolve the crude this compound extract in a minimal volume of methanol.

  • Apply the dissolved sample to the top of the column.

  • Elute the column with methanol at a constant flow rate.

  • Collect fractions of a defined volume using a fraction collector.

  • Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) with a mobile phase of chloroform (B151607):methanol (9:1, v/v).[1] The reported Rf value for this compound is 0.1.[1]

  • Pool the fractions containing this compound and concentrate them using a rotary evaporator.

Table 1: Estimated Parameters for Sephadex LH-20 Chromatography

ParameterValue
Stationary PhaseSephadex LH-20
Mobile PhaseMethanol
Column Dimensions (Internal Diameter x Length)2.5 cm x 50 cm
Sample Loading1-5 g of crude extract
Flow Rate1-2 mL/min
Fraction Volume10-15 mL
Protocol 3: Final Purification by Silica (B1680970) Gel Column Chromatography

This protocol describes the final purification of this compound using silica gel 60.

Materials:

  • Silica gel 60 (0.063-0.1 mm particle size)[1]

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Chromatography column

  • Fraction collector

  • Partially purified this compound from Protocol 2

Procedure:

  • Prepare a slurry of silica gel 60 in chloroform and pack the chromatography column.

  • Equilibrate the column with chloroform.

  • Dissolve the partially purified this compound in a minimal amount of chloroform.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with a stepwise gradient of chloroform and methanol as described in Table 2.[1]

  • Collect fractions and monitor by TLC (chloroform:methanol 9:1, v/v).

  • Pool the fractions containing pure this compound.

  • Evaporate the solvent to yield purified this compound as a waxy solid. The reported yield from a 10-liter culture is 35 mg.[1]

Table 2: Elution Gradient for Silica Gel Chromatography

StepMobile Phase (Chloroform:Methanol, v/v)Volume
1100:02-3 column volumes
290:102-3 column volumes
380:202-3 column volumes
470:302-3 column volumes

Data Presentation

Table 3: Summary of this compound Purification Stages and Expected Purity

Purification StepStationary PhaseMobile Phase/EluentPurity Assessment MethodExpected Purity
Crude Extraction-Ethyl AcetateTLCLow
Size Exclusion ChromatographySephadex LH-20MethanolTLCIntermediate
Silica Gel ChromatographySilica Gel 60Chloroform:Methanol GradientHPLC, GC-MS, NMR>95%

Purity Assessment

The purity of the final this compound product should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) is a suitable starting point for method development. Detection can be performed using a UV detector.

  • Gas Chromatography-Mass Spectrometry (GC-MS): As an alkaloid, this compound can be analyzed by GC-MS, which can provide information on both purity and molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified compound and can also be used for quantitative purity assessment (qNMR).

Visualizations

experimental_workflow cluster_extraction Crude Extraction cluster_purification Purification cluster_analysis Purity Analysis Fermentation_Broth Fermentation_Broth Ethyl_Acetate_Extraction Ethyl_Acetate_Extraction Fermentation_Broth->Ethyl_Acetate_Extraction Concentration Concentration Ethyl_Acetate_Extraction->Concentration Crude_Extract Crude_Extract Concentration->Crude_Extract Sephadex_LH20 Sephadex_LH20 Crude_Extract->Sephadex_LH20 Silica_Gel_60 Silica_Gel_60 Sephadex_LH20->Silica_Gel_60 Pure_this compound Pure_this compound Silica_Gel_60->Pure_this compound HPLC HPLC Pure_this compound->HPLC GC_MS GC_MS Pure_this compound->GC_MS NMR NMR Pure_this compound->NMR

Caption: Experimental workflow for this compound purification and analysis.

logical_relationship Crude_Material Crude this compound Extract Intermediate_Purity Partially Purified This compound Crude_Material->Intermediate_Purity Sephadex LH-20 (Size Exclusion) High_Purity Pure this compound (>95%) Intermediate_Purity->High_Purity Silica Gel 60 (Adsorption)

Caption: Logical relationship of purification steps and purity levels.

References

Application Note: Quantification of Piptamine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piptamine, an antibiotic isolated from the fungus Fomitopsis betulina, has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. As research into its therapeutic potential continues, robust and reliable analytical methods for its quantification in various matrices are essential. This application note describes a detailed protocol for the quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Disclaimer: As of the writing of this document, no specific, validated HPLC method for the quantification of this compound has been published in peer-reviewed literature. The method described herein is a proposed protocol based on established principles for the analysis of structurally similar compounds, such as tertiary amines and N-benzyl derivatives. This method will require validation for specific applications to ensure accuracy, precision, and robustness.

Chromatographic Conditions

A standard RP-HPLC method is proposed for the separation and quantification of this compound. The presence of a benzyl (B1604629) group in the this compound structure allows for ultraviolet (UV) detection.

ParameterRecommended Condition
HPLC System Any standard HPLC system with a binary pump, autosampler, column oven, and UV detector.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Gradient Elution See Table 1.
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Detection Wavelength 254 nm.
Injection Volume 10 µL.

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this HPLC method for this compound quantification. These are illustrative values and must be confirmed through a comprehensive method validation study.

Table 2: Illustrative Method Performance Data

ParameterExpected Value
Retention Time (tR) Approximately 15-18 minutes.
Linearity (R²) ≥ 0.999.
Linear Range 1 - 100 µg/mL.
Limit of Detection (LOD) ~0.3 µg/mL.
Limit of Quantification (LOQ) ~1.0 µg/mL.
Precision (%RSD) < 2%.
Accuracy (Recovery %) 98 - 102%.

Experimental Protocols

1. Preparation of Standard Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile. This stock solution should be stored at 2-8°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation (from a hypothetical broth culture)

  • Extraction: Take 10 mL of the fermentation broth and adjust the pH to >10 with 1M NaOH. Extract the basic solution three times with an equal volume of ethyl acetate.

  • Evaporation: Combine the organic layers and evaporate to dryness under reduced pressure or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase composition.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

3. Method Validation Protocol

To ensure the reliability of the analytical data, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters include:

  • Specificity: Analyze a blank sample (matrix without this compound) to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Inject the prepared working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be less than 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be within acceptable limits.

  • Accuracy: Perform a recovery study by spiking a blank matrix with known concentrations of this compound at three different levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction, Reconstitution, Filtration) Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, Gradient) Separation Chromatographic Separation HPLC_System->Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC quantification of this compound.

Method_Validation cluster_precision Precision Types Validation HPLC Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Key parameters for HPLC method validation according to ICH guidelines.

Application Notes and Protocols: In Vitro Antimicrobial Susceptibility Testing of Piptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piptamine is a natural antimicrobial compound isolated from the fungus Piptoporus betulinus (also known as Fomitopsis betulina).[1] It has demonstrated notable activity against a range of microorganisms, particularly Gram-positive bacteria, yeasts, and some fungi.[2][3][4] This document provides detailed application notes and standardized protocols for the in vitro antimicrobial susceptibility testing of this compound, designed to ensure reproducibility and accurate assessment of its antimicrobial efficacy.

Data Presentation: Antimicrobial Spectrum of this compound

The antimicrobial potency of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various microorganisms. The following table summarizes the reported MIC values from preclinical studies.

Test OrganismStrainMIC (µg/mL)Method
Gram-Positive Bacteria
Staphylococcus aureusSG 5110.78Broth Microdilution (NCCLS)[2][3]
Staphylococcus aureus134/946.25Broth Microdilution (NCCLS)[3]
Enterococcus faecalis15281.56Broth Microdilution (NCCLS)[2][3]
Bacillus subtilisATCC 6633>12.5Not Specified[2][5]
Gram-Negative Bacteria
Escherichia coliSG 45850.0Broth Microdilution (NCCLS)[3]
Yeasts & Fungi
Candida albicansBMSY2126.25Broth Dilution Antifungal Susceptibility Testing (NCCLS)[3]
Rhodotorula rubraIMET 250306.25Agar (B569324) Well Diffusion[3]
Kluyveromyces marxianusIMET 251486.25Broth Dilution Antifungal Susceptibility Testing (NCCLS)[3]
Sporobolomyces salmonicolorSBUG 549>50.0Agar Well Diffusion[3]
Penicillium notatumJP 36>50.0Not Specified[1]

Experimental Protocols

Detailed methodologies for key in vitro antimicrobial susceptibility tests are provided below. These protocols are based on established standards and findings from research on this compound.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (e.g., in DMSO or other suitable solvent)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Aseptically pick several colonies of the test microorganism from an agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Perform serial twofold dilutions of the this compound stock solution in the appropriate broth within the 96-well plate to achieve a range of desired concentrations.

    • Ensure the final volume in each well is 100 µL after adding the inoculum.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well containing the this compound dilutions.

    • Include a growth control well (inoculum without this compound) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Protocol 2: Agar Well Diffusion Assay

This method assesses the antimicrobial activity of this compound by measuring the zone of growth inhibition on an agar surface.

Materials:

  • This compound solution of known concentration

  • Sterile Petri dishes

  • Mueller-Hinton Agar (MHA) or other suitable agar medium

  • Bacterial or fungal inoculum

  • Sterile cork borer or pipette tip

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized inoculum as described in the broth microdilution protocol.

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the agar plate to create a lawn of growth.

  • Well Creation and Sample Addition:

    • Use a sterile cork borer to create wells of a defined diameter in the agar.

    • Add a specific volume of the this compound solution to each well.

    • A control well with the solvent used to dissolve this compound should be included.

  • Incubation and Measurement:

    • Incubate the plates under appropriate conditions for the test microorganism.

    • After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Protocol 3: Time-Kill Kinetics Assay

This assay determines whether this compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) over time.[6]

Materials:

  • This compound solutions at various concentrations (e.g., MIC, 2x MIC, 4x MIC)

  • Bacterial inoculum

  • Appropriate broth medium

  • Sterile culture tubes or flasks

  • Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)

  • Incubator with shaking capabilities

Procedure:

  • Inoculum Preparation:

    • Prepare a logarithmic phase bacterial culture with a standardized cell density (e.g., ~1 x 10⁶ CFU/mL).[7]

  • Exposure and Sampling:

    • Add the bacterial inoculum to flasks containing the broth with different concentrations of this compound and a growth control flask without this compound.

    • Incubate the flasks at 37°C with agitation.

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.[8]

  • Viable Cell Count:

    • Perform serial dilutions of the collected aliquots in sterile saline or broth.

    • Plate the dilutions onto appropriate agar plates and incubate until colonies are visible.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration and the control.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[6][9] A bacteriostatic effect is observed when there is a prevention of growth without a significant reduction in the viable count.[6]

Visualizations

Experimental Workflow Diagrams

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Inoculum Inoculation Inoculate 96-Well Plate Inoculum->Inoculation Piptamine_Dilutions Prepare this compound Serial Dilutions Piptamine_Dilutions->Inoculation Incubation Incubate Plate Inoculation->Incubation Read_Results Visually Inspect for Growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for MIC determination using broth microdilution.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Inoculum Lawn_Culture Create Bacterial Lawn Inoculum->Lawn_Culture Agar_Plate Prepare Agar Plate Agar_Plate->Lawn_Culture Create_Wells Create Wells in Agar Lawn_Culture->Create_Wells Add_this compound Add this compound to Wells Create_Wells->Add_this compound Incubation Incubate Plate Add_this compound->Incubation Measure_Zones Measure Zones of Inhibition Incubation->Measure_Zones

Caption: Workflow for the agar well diffusion assay.

Time_Kill_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Log-Phase Inoculum Exposure Expose Inoculum to this compound Inoculum->Exposure Piptamine_Solutions Prepare this compound Test Solutions Piptamine_Solutions->Exposure Sampling Collect Samples Over Time Exposure->Sampling Serial_Dilution Perform Serial Dilutions Sampling->Serial_Dilution Plating Plate Dilutions Serial_Dilution->Plating Colony_Count Count Colonies (CFU/mL) Plating->Colony_Count Plot_Data Plot Log10 CFU/mL vs. Time Colony_Count->Plot_Data

Caption: Workflow for the time-kill kinetics assay.

Conceptual Mechanism of Action

While the precise signaling pathways of this compound are not fully elucidated, evidence suggests its primary target is the bacterial cell membrane.[1]

Piptamine_MoA This compound This compound Cell_Membrane Bacterial Cell Membrane This compound->Cell_Membrane Targets Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Leads to Cellular_Leakage Cellular Leakage Membrane_Disruption->Cellular_Leakage Cell_Death Cell Death Cellular_Leakage->Cell_Death

Caption: Conceptual mechanism of this compound's antimicrobial action.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Piptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piptamine, a tertiary amine antibiotic, is a natural product isolated from the fungus Piptoporus betulinus (also known as Fomitopsis betulina).[1][2][3][4] This compound has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria and a range of yeasts and fungi.[1][2][3][4][5][6] These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antimicrobial potency and for guiding further drug development efforts. The primary mechanism of this compound's bactericidal action involves the dissolution of the bacterial cell membrane, leading to cell death.[7]

Data Presentation: Reported MIC Values of this compound

The antimicrobial efficacy of this compound has been quantified through various studies, with MIC values determined against a spectrum of microorganisms. The following table summarizes the reported MIC values for this compound.

MicroorganismStrainMIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusSG 5110.78[1][3][5]
Enterococcus faecalis15281.56[1][3][5]
Bacillus subtilisATCC 6633>12.5[1]
Yeasts & Fungi
Candida albicansBMSY2 126.25[1][3][4]
Rhodotorula rubraIMET 250306.25[3]
Kluyveromyces marxianusIMET 251486.25[3]
Sporobolomyces salmonicolorSBUG 5496.25[3]
Penicillium notatumJP 36>50.0[1][3]

Experimental Protocols

Standardized methods for MIC determination are crucial for the reproducibility and comparability of results. The following are detailed protocols for the broth microdilution and agar (B569324) well diffusion methods, which have been used to determine the MIC of this compound.[1]

Protocol 1: Broth Microdilution Method

This method is a widely used technique for determining the MIC of antimicrobial agents in a liquid medium.

Materials:

  • This compound stock solution (of known concentration)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial or fungal inoculum, standardized to the appropriate cell density (e.g., 0.5 McFarland standard)

  • Positive control (a known effective antibiotic)

  • Negative control (broth medium with inoculum, without any antimicrobial agent)

  • Solvent control (broth medium with the solvent used to dissolve this compound)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

  • Serial Dilution of this compound:

    • Add 100 µL of the this compound stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the row. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the standardized microbial inoculum to each well, except for the sterility control wells.

  • Controls:

    • Positive Control: Set up a row with a known antibiotic, following the same serial dilution procedure.

    • Negative Control (Growth Control): Include wells with broth and inoculum only.

    • Solvent Control: If this compound is dissolved in a solvent (e.g., DMSO), include wells with broth, inoculum, and the highest concentration of the solvent used.

    • Sterility Control: Include wells with broth only to check for contamination.

  • Incubation: Cover the microtiter plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Agar Well Diffusion Method

This method is suitable for screening the antimicrobial activity of a compound and can provide a qualitative to semi-quantitative measure of its efficacy.

Materials:

  • This compound solution (of known concentration)

  • Sterile Petri dishes

  • Appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Bacterial or fungal inoculum, standardized to the appropriate cell density

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip to create wells

  • Positive control (a known effective antibiotic)

  • Negative control (solvent used to dissolve this compound)

Procedure:

  • Preparation of Agar Plates: Pour the molten agar medium into sterile Petri dishes and allow it to solidify.

  • Inoculation: Dip a sterile cotton swab into the standardized microbial inoculum and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.

  • Creation of Wells: Use a sterile cork borer to create wells of a uniform diameter in the agar.

  • Application of this compound and Controls:

    • Add a specific volume (e.g., 50-100 µL) of the this compound solution to a well.

    • Add the same volume of the positive control antibiotic to another well.

    • Add the same volume of the solvent to a third well to serve as a negative control.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

This compound's Proposed Mechanism of Action

Piptamine_Mechanism cluster_membrane Bacterial Cell Membrane Phospholipid_Bilayer Phospholipid Bilayer This compound This compound Membrane_Disruption Membrane Disruption (Dissolution) This compound->Membrane_Disruption Direct Interaction Membrane_Disruption->Phospholipid_Bilayer Cell_Lysis Cell Lysis & Death Membrane_Disruption->Cell_Lysis

Caption: Proposed mechanism of this compound's antimicrobial action.

Experimental Workflow for MIC Determination (Broth Microdilution)

MIC_Workflow Start Start Prepare_Reagents Prepare this compound Stock, Broth, and Inoculum Start->Prepare_Reagents Plate_Setup Dispense Broth into 96-Well Plate Prepare_Reagents->Plate_Setup Serial_Dilution Perform 2-Fold Serial Dilution of this compound Plate_Setup->Serial_Dilution Inoculate Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate Incubate Incubate Plate at Optimal Conditions Inoculate->Incubate Read_Results Visually Inspect or Read OD600 for Growth Incubate->Read_Results Determine_MIC Determine Lowest Concentration with No Growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination using broth microdilution.

References

Piptamine's Antimicrobial Efficacy: Application Notes and Protocols for Agar Diffusion Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide a detailed protocol for determining the antimicrobial activity of Piptamine using the agar (B569324) diffusion assay. The included data and methodologies are intended for researchers, scientists, and drug development professionals engaged in antimicrobial research and development. This compound, an antibiotic isolated from the fungus Fomitopsis betulina (previously Piptoporus betulinus), has demonstrated significant activity against a range of Gram-positive bacteria and yeasts.[1][2]

Introduction

This compound is a fungal metabolite with promising antimicrobial properties.[2] It has shown notable efficacy against various pathogens, making it a compound of interest in the search for new antibiotics.[1] The agar diffusion assay is a widely used and effective method for the preliminary determination of the antimicrobial activity of a compound.[3][4] This document outlines the procedures for evaluating this compound's activity using the agar well diffusion technique and presents known quantitative data on its minimum inhibitory concentrations (MIC).

Quantitative Data: this compound Antimicrobial Activity

The antimicrobial potency of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various microorganisms.[1][5][6] The following table summarizes the reported MIC values for this compound.

Test OrganismStrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Bacteria
Staphylococcus aureusSG 5110.78[1][5][6]
Staphylococcus aureus134/946.25[5]
Enterococcus faecalis15281.56[1][5][6]
Bacillus subtilisATCC 6633>12.5[1]
Escherichia coliSG 45812.5[5]
Yeasts & Fungi
Candida albicansBMSY 2126.25[1][5]
Rhodotorula rubraIMET 250306.25[1][5]
Kluyveromyces marxianusIMET 251486.25[1][5]
Sporobolomyces salmonicolorSBUG 5496.25[5]
Penicillium notatumJP 36>50.0[1][5]

Experimental Protocols

Agar Well Diffusion Assay for this compound Activity

This protocol details the agar well diffusion method to assess the antimicrobial activity of this compound.[4][7][8]

Materials:

  • This compound solution of known concentration (e.g., in a suitable solvent like DMSO)

  • Test microorganisms (e.g., Staphylococcus aureus, Candida albicans)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile cotton swabs

  • Micropipettes and sterile tips

  • Sterile cork borer (6-8 mm diameter)

  • Incubator

  • Positive control (e.g., a standard antibiotic like Neomycin)[7]

  • Negative control (the solvent used to dissolve this compound, e.g., DMSO)[7]

  • McFarland turbidity standards (0.5)

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar medium (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) according to the manufacturer's instructions. Pour the molten agar into sterile petri dishes and allow them to solidify in a laminar flow hood.[7]

  • Inoculum Preparation: From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[7]

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized microbial suspension. Remove excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[7][9]

  • Well Creation: Using a sterile cork borer, create uniform wells (6-8 mm in diameter) in the inoculated agar plates.[7][8]

  • Application of this compound and Controls: Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into a designated well.[8] In separate wells on the same plate, add the same volume of the positive control and the negative control.[9]

  • Incubation: Incubate the plates under appropriate conditions. For most bacteria, this is 35-37°C for 18-24 hours.[7][9] For fungi, incubate at 25-30°C for 24-48 hours.

  • Data Collection and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).[7][9] The diameter of the well should be included in the measurement. A larger zone of inhibition indicates greater antimicrobial activity. Compare the zone of inhibition of this compound with those of the positive and negative controls.

Visualizations

Experimental Workflow: Agar Well Diffusion Assay

AgarWellDiffusionWorkflow Agar Well Diffusion Assay Workflow A Prepare and pour sterile agar plates B Prepare standardized microbial inoculum (0.5 McFarland) A->B C Inoculate agar surface with a sterile swab B->C D Create wells in the agar using a sterile cork borer C->D E Add this compound solution, positive, and negative controls to wells D->E F Incubate plates at appropriate temperature and duration E->F G Measure and record the zones of inhibition in millimeters F->G

Caption: Workflow for the agar well diffusion assay.

Proposed Mechanism of Action: this compound

While the precise signaling pathways are still under investigation, it is suggested that this compound's antimicrobial activity is due to its interaction with and disruption of the microbial cell membrane.

PiptamineMechanism Conceptual Diagram of this compound's Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Microbial Cell This compound This compound Membrane Cell Membrane This compound->Membrane Binds to and interacts with membrane components Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Cytoplasm Cytoplasm Lysis Cell Lysis Cytoplasm->Lysis Leakage of intracellular contents Disruption->Lysis Leads to

References

Piptamine: Application Notes and Protocols for Antibacterial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piptamine, a tertiary amine with the chemical structure N-benzyl-N-methylpentadecan-1-amine, is a natural product isolated from the fungus Fomitopsis betulina (formerly Piptoporus betulinus).[1][2][3] This compound has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria and some yeasts, making it a person of interest in the search for new antibacterial agents.[1][4][5] These application notes provide a summary of the antibacterial activity of this compound, detailed protocols for its evaluation, and an overview of its proposed mechanism of action.

Data Presentation: Antimicrobial Activity of this compound

The antibacterial and antifungal efficacy of this compound has been quantified using the Minimum Inhibitory Concentration (MIC) method. The following tables summarize the reported MIC values against various microorganisms.

Table 1: Antibacterial Activity of this compound

Test OrganismStrainMIC (µg/mL)
Staphylococcus aureus134/946.25[2]
Staphylococcus aureusSG5110.78[2][4]
Enterococcus faecalis15281.56[2][4]
Bacillus subtilisATCC66331.00[2]
Escherichia coliSG 45812.5[2][6]

Table 2: Antifungal Activity of this compound

Test OrganismStrainMIC (µg/mL)
Candida albicansBMSY2126.25[1][3]
Rhodotorula rubraIMET250306.25[1][2]
Kluyveromyces marxianusIMET 251486.25[1][2]
Sporobolomyces salmonicolorSBUG5496.25[1][2]
Penicillium notatumJP 36>50.0[1][2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in the growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions.

  • Include a positive control (bacteria and medium without this compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 16-20 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed. Alternatively, the optical density can be measured using a microplate reader.

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Piptamine_Stock This compound Stock Solution Serial_Dilutions Serial Dilutions of this compound in Growth Medium Piptamine_Stock->Serial_Dilutions Microtiter_Plate 96-Well Microtiter Plate Serial_Dilutions->Microtiter_Plate Bacterial_Culture Bacterial Culture Standardized_Inoculum Standardized Inoculum (0.5 McFarland) Bacterial_Culture->Standardized_Inoculum Inoculation Inoculation of Plate Standardized_Inoculum->Inoculation Microtiter_Plate->Inoculation Incubation Incubation (37°C, 16-20h) Inoculation->Incubation MIC_Determination MIC Determination (Visual/OD) Incubation->MIC_Determination

Caption: Workflow for MIC Determination by Broth Microdilution.

Determination of Antibacterial Activity by Agar (B569324) Well Diffusion

This method is a qualitative or semi-quantitative assay to screen for the antibacterial activity of this compound.

Materials:

  • This compound solution of known concentration

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Incubator

  • Calipers

Procedure:

  • Prepare a bacterial lawn by evenly streaking a sterile cotton swab dipped in the standardized bacterial inoculum over the entire surface of the agar plate.

  • Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Add a defined volume (e.g., 50-100 µL) of the this compound solution into each well.

  • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve this compound).

  • Incubate the plates at 37°C for 16-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters using calipers.

G Inoculum_Prep Prepare Standardized Bacterial Inoculum Bacterial_Lawn Bacterial_Lawn Inoculum_Prep->Bacterial_Lawn Inoculate Agar Surface Agar_Plate_Prep Prepare Agar Plate Agar_Plate_Prep->Bacterial_Lawn Create_Wells Create_Wells Bacterial_Lawn->Create_Wells Create Wells in Agar Add_this compound Add_this compound Create_Wells->Add_this compound Add this compound Solution to Wells Incubation Incubation Add_this compound->Incubation Incubate Plate Measure_Zones Measure_Zones Incubation->Measure_Zones Measure Zones of Inhibition G MIC_Plate Completed MIC Assay Plate Select_Wells Select Wells with No Visible Growth (≥MIC) MIC_Plate->Select_Wells Subculture Subculture Aliquots onto Agar Plate Select_Wells->Subculture Incubate_Agar Incubate Agar Plate (37°C, 18-24h) Subculture->Incubate_Agar Determine_MBC Determine MBC (Lowest Concentration with No Growth) Incubate_Agar->Determine_MBC G cluster_inhibition Biofilm Inhibition (MBIC) cluster_eradication Biofilm Eradication (MBEC) cluster_quantification Quantification Inhibit_Setup Add this compound and Bacteria to Plate Inhibit_Incubate Incubate to Form Biofilm Inhibit_Setup->Inhibit_Incubate Wash Wash to Remove Planktonic Cells Inhibit_Incubate->Wash Eradicate_Setup Grow Biofilm First Eradicate_Add_this compound Add this compound to Pre-formed Biofilm Eradicate_Setup->Eradicate_Add_this compound Eradicate_Incubate Incubate Eradicate_Add_this compound->Eradicate_Incubate Eradicate_Incubate->Wash Stain Stain with Crystal Violet Wash->Stain Wash_Stain Wash to Remove Excess Stain Stain->Wash_Stain Solubilize Solubilize Bound Stain Wash_Stain->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance G This compound This compound Cell_Membrane Bacterial Cell Membrane This compound->Cell_Membrane Primary Target Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Cell_Lysis Cell Lysis & Death Membrane_Disruption->Cell_Lysis Stress_Response Upregulation of Stress Response Genes Membrane_Disruption->Stress_Response Secondary Effect G Acetyl_CoA Acetyl-CoA + Malonyl-CoA PKS_FAS Polyketide Synthase (PKS) / Fatty Acid Synthase (FAS) Acetyl_CoA->PKS_FAS Pentadecanoic_Acid Pentadecanoic Acid Derivative PKS_FAS->Pentadecanoic_Acid Aminotransferase Aminotransferase Pentadecanoic_Acid->Aminotransferase Pentadecan_1_amine Pentadecan-1-amine Aminotransferase->Pentadecan_1_amine Methyltransferase N-Methyltransferase Pentadecan_1_amine->Methyltransferase N_Methylpentadecan_1_amine N-Methylpentadecan-1-amine Methyltransferase->N_Methylpentadecan_1_amine Benzyltransferase N-Benzyltransferase N_Methylpentadecan_1_amine->Benzyltransferase This compound This compound Benzyltransferase->this compound

References

Development of Piptamine Analogs for Enhanced Antimicrobial Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piptamine, a novel tertiary amine with the structure N-benzyl-N-methylpentadecan-1-amine, is a natural product isolated from the fungus Fomitopsis betulina (formerly Piptoporus betulinus).[1] It has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria and some yeasts.[2][3] This document provides detailed application notes and experimental protocols relevant to the study of this compound and the development of its analogs for enhanced therapeutic activity. The core focus is on providing a foundational understanding of this compound's biological properties and offering methodologies for its isolation, activity assessment, and the prospective synthesis of more potent analogs.

Data Presentation: Antimicrobial Activity of this compound

The antimicrobial efficacy of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following table summarizes the reported MIC values against various microorganisms.

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusSG 5110.78[2]
Enterococcus faecalis15281.56[2]
Bacillus subtilis0.78 - >12.5[3]
Escherichia coli>12.5[3]
Candida albicans6.25

Experimental Protocols

Protocol 1: Bioassay-Guided Isolation of this compound from Fomitopsis betulina

This protocol describes the isolation of this compound from a submerged culture of Fomitopsis betulina using bioassay-guided fractionation.[1][4][5][6][7]

1. Cultivation of Fomitopsis betulina

  • Prepare a seed medium containing glucose (1%), malt (B15192052) extract (2%), soybean meal (0.5%), yeast extract (0.1%), KH₂PO₄ (0.1%), MgSO₄·7H₂O (0.05%), ZnSO₄·7H₂O (0.0008%), and CaCO₃ (0.1%). Adjust the pH to 5.0-5.3 before sterilization.

  • Inoculate the sterile medium with a mycelial culture of Fomitopsis betulina.

  • Incubate the culture at 23°C on a rotary shaker at 110 rpm for 21 days.

2. Extraction

  • After incubation, harvest the culture broth.

  • Perform a liquid-liquid extraction of the broth with an equal volume of ethyl acetate (B1210297) twice.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain a crude oily residue.

3. Bioassay-Guided Fractionation

  • Antimicrobial Assay: Use an agar (B569324) diffusion assay with a susceptible organism (e.g., Bacillus subtilis) to test the antimicrobial activity of the crude extract and subsequent fractions.

  • Column Chromatography (Sephadex LH-20):

    • Dissolve the crude extract in methanol (B129727).

    • Apply the dissolved extract to a Sephadex LH-20 column equilibrated with methanol.

    • Elute the column with methanol and collect fractions.

    • Test the antimicrobial activity of each fraction. Pool the active fractions and evaporate the solvent.

  • Column Chromatography (Silica Gel):

    • Further purify the pooled active fractions using column chromatography on silica (B1680970) gel 60.

    • Elute the column with a gradient of chloroform (B151607) and methanol (e.g., starting with 100% chloroform, then 9:1, 8:2, and 7:3 chloroform:methanol).

    • Monitor the separation by thin-layer chromatography (TLC) on silica gel plates with a chloroform:methanol (9:1) mobile phase.

    • Collect the bioactive fractions, pool them, and evaporate the solvent to yield purified this compound.

4. Structure Elucidation

  • Confirm the identity and purity of the isolated this compound using techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

cluster_0 Isolation Workflow F_betulina_Culture F. betulina Culture Broth Extraction Ethyl Acetate Extraction F_betulina_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Sephadex_LH20 Sephadex LH-20 Chromatography Crude_Extract->Sephadex_LH20 Active_Fractions_1 Pool Active Fractions Sephadex_LH20->Active_Fractions_1 Bioassay Silica_Gel Silica Gel Chromatography Active_Fractions_1->Silica_Gel Active_Fractions_2 Pool Bioactive Fractions Silica_Gel->Active_Fractions_2 Bioassay & TLC Pure_this compound Purified this compound Active_Fractions_2->Pure_this compound cluster_1 MIC Determination Workflow Prepare_Stock Prepare Compound Stock Serial_Dilution Serial Dilution in Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubation Incubate at 37°C Inoculate_Plate->Incubation Read_MIC Read MIC Incubation->Read_MIC cluster_2 Reductive Amination for this compound Analogs Aldehyde Long-chain Aldehyde Iminium_Formation Iminium Ion Formation (Acid Catalyst) Aldehyde->Iminium_Formation Amine N-methylbenzylamine Amine->Iminium_Formation Reduction Reduction (e.g., NaBH(OAc)₃) Iminium_Formation->Reduction Analog This compound Analog Reduction->Analog cluster_3 Proposed Mechanism of this compound Action This compound This compound (Cationic Amphiphile) Electrostatic_Interaction Electrostatic Interaction This compound->Electrostatic_Interaction Hydrophobic_Insertion Hydrophobic Chain Insertion Electrostatic_Interaction->Hydrophobic_Insertion Membrane_Destabilization Membrane Destabilization Hydrophobic_Insertion->Membrane_Destabilization Permeability_Increase Increased Permeability Membrane_Destabilization->Permeability_Increase Leakage Leakage of Cytoplasmic Contents Permeability_Increase->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) Bacterial_Membrane->Electrostatic_Interaction

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Piptamine Production from Fomitopsis betulina Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving piptamine yield from Fomitopsis betulina fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is an antibiotic compound with notable antimicrobial activity, particularly against Gram-positive bacteria, yeasts, and some fungi.[1][2][3][4] It is a secondary metabolite isolated from the submerged culture of the fungus Fomitopsis betulina (previously known as Piptoporus betulinus).[1][3][5]

Q2: What are the general fermentation conditions for producing this compound from Fomitopsis betulina?

A2: Successful fermentation of F. betulina for this compound production relies on carefully controlled conditions. A typical seed medium might include glucose (1%), malt (B15192052) extract (2%), soya bean meal (0.5%), yeast extract (0.1%), KH2PO4 (0.1%), MgSO4·7H2O (0.05%), ZnSO4·7H2O (0.0008%), and CaCO3 (0.1%), with a pH of 5.0-5.3 before sterilization.[5][6] The cultivation is generally carried out at 23°C with agitation (e.g., 110 rpm) for approximately 21 days.[6]

Q3: How is this compound typically extracted and purified from the fermentation broth?

A3: this compound is extracted from the fermentation broth using a solvent such as ethyl acetate (B1210297).[3][6] The crude extract can then be subjected to column chromatography for purification. Common stationary phases include Sephadex LH-20 (with methanol (B129727) as the mobile phase) and silica (B1680970) gel (with a chloroform/methanol gradient).[6] Bioassay-guided fractionation, where fractions are tested for antimicrobial activity, is a useful strategy to guide the purification process.[1]

Q4: What analytical methods are suitable for quantifying this compound?

A4: While specific, validated protocols for this compound are not widely published, general methods for quantifying fungal secondary metabolites can be adapted. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for separation and quantification.[7][8] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another robust method for the nondestructive quantification of fungal alkaloids.[9] For assessing biological activity, Minimum Inhibitory Concentration (MIC) assays are commonly used.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during Fomitopsis betulina fermentation for this compound production.

Issue 1: Low Mycelial Biomass

Possible Causes & Solutions

Possible CauseRecommended Solution
Suboptimal Growth Medium Review and optimize the carbon and nitrogen sources. While maltose (B56501) is effective for mycelial growth, other sources like dextrose and starch can also be considered.[10][11][12] Peptone has been shown to be an effective nitrogen source.[1]
Incorrect pH of the Medium The optimal pH for F. betulina mycelial growth is in the acidic range of 3.5-4.0.[1] Ensure the initial pH of your medium is adjusted accordingly and monitor it during fermentation.
Inappropriate Incubation Temperature The optimal temperature for mycelial growth of many fungi, including related species, is around 25°C.[13] Verify and calibrate your incubator.
Insufficient Aeration In submerged cultures, adequate oxygen supply is crucial for aerobic fungi. Ensure proper agitation and consider using baffled flasks to improve oxygen transfer.
Strain Viability Issues If you observe consistently poor growth, consider obtaining a fresh culture or a different strain of F. betulina.[10][11]
Issue 2: Low or No this compound Yield (with good biomass)

Possible Causes & Solutions

Possible CauseRecommended Solution
Suboptimal Fermentation Conditions for Secondary Metabolism The optimal conditions for biomass production and secondary metabolite synthesis can differ. While a pH of 3.5-4.0 favors mycelial growth, the strongest antibacterial activity (indicative of this compound production) is observed at a pH of 5.5.[1] Consider a two-stage fermentation, with an initial phase focused on growth and a second phase with adjusted pH to promote this compound production.
Silent Biosynthetic Gene Clusters Many fungal biosynthetic gene clusters for secondary metabolites are not expressed under standard laboratory conditions.[14] Employ the "One Strain, Many Compounds" (OSMAC) approach by systematically varying culture parameters such as media composition, temperature, pH, and aeration.[15] Co-culturing F. betulina with other microorganisms can also sometimes induce the production of secondary metabolites.[15]
Feedback Inhibition The accumulation of this compound in the culture medium may inhibit its own biosynthesis. Consider strategies like extractive fermentation, where the product is continuously removed from the broth using resins like XAD-16N or styrene-divinylbenzene.[14][15]
Incorrect Incubation Time Secondary metabolite production often occurs in the stationary phase of growth. An incubation period of 14 days has been found to be optimal for the growth of both F. betulina and a related fungus, with no significant increase in biomass thereafter.[13] However, the peak of this compound production may occur later. Perform a time-course experiment to determine the optimal harvest time.
Inefficient Extraction Protocol Ensure your extraction solvent (e.g., ethyl acetate) and method are effectively recovering this compound from the broth.[3][6] Check the pH of the broth before extraction, as the charge state of this compound (a tertiary amine) will be pH-dependent.
Issue 3: Contamination of the Culture

Possible Causes & Solutions

Possible CauseRecommended Solution
Inadequate Sterilization Ensure all media, glassware, and equipment are properly sterilized. Autoclave at 121°C for at least 15-20 minutes. Validate your autoclave's performance regularly.
Poor Aseptic Technique All manipulations, including inoculation and sampling, should be performed in a laminar flow hood. Use sterile loops, pipettes, and other equipment.
Contaminated Inoculum Streak the inoculum on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar or Malt Extract Agar) to check for purity before inoculating liquid cultures.
Airborne Contaminants Use foam plugs or sterile cotton to close fermentation flasks, allowing for gas exchange while preventing the entry of contaminants. Ensure the air quality in your laboratory is good.

Experimental Protocols

Protocol 1: Submerged Fermentation of Fomitopsis betulina
  • Media Preparation : Prepare the seed medium consisting of 1% glucose, 2% malt extract, 0.5% soya bean meal, 0.1% yeast extract, 0.1% KH2PO4, 0.05% MgSO4·7H2O, 0.0008% ZnSO4·7H2O, and 0.1% CaCO3.[5][6] Adjust the pH to 5.0-5.3 before autoclaving.[5][6]

  • Inoculation : Inoculate the sterilized medium with a small piece of mycelium from a fresh agar plate culture of F. betulina.

  • Incubation : Incubate the flasks on a rotary shaker at 110 rpm and 23°C for 21 days.[6]

  • Monitoring : Visually inspect the cultures regularly for growth and signs of contamination.

Protocol 2: Extraction and Partial Purification of this compound
  • Extraction : After incubation, separate the mycelium from the culture broth by filtration. Extract the broth twice with equal volumes of ethyl acetate.[3][6]

  • Concentration : Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain an oily residue.[6]

  • Initial Purification : Apply the residue to a Sephadex LH-20 column and elute with methanol.[6]

  • Fraction Collection and Analysis : Collect fractions and test for antibacterial activity using an agar diffusion assay with a susceptible organism like Bacillus subtilis.[6]

  • Further Purification : Pool the active fractions, evaporate the solvent, and perform further purification using column chromatography on silica gel with a chloroform/methanol gradient.[6]

Visualizations

Fermentation_Workflow Figure 1. General Workflow for this compound Production cluster_prep Preparation cluster_culture Culturing cluster_downstream Downstream Processing Media_Prep Media Preparation Sterilization Sterilization Media_Prep->Sterilization Inoculation Inoculation with F. betulina Sterilization->Inoculation Incubation Submerged Fermentation (21 days, 23°C, 110 rpm) Inoculation->Incubation Extraction Solvent Extraction (Ethyl Acetate) Incubation->Extraction Purification Column Chromatography (Sephadex LH-20, Silica Gel) Extraction->Purification Analysis Quantification & Bioassay (LC-MS, MIC) Purification->Analysis

Caption: General workflow for this compound production.

Troubleshooting_Low_Yield Figure 2. Troubleshooting Low this compound Yield cluster_low_biomass_solutions Solutions for Low Biomass cluster_good_biomass_solutions Solutions for Low this compound Production Start Low this compound Yield Check_Biomass Is Mycelial Biomass Low? Start->Check_Biomass Good_Biomass Biomass is Good Check_Biomass->Good_Biomass No Low_Biomass Biomass is Low Check_Biomass->Low_Biomass Yes Adjust_pH_Production Adjust pH to 5.5 Good_Biomass->Adjust_pH_Production Optimize_Media Optimize Media (Carbon/Nitrogen Sources) Low_Biomass->Optimize_Media Adjust_pH_Growth Adjust pH to 3.5-4.0 Optimize_Media->Adjust_pH_Growth Check_Temp Verify Temperature (25°C) Adjust_pH_Growth->Check_Temp OSMAC Apply OSMAC Approach Adjust_pH_Production->OSMAC Extractive_Ferm Consider Extractive Fermentation OSMAC->Extractive_Ferm Time_Course Optimize Harvest Time Extractive_Ferm->Time_Course

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Piptamine Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Piptamine extraction and purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of this compound for extraction?

A1: this compound is a natural antibiotic produced by the fungus Fomitopsis betulina (previously known as Piptoporus betulinus).[1][2] For laboratory-scale production, it is typically isolated from submerged cultures of this fungus.[1][3]

Q2: What is the general overview of the this compound extraction and purification process?

A2: The process begins with the submerged cultivation of Fomitopsis betulina. The culture broth is then extracted with an organic solvent, most commonly ethyl acetate (B1210297).[1][3] The crude extract is subsequently purified using a multi-step chromatography process, typically involving Sephadex LH-20 and silica (B1680970) gel column chromatography.[1]

Q3: I am getting a very low yield of this compound. What are the possible reasons?

A3: Low yields can stem from several factors. These include suboptimal growth conditions for the fungus leading to low this compound production, incomplete extraction from the culture broth, or degradation of this compound during extraction or purification. It is also possible that the concentration of this compound in the fungal strain you are using is naturally low.

Q4: An emulsion has formed during the ethyl acetate extraction. How can I resolve this?

A4: Emulsion formation is a common issue when extracting fungal broths. To break the emulsion, you can try adding a saturated solution of sodium chloride (brine), which increases the ionic strength of the aqueous layer and promotes separation. Alternatively, centrifuging the mixture at a moderate speed can also help to separate the layers.

Q5: How can I assess the purity of my this compound sample?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for assessing the purity of fungal metabolites like this compound. A well-developed HPLC method can separate this compound from related impurities and provide a quantitative measure of its purity.

Troubleshooting Guides

Problem 1: Low Extraction Yield
Possible Cause Troubleshooting Steps
Suboptimal Fungal Growth and this compound Production - Optimize the culture medium by adjusting carbon and nitrogen sources. - Test a range of pH values (e.g., 5.0-6.0) for the culture medium. - Perform a time-course study to determine the optimal incubation period for maximum this compound production. - Ensure the incubation temperature is maintained at the optimal level for Fomitopsis betulina (typically around 23-25°C).[1]
Incomplete Extraction - Ensure thorough mixing of the culture broth and ethyl acetate during extraction. - Perform multiple extractions (e.g., 3 times) with fresh solvent to maximize recovery. - Finely grind the fungal mycelium if it is also being extracted to increase the surface area for solvent penetration.
This compound Degradation - Avoid prolonged exposure of the extract to high temperatures. Use a rotary evaporator at a moderate temperature (e.g., < 40°C) for solvent removal. - Work quickly and, if possible, in a cold room or on ice to minimize enzymatic degradation. - Investigate the pH stability of this compound and adjust the pH of the extraction mixture if necessary.
Problem 2: Emulsion Formation During Liquid-Liquid Extraction
Possible Cause Troubleshooting Steps
High Concentration of Surfactant-like Molecules - Add a saturated NaCl (brine) solution to the separatory funnel to increase the polarity of the aqueous phase. - Gently swirl or rock the separatory funnel instead of vigorous shaking to minimize emulsion formation. - Centrifuge the entire mixture at a low to moderate speed (e.g., 2000-3000 rpm) for 10-15 minutes.
Presence of Fine Particulate Matter - Filter the fungal broth through cheesecloth or a layer of Celite before extraction to remove mycelial debris.
Problem 3: Poor Purity After Column Chromatography
Possible Cause Troubleshooting Steps
Co-elution of Impurities - Optimize the mobile phase composition. For silica gel chromatography, try a shallower gradient of the polar solvent. - Ensure the column is not overloaded. Reduce the amount of crude extract loaded onto the column. - Consider using a different stationary phase if impurities have similar polarity to this compound.
Peak Tailing - Add a small amount of a modifier to the mobile phase. For basic compounds like this compound, adding a small percentage of triethylamine (B128534) can help to reduce tailing on silica gel. - Ensure the column is packed uniformly to avoid channeling.
Compound Degradation on the Column - If this compound is suspected to be unstable on silica gel, consider using a less acidic stationary phase like alumina (B75360) or a polymer-based resin. - Work efficiently to minimize the time the compound spends on the column.

Data Presentation

Table 1: Illustrative this compound Yield and Purity at Different Purification Stages

Purification Stage Starting Material Product Mass (mg) Purity (%) Overall Yield (%)
Crude Ethyl Acetate Extract 10 L Culture Broth1500~5100
Sephadex LH-20 Chromatography 1500 mg Crude Extract200~4013.3
Silica Gel Chromatography 200 mg Sephadex Fraction35>952.3
Note: The data in this table is illustrative and may vary depending on the fungal strain, culture conditions, and extraction efficiency.

Experimental Protocols

Protocol 1: Extraction of this compound from Fomitopsis betulina Culture
  • Cultivation: Inoculate a suitable liquid medium (e.g., containing glucose, malt (B15192052) extract, soya bean meal, and yeast extract) with Fomitopsis betulina.[1] Incubate at 23°C with shaking at 110 rpm for 21 days.[1]

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture broth twice with an equal volume of ethyl acetate in a separatory funnel.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined ethyl acetate extract over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain an oily residue.

Protocol 2: Purification of this compound by Column Chromatography
  • Initial Fractionation (Sephadex LH-20):

    • Dissolve the crude extract in a minimal amount of methanol (B129727).

    • Load the dissolved extract onto a Sephadex LH-20 column equilibrated with methanol.

    • Elute the column with methanol and collect fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) and test for antibacterial activity (e.g., against Bacillus subtilis).[1]

    • Pool the active fractions and evaporate the solvent.

  • Final Purification (Silica Gel 60):

    • Dissolve the semi-purified extract in a minimal amount of chloroform (B151607).

    • Load the sample onto a silica gel 60 column.

    • Elute the column with a gradient of chloroform and methanol (e.g., starting with 100% chloroform, then 9:1, 8:2, and 7:3 chloroform:methanol).[1]

    • Monitor the fractions by TLC (e.g., using a mobile phase of chloroform:methanol 9:1 v/v, where this compound has an Rf of approximately 0.1).[1]

    • Pool the pure fractions containing this compound and evaporate the solvent to yield a waxy solid.

Mandatory Visualization

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis cultivation Submerged Culture of Fomitopsis betulina extraction Ethyl Acetate Extraction cultivation->extraction Culture Broth concentration Drying & Concentration extraction->concentration sephadex Sephadex LH-20 Chromatography concentration->sephadex Crude Extract silica Silica Gel 60 Chromatography sephadex->silica Active Fractions analysis Purity Assessment (HPLC) & Bioassay silica->analysis Pure this compound

Caption: Experimental workflow for this compound extraction and purification.

troubleshooting_low_yield cluster_production Check Production cluster_extraction Check Extraction cluster_degradation Check Degradation start Low this compound Yield prod_check Is fungal growth optimal? start->prod_check prod_solution Optimize culture conditions: - Media components - pH - Temperature - Incubation time prod_check->prod_solution No ext_check Is extraction complete? prod_check->ext_check Yes ext_solution - Perform multiple extractions - Ensure thorough mixing - Check solvent polarity ext_check->ext_solution No deg_check Is this compound degrading? ext_check->deg_check Yes deg_solution - Avoid high temperatures - Minimize processing time - Check pH stability deg_check->deg_solution Yes end_point Re-evaluate process deg_check->end_point No

Caption: Troubleshooting flowchart for low this compound yield.

References

Piptamine Stability and Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with piptamine, ensuring its stability in solution is critical for obtaining reliable and reproducible experimental results. This technical support center provides essential guidance on potential stability and degradation issues, offering troubleshooting advice and frequently asked questions to support your research. As specific stability data for this compound is limited in published literature, this guide focuses on the general principles of stability for tertiary amines and long-chain alkyl compounds, providing a framework for you to conduct your own stability assessments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that could influence the stability of this compound in my experimental solutions?

A1: Several factors can affect the stability of this compound in solution. These include:

  • pH: The acidity or alkalinity of your solution can catalyze hydrolytic degradation or alter the ionization state of the tertiary amine, potentially affecting its stability.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[1] For long-term storage, keeping solutions at low temperatures (e.g., -20°C or -80°C) is generally advisable.

  • Light Exposure: Many organic molecules are sensitive to light, which can induce photolytic degradation.[1] It is recommended to store this compound solutions in amber vials or otherwise protected from light.

  • Oxidation: The tertiary amine group in this compound could be susceptible to oxidation, especially in the presence of dissolved oxygen or oxidizing agents in the solution.[1]

  • Solvent Choice: The type of solvent and its purity can impact stability. Protogenic polar solvents may participate in degradation reactions.

Q2: I'm observing inconsistent results in my bioassays. Could this compound degradation be the cause?

A2: Yes, inconsistent or lower-than-expected biological activity can be a strong indicator of compound degradation. If the active this compound molecule degrades into inactive or less active products, the potency of your solution will decrease over time. It is crucial to confirm the integrity of your this compound stock and working solutions.

Q3: How can I assess the stability of this compound in my specific experimental buffer?

A3: To assess stability, you can perform a time-course experiment. Prepare a solution of this compound in your experimental buffer and incubate it under the same conditions as your experiment (e.g., temperature, light exposure). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of remaining this compound.

Q4: What are the most appropriate analytical techniques to monitor this compound degradation?

A4: The most reliable methods for monitoring the degradation of this compound and detecting the formation of degradation products include:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or other suitable detectors can be used to separate this compound from its degradation products and quantify its purity over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique that not only separates the components of a mixture but also provides mass information, which is invaluable for identifying unknown degradation products.

Troubleshooting Guide: this compound Instability in Solution

If you suspect that this compound is degrading in your experiments, this guide provides a systematic approach to troubleshooting the issue.

Symptom/Observation Potential Cause(s) Recommended Action(s)
Decreased or inconsistent biological activity over time. Compound degradation leading to reduced concentration of the active molecule.1. Confirm Compound Integrity: Use HPLC or LC-MS to check the purity of your stock and working solutions. 2. Prepare Fresh Solutions: Always prepare working solutions fresh from a solid stock if possible. If using a stock solution, ensure it has been stored correctly. 3. Perform a Stability Study: Conduct a time-course experiment in your experimental buffer to determine the stability window for your assays.
Visible changes in the solution (e.g., color change, precipitation). Chemical instability, such as oxidation, hydrolysis, or exceeding solubility limits.1. Review Solution Preparation: Ensure the solvent is of high purity and that the pH is within a stable range for similar compounds. 2. Protect from Light and Air: Store solutions in amber vials and consider purging with an inert gas (e.g., nitrogen or argon) to minimize oxidation. 3. Check Solubility: Re-evaluate the solubility of this compound in your specific buffer and at the concentration used.
Appearance of new peaks in HPLC or LC-MS chromatograms. Formation of degradation products.1. Conduct Forced Degradation Studies: Intentionally stress this compound solutions (e.g., with acid, base, peroxide, heat, light) to generate degradation products. This can help in identifying the peaks corresponding to degradants in your experimental samples. 2. Characterize Degradants: If possible, use LC-MS/MS or other structural elucidation techniques to identify the chemical structures of the degradation products. This can provide insights into the degradation pathway.

This compound Stability Data (Template)

As there is no publicly available quantitative data on this compound stability, researchers are encouraged to perform their own studies. The following table provides a template for recording your experimental findings.

Condition Solvent/Buffer Concentration (µg/mL) Time Point This compound Remaining (%) Observations
Room Temperature (25°C), Light PBS, pH 7.4100 hr100%Clear solution
4 hr
8 hr
24 hr
Refrigerated (4°C), Dark DMSO10000 days100%Clear solution
7 days
30 days
Frozen (-20°C), Dark Ethanol10000 months100%Clear solution
1 month
3 months

Experimental Protocols

Protocol for a Basic this compound Stability Study in Aqueous Buffer

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) where it is known to be stable.

  • Preparation of Working Solution: Dilute the stock solution into the aqueous experimental buffer to the final desired concentration.

  • Time-Zero Sample: Immediately after preparation, take an aliquot of the working solution for analysis. This will serve as the time-zero (T=0) reference.

  • Incubation: Store the remaining working solution under the experimental conditions you wish to test (e.g., specific temperature and light conditions).

  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.

  • Sample Analysis: Analyze the T=0 and subsequent time-point samples by a validated stability-indicating HPLC or LC-MS method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A significant decrease in the main peak area and the appearance of new peaks would indicate degradation.

Visualizing this compound Stability and Degradation Concepts

The following diagrams illustrate key concepts and workflows related to assessing this compound stability.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_work Prepare Working Solution in Buffer prep_stock->prep_work t0 T=0 Analysis prep_work->t0 incubate Incubate under Test Conditions prep_work->incubate hplc HPLC / LC-MS Analysis t0->hplc sampling Time-Point Sampling incubate->sampling sampling->hplc data Calculate % this compound Remaining hplc->data

Caption: A typical experimental workflow for assessing the stability of this compound in solution.

start Inconsistent Experimental Results check_purity Check Purity of Stock and Working Solutions (HPLC/LC-MS) start->check_purity fresh_solution Prepare Fresh Working Solution check_purity->fresh_solution Purity OK unstable Degradation Observed check_purity->unstable Degradation Detected stability_study Conduct Stability Study in Experimental Buffer fresh_solution->stability_study modify_conditions Modify Storage/Experimental Conditions (Temp, Light, pH) stability_study->modify_conditions Unstable stable Results are Consistent stability_study->stable Stable modify_conditions->stability_study This compound This compound C₂₃H₄₁N oxidation N-oxide Derivative C₂₃H₄₁NO This compound->oxidation Oxidation cleavage Long-chain Aldehyde + Secondary Amine This compound->cleavage C-N Cleavage hydrolysis Hydroxylated Derivatives This compound->hydrolysis Hydrolysis (pH dependent)

References

Technical Support Center: Piptamine Solubility Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the solubility of Piptamine for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a novel fungal tertiary amine, specifically N-benzyl-N-methylpentadecan-1-amine, isolated from the fungus Piptoporus betulinus (also known as Fomitopsis betulina).[1][2] It has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria and various yeasts.[1][2] Like many lipophilic (fat-soluble) molecules, this compound has low aqueous solubility, which can lead to precipitation in the aqueous buffers and cell culture media used for most biological assays. This can result in inaccurate compound concentrations and unreliable experimental outcomes.

Q2: What is the recommended starting solvent for this compound?

For water-insoluble compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most common and recommended starting solvent for creating high-concentration stock solutions.[3][4] It is miscible with a wide range of aqueous buffers and cell culture media. However, the final concentration of DMSO in the assay should be kept low (typically ≤0.5% to 1%) to avoid solvent-induced toxicity or off-target effects.[5]

Q3: How should I store this compound stock solutions?

Proper storage is crucial to maintain the compound's integrity.

  • Solid Form: Store this compound as a solid at the temperature indicated on the product vial, tightly sealed, for up to 6 months.

  • Solution Form: Once dissolved (e.g., in DMSO), it is recommended to store stock solutions in small, single-use aliquots in tightly sealed vials at -20°C. These solutions are generally usable for up to one month. Avoid repeated freeze-thaw cycles.[6] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.

Troubleshooting Guide: Precipitation Issues

Q4: My this compound precipitated when I diluted my DMSO stock into an aqueous buffer (e.g., PBS). What should I do?

This is a common issue when a compound is rapidly transferred from a highly soluble organic solvent to a poor aqueous solvent.

Probable Causes:

  • Poor Mixing: Localized high concentrations of this compound can cause immediate precipitation before it can be adequately dispersed.[6]

  • Buffer Composition: Phosphate ions in buffers like PBS can sometimes interact with cationic compounds to form insoluble salts.[6]

  • Concentration Limit Exceeded: The final concentration in the aqueous buffer may exceed this compound's thermodynamic solubility limit.

Solutions:

  • Improve Mixing Technique: Add the DMSO stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersion.[6]

  • Use an Intermediate Solvent: If direct dilution fails, try a serial dilution approach. For example, dilute the DMSO stock into a solution containing a lower percentage of an organic solvent (like ethanol) before the final dilution into the aqueous buffer.

  • Consider Alternative Buffers: If precipitation persists and your assay allows, try a different buffer system, such as HEPES-buffered saline.[6]

  • Lower the Final Concentration: Your target concentration may not be achievable. Perform a solubility test to determine the maximum soluble concentration in your specific buffer (see Experimental Protocols).

Q5: I observed cloudiness or a precipitate after adding this compound to my cell culture medium containing Fetal Bovine Serum (FBS). What's happening?

Probable Causes:

  • Protein Binding: this compound may bind to negatively charged proteins in the serum, such as albumin, causing the complex to precipitate out of solution.[6]

  • Media Components: Other anionic components in the culture medium can interact with the compound.[6]

Solutions:

  • Pre-dilute in Serum-Free Medium: First, dilute the this compound stock in a small volume of serum-free medium. Then, add this pre-diluted solution to your complete, serum-containing medium.[6] This allows the compound to disperse before encountering a high concentration of proteins.

  • Reduce Serum Concentration: If your cell line can tolerate it for the duration of the experiment, reduce the percentage of FBS in the medium.[6]

  • Sequential Addition: Add the pre-diluted this compound (in serum-free media) to the cells first, allow for a brief incubation period (e.g., 15-30 minutes), and then add the required serum. This may allow the compound to interact with cells before it can precipitate with serum proteins.[6]

Data Presentation

Table 1: Properties of Common Solvents for Biological Assays

This table summarizes solvents commonly used for preparing stock solutions of hydrophobic compounds.

SolventRecommended Stock Conc.Max. Assay Conc.AdvantagesDisadvantages
DMSO 1-100 mM< 1% (ideally < 0.5%)High solubilizing power for many compounds; miscible with water.[3][4]Can be toxic to cells at higher concentrations; may affect enzyme activity.[5]
Ethanol 1-50 mM< 1%Less toxic than DMSO for some cell lines; volatile.Lower solubilizing power than DMSO for highly lipophilic compounds.[4]
Methanol 1-50 mM< 1%Good solvent for many organic molecules.Can be more toxic to cells than ethanol.[7]
PEG3350 Varies5-10%Can enhance solubility of some ligands; generally low cell toxicity.[7]Can increase viscosity; may not be suitable for all assays.

Table 2: Reported Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

This table presents quantitative data on the biological efficacy of this compound.

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusSG 5110.78[1]
Enterococcus faecalis15281.56[1]
Bacillus subtilis-6.25[1]
Escherichia coli->12.5[1]
Candida albicans-6.25[1][2]
Rhodotorula rubra-6.25[1]
Kluyveromyces marxianus-6.25[1]
Penicillium notatum->50.0[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol outlines the standard procedure for creating a concentrated stock solution.

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated balance and sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10-100 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect to ensure no solid particles remain.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store immediately at -20°C, protected from light.

Protocol 2: Kinetic Solubility Assessment in Assay Buffer

This protocol helps determine the maximum soluble concentration of this compound in your specific experimental buffer.

Materials:

  • This compound-DMSO stock solution (e.g., 10 mM)

  • Assay buffer or cell culture medium of interest

  • 96-well plate (clear bottom)

  • Plate reader capable of measuring turbidity (e.g., at 620 nm) or nephelometer

Procedure:

  • Serial Dilution: Prepare serial dilutions of your this compound-DMSO stock in pure DMSO.

  • Addition to Buffer: In the 96-well plate, add your assay buffer. Add a small, fixed volume of each this compound-DMSO dilution to the wells (e.g., 2 µL into 198 µL of buffer), ensuring the final DMSO concentration is constant and below 1%. Include a buffer + DMSO control.

  • Incubation: Incubate the plate at the experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).

  • Measurement: Measure the turbidity or light scattering of each well using a plate reader.

  • Analysis: The concentration at which you observe a significant increase in turbidity compared to the DMSO control is the limit of your kinetic solubility. Choose a final assay concentration well below this limit.

Visualizations

G start Start: Weigh Solid this compound stock Prepare High-Concentration Stock in Anhydrous DMSO (e.g., 10-100 mM) start->stock Dissolve completely predilute Pre-dilute in Serum-Free Medium or Assay Buffer stock->predilute Key step to prevent shock precipitation final_dilution Add Pre-diluted Solution to Final Assay Volume (with vigorous mixing) predilute->final_dilution assay Perform Biological Assay (Final DMSO < 0.5%) final_dilution->assay end End: Data Acquisition assay->end

Caption: Workflow for Preparing this compound for Biological Assays.

G start Precipitation Observed? no No start->no   yes Yes start->yes   proceed Proceed with Experiment no->proceed where Where did it occur? yes->where stock In DMSO Stock where->stock   buffer In Aqueous Buffer where->buffer   media In Cell Media + Serum where->media   sol_stock Solution: 1. Use anhydrous DMSO. 2. Ensure full dissolution (sonicate if needed). 3. Store properly. stock->sol_stock sol_buffer Solution: 1. Add stock to buffer while vortexing. 2. Lower final concentration. 3. Try alternative buffer. buffer->sol_buffer sol_media Solution: 1. Pre-dilute in serum-free media first. 2. Reduce serum %. 3. Lower final concentration. media->sol_media

Caption: Troubleshooting Flowchart for this compound Precipitation.

References

Troubleshooting inconsistent Piptamine bioactivity results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Piptamine bioactivity studies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistencies in experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows lower antimicrobial activity than reported in the literature. What are the possible causes?

A1: Inconsistent antimicrobial activity can stem from several factors:

  • Compound Purity and Integrity:

    • Purity: The presence of impurities from the isolation process can interfere with the assay. Verify the purity of your this compound sample using techniques like HPLC or NMR.

    • Degradation: this compound, like many natural products, may be sensitive to light, temperature, and repeated freeze-thaw cycles. Ensure proper storage in a cool, dark, and dry place.

  • Experimental Conditions:

    • Solvent: this compound has poor aqueous solubility. Ensure it is fully dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), before preparing your dilutions for the assay. Note that high concentrations of DMSO can also inhibit microbial growth, so appropriate vehicle controls are crucial.

    • Inoculum Density: The concentration of the microbial inoculum can significantly impact the Minimum Inhibitory Concentration (MIC) value. Ensure you are using a standardized inoculum as per established protocols (e.g., 0.5 McFarland standard).[1][2]

    • Growth Medium: The composition of the culture medium, including pH and the presence of divalent cations, can affect the activity of antimicrobial compounds.[1][3] Use the recommended medium for the specific microbial strain you are testing.

  • Microbial Strain Variability:

    • Different strains of the same bacterial or fungal species can exhibit varying susceptibility to antimicrobial agents.[2] Ensure you are using the exact strain reported in the literature you are referencing.

Q2: I am observing high variability between replicates in my antimicrobial assays. How can I improve reproducibility?

A2: High variability often points to technical inconsistencies. To improve reproducibility:

  • Standardize Inoculum Preparation: Use a spectrophotometer or a McFarland standard to ensure the bacterial or fungal suspension is at the correct density for each experiment.[2]

  • Ensure Homogeneous Compound Distribution: After adding this compound to your assay wells, ensure it is thoroughly mixed to achieve a uniform concentration.

  • Control Incubation Conditions: Maintain consistent temperature, humidity, and aeration during the incubation period.

  • Use Positive and Negative Controls: Include a known antibiotic as a positive control and a solvent-only (vehicle) control as a negative control in every experiment to validate your assay setup.

Q3: I am investigating the anti-inflammatory or anticancer potential of this compound and not seeing any effect. What should I consider?

A3: While the fungus Fomitopsis betulina, from which this compound is isolated, is known to have anti-inflammatory and anticancer properties, these effects are often attributed to various compounds within the fungal extracts, such as triterpenoids and polysaccharides.[4][5][6][7] The specific contribution of this compound to these activities is not yet well-established.

  • Consider the Source: The reported anti-inflammatory and anticancer effects are often from crude or fractionated extracts of F. betulina.[8][9] this compound alone may not be responsible for these bioactivities.

  • Cytotoxicity of Related Compounds: A structurally similar compound, N-benzyl-N-methyldecan-1-amine (differing only in alkyl chain length), has been shown to induce G2/M phase cell cycle arrest and apoptosis in human leukemia cells. This suggests that this compound could potentially have similar effects, which you may want to investigate further.

  • Concentration Range: Ensure you are testing a sufficiently broad range of this compound concentrations. Cytotoxic or anti-inflammatory effects may only be apparent at higher concentrations.

  • Cell Line Specificity: The effects of a compound can be highly dependent on the specific cell line used. Consider testing on multiple cell lines relevant to your research question.

Data Summary

Table 1: Antimicrobial Activity of this compound
MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusSG 5110.78[10]
Enterococcus faecalis15281.56[10]
Candida albicans-6.25
Rhodotorula rubra-6.25[8]
Kluyveromyces marxianus-6.25[8]
Penicillium notatum->50.0[8]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in 100% DMSO at a concentration of 1 mg/mL.

  • Preparation of Microtiter Plate: In a 96-well microtiter plate, add 100 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to each well.

  • Serial Dilution: Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized inoculum to each well.

  • Controls: Include wells with broth and inoculum only (growth control), broth and the highest concentration of DMSO used (vehicle control), and a known antibiotic (positive control).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Protocol 2: Bacterial Membrane Potential Assay using DiSC₃(5)

This protocol is adapted for assessing membrane depolarization, a likely mechanism of action for this compound.

  • Bacterial Culture: Grow bacteria to the early-mid logarithmic phase.

  • Cell Preparation: Harvest the bacterial cells by centrifugation and wash them with a suitable buffer (e.g., PBS). Resuspend the cells in the same buffer to a standardized optical density (e.g., OD₆₀₀ of 0.2).

  • Dye Loading: Add the voltage-sensitive dye DiSC₃(5) to the cell suspension to a final concentration of 2 µM. Incubate with shaking for 5-10 minutes to allow the dye to accumulate in polarized cells.

  • Baseline Fluorescence Measurement: Transfer the cell suspension to a cuvette or a 96-well plate and measure the baseline fluorescence using a fluorometer (excitation ~622 nm, emission ~670 nm).

  • Addition of this compound: Add this compound at the desired concentration and immediately start recording the fluorescence over time. An increase in fluorescence indicates membrane depolarization as the dye is released from the cells into the medium.

  • Controls: Use a known membrane-depolarizing agent (e.g., valinomycin) as a positive control and a vehicle (DMSO) control.

Visual Troubleshooting and Pathway Diagrams

Troubleshooting_Workflow Troubleshooting Inconsistent this compound Bioactivity start Inconsistent or No Bioactivity Observed check_compound Step 1: Verify Compound Integrity start->check_compound check_purity Purity Check (HPLC, NMR) check_compound->check_purity check_storage Storage Conditions (Light, Temp) check_compound->check_storage check_solubility Solubility & Vehicle Effects (DMSO control) check_compound->check_solubility check_assay Step 2: Review Experimental Setup check_solubility->check_assay antimicrobial_assay Antimicrobial Assay Specifics check_assay->antimicrobial_assay mammalian_assay Mammalian Cell Assay Specifics check_assay->mammalian_assay inoculum Inoculum Density (McFarland Std.) antimicrobial_assay->inoculum media Growth Medium Composition antimicrobial_assay->media cell_line Cell Line & Passage Number mammalian_assay->cell_line concentration Dose-Response Range mammalian_assay->concentration re_evaluate Step 3: Re-evaluate Hypothesis media->re_evaluate concentration->re_evaluate mechanism Consider Mechanism of Action re_evaluate->mechanism literature Review Literature for Similar Compounds re_evaluate->literature end Consistent Results literature->end

Caption: A workflow diagram for troubleshooting inconsistent this compound bioactivity results.

Piptamine_Antimicrobial_Mechanism Proposed Antimicrobial Mechanism of this compound This compound This compound (Cationic Amphiphilic) interaction Electrostatic Interaction & Hydrophobic Insertion This compound->interaction bacterial_membrane Bacterial Cell Membrane (Negatively Charged) bacterial_membrane->interaction disruption Membrane Disruption interaction->disruption depolarization Membrane Depolarization disruption->depolarization leakage Ion & ATP Leakage disruption->leakage cell_death Bacterial Cell Death depolarization->cell_death leakage->cell_death

Caption: The proposed mechanism of this compound's antimicrobial action via membrane disruption.

Hypothetical_Anticancer_Pathway Hypothetical Signaling Pathway for this compound in Cancer Cells* cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound akt_erk Akt / ERK Signaling This compound->akt_erk tgf_beta TGF-β Signaling This compound->tgf_beta bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) This compound->bcl2 bax_bad Bax / Bad (Pro-apoptotic) This compound->bax_bad cell_cycle_arrest G2/M Cell Cycle Arrest akt_erk->cell_cycle_arrest apoptosis Apoptosis tgf_beta->apoptosis Inhibition of pro-survival signals mmp Loss of Mitochondrial Membrane Potential bcl2->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c cytochrome_c->apoptosis bax_bad->mmp label_info *Based on data from structurally similar compounds.

Caption: A hypothetical signaling pathway for this compound's potential anticancer effects.

References

Technical Support Center: Piptamine Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for investigating bacterial resistance to the novel antimicrobial compound, Piptamine. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals.

I. Troubleshooting and FAQs

This section addresses common issues encountered during the study of this compound resistance.

Frequently Asked Questions (FAQs)

Q1: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent across experiments. What could be the cause?

A1: Inconsistent MIC values are a common issue.[1] Several factors can contribute to this variability:

  • Inoculum Preparation: Ensure the bacterial inoculum is standardized to the correct density (typically 0.5 McFarland standard) for every experiment.[2] Variations in starting cell number will significantly alter the apparent MIC.

  • Media and Reagents: Use the same batch of growth medium (e.g., Mueller-Hinton Broth) and this compound stock solution for a set of comparative experiments.[1] The pH and cation concentration of the media can influence the activity of some antimicrobial agents.

  • Incubation Conditions: Maintain consistent incubation time, temperature, and aeration.[3][4] For example, some resistance mechanisms are expressed differently at various temperatures.

  • This compound Stock Solution: Ensure your this compound stock is properly stored and that the compound is fully solubilized. Precipitates can lead to inaccurate concentrations in your dilution series.

Q2: I've isolated a this compound-resistant mutant, but its growth rate is much slower than the wild-type strain, even without the drug. Why?

A2: This phenomenon is often due to the "biological cost" of resistance. The mutation or acquired gene that confers resistance might interfere with a normal, essential cellular process, leading to a fitness trade-off. For example, a modification to a ribosomal protein that prevents this compound from binding might also slow down the process of protein synthesis, resulting in a reduced growth rate.

Q3: How can I determine if this compound resistance in my bacterial strain is due to an efflux pump?

A3: A common method is to perform an MIC assay with and without an Efflux Pump Inhibitor (EPI).[5] EPIs are compounds that block the activity of efflux pumps. If the MIC of this compound decreases significantly in the presence of an EPI, it strongly suggests that an efflux pump is involved in the resistance.[5][6] Common broad-spectrum EPIs include Carbonyl cyanide m-chlorophenylhydrazone (CCCP) and Phenylalanine-Arginine Beta-Naphthylamide (PAβN).

Q4: My qRT-PCR results show that the gene for a suspected resistance mechanism (e.g., an efflux pump) is not upregulated in my resistant strain. Does this rule out its involvement?

A4: Not necessarily. While upregulation of gene expression is a common resistance strategy, it is not the only one.[7] Consider these possibilities:

  • Constitutive Expression: The gene may be expressed at a high level in both the susceptible and resistant strains, with resistance arising from a different mechanism.

  • Post-Translational Regulation: The activity of the protein (e.g., the efflux pump) might be regulated at the post-translational level, meaning its activity is increased without a corresponding increase in mRNA.

  • Mutations in the Gene: A point mutation in the gene could lead to a more efficient protein (e.g., a pump with higher affinity for this compound) without changing the level of transcription.[7][8]

Troubleshooting Guide
Problem / Observation Possible Cause Recommended Action
No bacterial growth in any wells of the MIC plate, including the positive control (no this compound).Inoculum was not viable or was not added to the wells.Verify your inoculum preparation and plating technique. Ensure the bacterial culture is healthy and in the correct growth phase.
Bacterial growth in all wells, even at the highest this compound concentration.This compound stock solution is degraded or at an incorrect concentration. The bacterial strain has very high-level resistance.Prepare a fresh stock solution of this compound and verify its concentration. Test the compound against a known susceptible control strain.
A "skipped well" phenomenon is observed in the MIC assay (growth at a higher concentration but not at a lower one).Pipetting error during serial dilution. Contamination of a single well.Repeat the assay, paying close attention to pipetting technique. Ensure aseptic technique to prevent contamination.
The MIC of this compound is lower in the presence of an Efflux Pump Inhibitor (EPI), but the strain is still resistant.Multiple resistance mechanisms may be present. The EPI may not be fully effective against the specific pump.Investigate other resistance mechanisms such as target modification or enzymatic degradation.[9][10] Consider testing other EPIs.

II. Quantitative Data Summary

Table 1: this compound MIC Values Against Wild-Type and Resistant Strains

This table shows hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against a susceptible wild-type (WT) bacterial strain and a derived resistant mutant (RES). The effect of an Efflux Pump Inhibitor (EPI) is also shown.

StrainThis compound MIC (µg/mL)This compound + EPI (20 µg/mL) MIC (µg/mL)Fold Change in MIC with EPI
Wild-Type (WT)441
Resistant (RES)128816

Interpretation: The 16-fold decrease in the MIC for the resistant strain in the presence of an EPI strongly suggests that an overactive efflux pump is a primary mechanism of resistance.

Table 2: Relative Gene Expression of Efflux Pump pipE

This table presents sample quantitative Real-Time PCR (qRT-PCR) data showing the relative expression of a hypothetical efflux pump gene, pipE, in the wild-type and resistant strains when exposed to a sub-lethal concentration of this compound.

StrainConditionRelative pipE Gene Expression (Fold Change vs. WT No this compound)
Wild-Type (WT)No this compound1.0
Wild-Type (WT)+ this compound (2 µg/mL)2.5
Resistant (RES)No this compound15.0
Resistant (RES)+ this compound (2 µg/mL)45.0

Interpretation: The pipE gene is basally overexpressed in the resistant strain (15-fold higher than WT) and is further induced by the presence of this compound, indicating a transcriptional adaptation to the drug.

III. Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is used to determine the lowest concentration of this compound that inhibits visible bacterial growth.[3][4][11]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (e.g., 1280 µg/mL)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Dilute the overnight bacterial culture in fresh CAMHB. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Add 50 µL of CAMHB to wells 2-11 of the microtiter plate. Add 100 µL of the this compound stock solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no bacteria).

  • Inoculation: Add 50 µL of the final bacterial inoculum to wells 1-11. This brings the total volume in each well to 100 µL and halves the this compound concentration.

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours.[4]

  • Reading Results: The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the well is clear).[2][11]

Protocol 2: Ethidium (B1194527) Bromide (EtBr) Accumulation Assay for Efflux Pump Activity

This real-time fluorescence assay measures the accumulation of the fluorescent dye ethidium bromide (EtBr) to infer efflux pump activity.[5][6] Active pumps will expel EtBr, resulting in low fluorescence. Inhibition of these pumps leads to EtBr accumulation and high fluorescence.

Materials:

  • Black, clear-bottom 96-well plates

  • Phosphate-buffered saline (PBS)

  • Bacterial culture

  • Ethidium bromide (EtBr) solution

  • Efflux Pump Inhibitor (EPI) like CCCP (positive control)

  • This compound (as a potential competitive inhibitor)

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Harvest a mid-log phase bacterial culture by centrifugation. Wash the cell pellet twice with PBS. Resuspend the cells in PBS to an optical density at 600 nm (OD₆₀₀) of 0.4.

  • Assay Setup: To the wells of the black 96-well plate, add 100 µL of the bacterial cell suspension.

  • Add Compounds: Add your test compounds. For example:

    • No Inhibitor Control: Add buffer/vehicle.

    • Positive Control: Add CCCP to a final concentration of 100 µM.

    • Test Condition: Add this compound at various concentrations.

  • Equilibration: Incubate the plate at room temperature for 10 minutes.

  • Initiate Assay: Add EtBr to all wells to a final concentration of 2 µg/mL.

  • Measure Fluorescence: Immediately place the plate in a fluorescence plate reader (e.g., excitation at 530 nm, emission at 600 nm). Measure the fluorescence every 60 seconds for 30-60 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. A higher rate of fluorescence increase compared to the no-inhibitor control indicates efflux pump inhibition.[5]

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol quantifies the expression level of a target gene (e.g., an efflux pump gene) relative to a stable reference (housekeeping) gene.[12][13][14]

Materials:

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit (reverse transcriptase)

  • qPCR master mix (e.g., SYBR Green)

  • Primers for the target gene and reference gene(s)

  • qPCR instrument

Procedure:

  • RNA Extraction: Grow bacterial cultures to mid-log phase under desired conditions (e.g., with and without sub-lethal this compound). Extract total RNA using a commercial kit, following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. This is a critical step for accurate results.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for your gene of interest, and the cDNA template. Include a no-template control (NTC) and a no-reverse-transcriptase control (-RT) to check for contamination.

  • Run qPCR: Perform the qPCR run on a thermal cycler. The instrument will measure fluorescence at each cycle.

  • Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative gene expression using the ΔΔCq method, normalizing the target gene's Cq value to that of a validated reference gene (e.g., 16S rRNA, gyrA).

IV. Visualizations

Diagrams of Pathways and Workflows

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Preliminary Mechanism Screening cluster_2 Phase 3: Data Interpretation & Further Investigation A Inconsistent MIC Results or High-Level Resistance Observed B Perform MIC Assay with Efflux Pump Inhibitor (EPI) A->B C Sequence Target Genes (e.g., Ribosome, DNA Gyrase) A->C D MIC Reduced with EPI? B->D E Mutations Found? C->E F Investigate Efflux: - qRT-PCR for Pump Genes - EtBr Accumulation Assay D->F Yes H Investigate Enzymatic Degradation: - HPLC/MS Analysis of this compound - Test Cell Lysate Activity D->H No G Investigate Target Modification: - Confirm Functional Impact of Mutation E->G Yes E->H No

Caption: Troubleshooting workflow for identifying this compound resistance mechanisms.

G This compound This compound (External) SensorKinase PipS (Sensor Kinase) This compound->SensorKinase binds Membrane Cell Membrane SensorKinase->SensorKinase autophosphorylates ResponseRegulator PipR (Response Regulator) SensorKinase->ResponseRegulator transfers phosphate PipE_Gene pipE gene promoter ResponseRegulator->PipE_Gene binds & activates transcription PipE_Pump PipE Efflux Pump PipE_Gene->PipE_Pump is expressed as PipE_Pump->this compound expels this compound

Caption: Hypothetical two-component system regulating efflux pump expression.

G A Bacterial Resistance Mechanisms B Reduced Intracellular Concentration A->B C Target Modification A->C D Drug Inactivation A->D B1 Efflux Pumps (e.g., RND, MFS, ABC) B->B1 B2 Decreased Permeability (Porin Loss) B->B2 C1 Point Mutations in Target Genes C->C1 C2 Enzymatic Alteration of Target (e.g., Methylation) C->C2 D1 Enzymatic Degradation (e.g., Hydrolysis) D->D1 D2 Enzymatic Modification (e.g., Acetylation) D->D2

Caption: Major classes of bacterial antibiotic resistance mechanisms.

References

Technical Support Center: Enhancing the Antifungal Spectrum of Piptamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the antifungal spectrum of Piptamine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known antifungal activity?

A1: this compound is a natural antibiotic isolated from the fungus Piptoporus betulinus (also known as Fomitopsis betulina).[1][2] It has demonstrated a notable spectrum of antimicrobial activity, particularly against Gram-positive bacteria.[1][3][4] Its reported antifungal activity includes efficacy against several yeast species. For instance, in vitro studies have shown it to be active against Candida albicans, Rhodotorula rubra, and Kluyveromyces marxianus, with a minimum inhibitory concentration (MIC) of 6.25 µg/mL for all three.[1] However, its activity against the fungus Penicillium notatum is limited, with an MIC value greater than 50.0 µg/mL.[1]

Q2: What is the proposed mechanism of action for this compound's antimicrobial effect?

A2: Initial investigations suggest that the primary target of this compound is the bacterial cell membrane.[1] Competitive binding assays have indicated that it does not inhibit enzymes involved in peptidoglycan synthesis, such as penicillin-binding proteins.[1] While the precise antifungal mechanism is an area for further research, it is hypothesized to involve disruption of the fungal cell membrane's integrity, potentially through interaction with specific membrane components.

Q3: What are the key challenges in developing this compound derivatives with a broader antifungal spectrum?

A3: Key challenges include synthesizing derivatives with improved potency and a wider range of activity against clinically relevant fungi, including resistant strains.[5][6][7] Researchers may face difficulties with the chemical synthesis and purification of novel analogs.[8][9] Furthermore, ensuring the derivatives have low toxicity to human cells is a critical hurdle in the drug development process.[10][11] Overcoming issues like poor solubility of the new compounds and developing reliable and reproducible antifungal susceptibility testing methods are also significant challenges.[12][13]

Troubleshooting Guides

Synthesis of this compound Derivatives
Issue Possible Cause(s) Troubleshooting Steps
Low reaction yield - Incomplete reaction. - Degradation of starting materials or product. - Suboptimal reaction conditions (temperature, solvent, catalyst).- Monitor reaction progress using TLC or LC-MS to determine optimal reaction time. - Use fresh, high-purity reagents and solvents. - Screen different solvents, temperatures, and catalysts to optimize the reaction conditions.
Formation of multiple byproducts - Non-specific reactions. - Presence of impurities in starting materials. - Use of overly harsh reaction conditions.- Employ protecting groups for reactive functional moieties not involved in the desired transformation. - Purify starting materials before use. - Attempt the reaction under milder conditions (e.g., lower temperature).
Difficulty in product purification - Similar polarity of the product and byproducts. - Product instability on silica (B1680970) gel.- Utilize alternative purification techniques such as preparative HPLC, crystallization, or chromatography on a different stationary phase (e.g., alumina). - If the product is an amine, consider converting it to a salt to facilitate crystallization and purification.
Antifungal Susceptibility Testing
Issue Possible Cause(s) Troubleshooting Steps
Inconsistent MIC values - Inoculum size variability. - Inconsistent incubation time or temperature. - "Trailing" or "feathered" growth at the edge of inhibition zones.[12]- Standardize the inoculum preparation using a spectrophotometer or cell counting. - Ensure consistent incubation conditions for all assays. - For trailing growth, consider reading the MIC at the point of significant growth inhibition (e.g., 80% reduction) as recommended by standardized methods like those from CLSI.[12]
Poor solubility of test compound - The derivative is highly lipophilic. - Inappropriate solvent used for stock solution.- Use a small amount of a biocompatible solvent like DMSO to prepare the stock solution, ensuring the final concentration in the assay does not inhibit fungal growth. - Consider using alternative formulation strategies, such as encapsulation in liposomes, if solubility issues persist.
No antifungal activity observed - The derivative is inactive against the tested fungi. - The compound has degraded. - The concentration range tested is too low.- Confirm the structure and purity of the synthesized derivative using analytical methods (NMR, MS). - Test the compound against a broader panel of fungal species. - Evaluate the stability of the compound under assay conditions. - Test a wider range of concentrations.

Quantitative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) for this compound against various microorganisms.

MicroorganismMIC (µg/mL)Reference
Candida albicans6.25[1][4]
Rhodotorula rubra6.25[1]
Kluyveromyces marxianus6.25[1]
Penicillium notatum>50.0[1]
Staphylococcus aureus SG 5110.78[3][14]
Enterococcus faecalis 15281.56[3][14]

Experimental Protocols

General Protocol for Synthesis of N-aryl/alkyl this compound Derivatives

This protocol describes a general method for the synthesis of novel this compound derivatives via reductive amination, a common method for forming C-N bonds.

  • Dissolve this compound (1 equivalent) in a suitable solvent such as methanol (B129727) or dichloromethane.

  • Add the desired aldehyde or ketone (1.1 equivalents) to the solution.

  • Add a mild reducing agent , such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers , dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure derivative.

  • Characterize the final compound using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol for Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the standardized methods for antifungal susceptibility testing.[13][15]

  • Prepare the fungal inoculum: Culture the fungal strain on an appropriate agar (B569324) medium. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to a specific cell density. Further dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.

  • Prepare the drug dilutions: Dissolve the this compound derivative in DMSO to create a high-concentration stock solution. Perform serial twofold dilutions of the compound in a 96-well microtiter plate using RPMI 1640 medium. The final concentration of DMSO should be kept below a level that affects fungal growth (typically ≤1%).

  • Inoculate the microtiter plate: Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a positive control (fungi with no drug) and a negative control (medium only).

  • Incubate the plate: Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.

  • Determine the MIC: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (often ≥50% or ≥80% inhibition) compared to the growth in the positive control well. This can be assessed visually or by using a spectrophotometric plate reader.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Antifungal Evaluation cluster_analysis Analysis & Optimization start This compound + Reagents synthesis Chemical Modification (e.g., Reductive Amination) start->synthesis purification Purification (Column Chromatography, HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mic_testing Antifungal Susceptibility Testing (Broth Microdilution) characterization->mic_testing Pure Derivative spectrum Determine Antifungal Spectrum mic_testing->spectrum toxicity Cytotoxicity Assay (e.g., against mammalian cells) spectrum->toxicity Active Derivatives sar Structure-Activity Relationship (SAR) Analysis toxicity->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design signaling_pathway cluster_membrane Fungal Cell ergosterol Ergosterol phospholipids Phospholipids membrane_proteins Membrane Proteins This compound This compound Derivative disruption Membrane Disruption This compound->disruption disruption->ergosterol Interacts with disruption->phospholipids Disorganizes ion_leakage Ion Leakage (K+, H+) disruption->ion_leakage cell_death Fungal Cell Death ion_leakage->cell_death troubleshooting_workflow cluster_inoculum Inoculum Issues cluster_compound Compound Issues cluster_protocol Protocol Issues start Inconsistent MIC Results check_inoculum Verify Inoculum Density? (McFarland Standard) start->check_inoculum inoculum_ok Density Correct check_inoculum->inoculum_ok Yes inoculum_bad Adjust Inoculum Prep. check_inoculum->inoculum_bad No check_compound Assess Compound Purity/Stability? compound_ok Purity/Stability OK check_compound->compound_ok Yes compound_bad Re-purify or Re-synthesize check_compound->compound_bad No check_protocol Review Assay Protocol? (Incubation, Media) protocol_ok Protocol Standardized check_protocol->protocol_ok Yes protocol_bad Standardize Conditions check_protocol->protocol_bad No inoculum_ok->check_compound inoculum_bad->check_inoculum Re-test compound_ok->check_protocol compound_bad->check_compound Re-test end Consistent Results protocol_ok->end Consider Biological Variability protocol_bad->check_protocol Re-test

References

Technical Support Center: Scaling Up Piptamine Production for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of Piptamine for preclinical studies. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis, purification, and preclinical evaluation.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it a promising preclinical candidate?

This compound (N-benzyl-N-methylpentadecan-1-amine) is a long-chain aliphatic amine with significant antimicrobial properties, particularly against Gram-positive bacteria.[1][2][3][4][5] Its primary mechanism of action is believed to be the disruption of the bacterial cell membrane, making it a valuable candidate for combating antibiotic-resistant pathogens.[1]

2. What is the most viable synthetic route for scaling up this compound production?

For kilogram-scale production, reductive amination of pentadecanal (B32716) with N-benzylmethylamine is a highly efficient and scalable method. This one-pot reaction typically offers good yields and can be optimized for large-scale manufacturing. An alternative, though potentially less atom-economical for scale-up, is the N-alkylation of N-benzylmethylamine with a 1-pentadecyl halide.

3. What are the critical parameters to control during the scale-up of this compound synthesis?

Key parameters include temperature control, especially during the addition of the reducing agent, efficient stirring to manage slurry formation, and maintaining an inert atmosphere to prevent side reactions. The choice of solvent is also critical to ensure the solubility of the long-chain aldehyde and the resulting amine.

4. What are the main challenges in purifying this compound?

The long alkyl chain of this compound gives it unique physicochemical properties that can complicate purification. Common challenges include the removal of unreacted starting materials and over-alkylation byproducts. Its basic nature can lead to issues with standard silica (B1680970) gel chromatography.[6] Acid-base extraction is a highly effective purification method for long-chain amines like this compound.[6]

5. What preclinical studies are essential for a this compound IND application?

A comprehensive preclinical package for an investigational new drug (IND) application for this compound should include in vitro antimicrobial activity (MIC determination), mechanism of action studies (e.g., membrane depolarization assays), cytotoxicity assays against mammalian cells, and in vivo efficacy studies in relevant animal models of bacterial infection. Pharmacokinetic (ADME) and toxicology studies are also mandatory.

Troubleshooting Guides

This compound Synthesis (Reductive Amination)
Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Incomplete imine formation.- Add a catalytic amount of a weak acid like acetic acid to promote imine formation.- Increase the reaction time for imine formation before adding the reducing agent.- Ensure anhydrous conditions, as water can hydrolyze the imine.
Inactive reducing agent.- Use a fresh batch of sodium triacetoxyborohydride (B8407120) or another suitable reducing agent.- Consider an alternative reducing agent such as sodium cyanoborohydride.[7]
Low reactivity of the long-chain aldehyde.- Increase the reaction temperature during imine formation.- Use a Lewis acid catalyst like Ti(OiPr)₄ to activate the aldehyde.[7]
Formation of Side Products (e.g., alcohol from aldehyde reduction) The reducing agent is too reactive and reduces the aldehyde before imine formation.- Use a milder reducing agent like sodium triacetoxyborohydride, which is selective for imines over aldehydes.[7]- Ensure the imine is fully formed before the portion-wise addition of a more reactive reducing agent like sodium borohydride.[7]
Difficult Product Isolation Emulsion formation during aqueous workup.- Add brine to the aqueous layer to break the emulsion.- Filter the mixture through a pad of celite.
Product is an oil and does not precipitate.- After basification, extract the product with a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane.- If the product is intended to be a solid salt, ensure complete protonation with an acid like HCl.
This compound Purification
Issue Potential Cause Troubleshooting Steps
Broad Peaks or Streaking in Silica Gel Chromatography Strong interaction of the basic amine with the acidic silica gel.- Add a small percentage of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the eluent.- Use an alternative stationary phase such as alumina.[8]
Incomplete Separation of Product from Starting Amine Similar polarities of the product and starting material.- Optimize the solvent system for chromatography with a shallow gradient.- Utilize acid-base extraction to separate the more basic secondary amine (starting material) from the tertiary amine product.
Low Recovery After Purification Product loss during aqueous workups.- Perform multiple extractions with the organic solvent.- Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to ensure the amine is in its free base form for extraction.
Product adheres to glassware.- Rinse glassware with a small amount of a suitable organic solvent to recover any adsorbed product.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis via Reductive Amination
Parameter Condition A Condition B Condition C
Reducing Agent Sodium Borohydride (NaBH₄)Sodium Triacetoxyborohydride (STAB)Catalytic Hydrogenation (H₂/Pd/C)
Solvent MethanolDichloromethaneEthanol
Temperature 0 °C to RTRoom Temperature40 °C
Catalyst Acetic Acid (catalytic)NonePalladium on Carbon
Reaction Time 12 hours18 hours24 hours
Typical Yield 75-85%80-90%85-95%
Purity (crude) ~90%~95%~97%
Table 2: Efficacy of this compound Purification Methods
Purification Method Purity Achieved Typical Recovery Rate Scalability
Silica Gel Chromatography >99%70-85%Moderate
Acid-Base Extraction >98%90-97%High
Distillation (Kugelrohr) >99%85-95%Low to Moderate
Crystallization (as HCl salt) >99.5%80-90%High

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes the synthesis of this compound from pentadecanal and N-benzylmethylamine using sodium triacetoxyborohydride.

Materials:

  • Pentadecanal

  • N-benzylmethylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pentadecanal (1.0 eq) and anhydrous dichloromethane.

  • Add N-benzylmethylamine (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 25 °C.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Protocol 2: Purification of this compound by Acid-Base Extraction

This protocol is effective for removing neutral and acidic impurities from the crude this compound.

Materials:

  • Crude this compound

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • 6 M Sodium hydroxide (B78521) (NaOH)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude this compound in ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with 1 M HCl (3 x volume of organic layer). The protonated this compound will move to the aqueous layer.

  • Combine the aqueous layers and wash with fresh ethyl acetate to remove any remaining neutral organic impurities.

  • Cool the aqueous layer in an ice bath and slowly add 6 M NaOH until the pH is > 10. The this compound will deprotonate and may precipitate or form an oily layer.

  • Extract the free this compound with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain purified this compound.

Protocol 3: Preclinical Evaluation - Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB.

  • Add the adjusted bacterial inoculum to each well. Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which there is no visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

Piptamine_Synthesis_Pathway This compound Synthesis via Reductive Amination Pentadecanal Pentadecanal Imine Imine Intermediate Pentadecanal->Imine + N-benzylmethylamine - H₂O NBMA N-benzylmethylamine NBMA->Imine This compound This compound Imine->this compound Reduction STAB Sodium Triacetoxyborohydride (Reducing Agent) STAB->Imine

Caption: Synthetic pathway for this compound production.

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_imine Check Imine Formation? (TLC/LC-MS) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine No check_reductant Check Reducing Agent Activity? check_imine->check_reductant Yes add_acid Add Catalytic Acid (e.g., AcOH) incomplete_imine->add_acid increase_time Increase Imine Formation Time add_acid->increase_time increase_time->start inactive_reductant Inactive Reducing Agent check_reductant->inactive_reductant No side_products Side Products Observed? (e.g., Aldehyde Reduction) check_reductant->side_products Yes use_fresh Use Fresh Reducing Agent inactive_reductant->use_fresh use_fresh->start change_reductant Use Milder Reducing Agent (e.g., STAB) side_products->change_reductant Yes optimize Optimization Successful side_products->optimize No change_reductant->start

Caption: Troubleshooting workflow for low yield.

Preclinical_Workflow Preclinical Evaluation Workflow for this compound start This compound Synthesis & Purification in_vitro In Vitro Studies start->in_vitro mic MIC Determination (Gram-positive panel) in_vitro->mic moa Mechanism of Action (Membrane Depolarization Assay) in_vitro->moa cytotoxicity Cytotoxicity Assay (e.g., on HeLa cells) in_vitro->cytotoxicity in_vivo In Vivo Studies in_vitro->in_vivo pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd efficacy Efficacy Model (e.g., Murine Skin Infection) in_vivo->efficacy toxicology Toxicology Studies in_vivo->toxicology ind IND Submission pk_pd->ind efficacy->ind toxicology->ind

Caption: Preclinical evaluation workflow for this compound.

References

Addressing toxicity of Piptamine in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Piptamine is a compound with known antimicrobial properties. However, its specific effects and toxicity in mammalian cell culture have not been extensively documented in publicly available scientific literature. This guide provides general advice for addressing potential cytotoxicity based on best practices for working with novel small molecules. The information and protocols herein should be adapted and optimized for your specific cell lines and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: I'm observing high levels of cell death after treating my cells with this compound. What are the potential causes?

A1: High cytotoxicity from a novel compound like this compound can stem from several factors:

  • High Concentration: The concentration used may be well above the cytotoxic threshold for your specific cell line.

  • Off-Target Effects: this compound may be interacting with unintended cellular targets crucial for cell survival.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration in the final culture medium.

  • Prolonged Exposure: The duration of treatment may be too long, leading to cumulative toxic effects.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.

  • Compound Instability: The compound may degrade in the culture medium into a more toxic substance.

Q2: How can I determine a non-toxic working concentration for this compound?

A2: A dose-response experiment is essential to determine the half-maximal inhibitory concentration (IC50) and a suitable non-toxic working concentration. A common method is the MTT or resazurin (B115843) assay. This involves treating your cells with a serial dilution of this compound for a set period (e.g., 24, 48, 72 hours) and then measuring cell viability.

Q3: Are there any known signaling pathways affected by this compound that could explain its toxicity?

A3: Currently, there is no specific data detailing the signaling pathways affected by this compound in mammalian cells. However, other natural compounds isolated from fungi have been shown to modulate pathways involved in inflammation and cellular stress responses, such as the NF-κB, MAPK, and Nrf2 pathways. It is plausible that this compound could interact with these or other pathways, but this requires experimental validation.

Troubleshooting Guide

Issue: Unexpectedly High Cytotoxicity
Possible Cause Recommended Action
Concentration Too High Perform a dose-response curve to determine the IC50. Test a wide range of concentrations, starting from nanomolar to high micromolar, to identify a suitable experimental window.
Solvent (e.g., DMSO) Toxicity Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5%, but ideally ≤0.1%). Run a vehicle-only control (medium with the same amount of solvent as your highest this compound concentration).
Prolonged Exposure Conduct a time-course experiment. Treat cells with a fixed concentration of this compound and measure viability at different time points (e.g., 6, 12, 24, 48, 72 hours) to find the optimal treatment duration.
Cell Line Sensitivity If possible, test this compound on a different, more robust cell line to see if the high toxicity is cell-type specific.
Compound Degradation Prepare fresh stock solutions and working dilutions for each experiment. Protect the compound from light and excessive freeze-thaw cycles.

Experimental Protocols

Protocol 1: Determination of IC50 using a Resazurin-Based Viability Assay

This protocol provides a general framework for determining the cytotoxic potential of this compound.

1. Cell Seeding: a. Culture your cells of interest to ~80% confluency. b. Trypsinize and count the cells. c. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). d. Incubate the plate for 24 hours to allow for cell attachment.

2. Compound Preparation and Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO). b. Perform a serial dilution of the this compound stock solution in complete cell culture medium to create a range of treatment concentrations (e.g., 100 µM, 50 µM, 25 µM, ... 0.1 µM). c. Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-treatment control" (medium only). d. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions. e. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. Resazurin Assay: a. After the incubation period, add 20 µL of a resazurin-based reagent (e.g., alamarBlue™, PrestoBlue™) to each well. b. Incubate the plate for 1-4 hours at 37°C, protected from light. c. Measure the fluorescence or absorbance using a plate reader according to the manufacturer's instructions.

4. Data Analysis: a. Subtract the background reading (medium-only wells). b. Normalize the data to the vehicle control to obtain the percentage of cell viability for each concentration. c. Plot the percentage of cell viability against the log of the this compound concentration. d. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Hypothetical IC50 Data for this compound

The following table illustrates how you might present the results from an IC50 experiment.

Cell LineIncubation Time (hours)IC50 (µM)
HEK29324> 100
4875.3
7242.1
HeLa2489.5
4855.2
7228.9
A5492495.1
4868.7
7235.4

Potential Signaling Pathways

The following diagrams illustrate key signaling pathways that are often implicated in cellular responses to external stimuli, including natural product compounds. Note: The involvement of these pathways in this compound's mechanism of action is speculative and requires experimental confirmation.

NFkB_Pathway cluster_nucleus Cytoplasm cluster_n Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates genes Target Gene Expression (e.g., IL-6, COX2) MAPK_Pathway cluster_c Cytoplasm cluster_n Nucleus Stimulus External Stimulus (e.g., Growth Factor, Stress) Receptor Receptor Stimulus->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK nucleus Nucleus ERK->nucleus TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) Response Cellular Response (Proliferation, Differentiation) TranscriptionFactors->Response Nrf2_Pathway cluster_c Cytoplasm cluster_n Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Bound under basal conditions Ub Ubiquitination & Degradation Nrf2->Ub nucleus Nucleus Nrf2->nucleus Translocates ARE ARE AntioxidantGenes Antioxidant Gene Expression (e.g., HO-1) ARE->AntioxidantGenes

Technical Support Center: Refining Piptamine Quantification in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions (FAQs) to enhance the accuracy and reliability of Piptamine quantification in complex biological matrices such as plasma, serum, and urine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

A1: this compound is a tertiary amine and a unique antibiotic metabolite isolated from the fungus Fomitopsis betulina (previously Piptoporus betulinus).[1][2][3][4] Its quantification in biological matrices is challenging due to its low concentrations, potential for extensive metabolism, and the presence of endogenous compounds that can interfere with analysis.[5][6] Complex matrices like plasma and urine contain proteins, salts, and phospholipids (B1166683) that can cause significant matrix effects, leading to ion suppression or enhancement in mass spectrometry-based assays.[7][8][9]

Q2: What are the recommended analytical techniques for this compound quantification?

A2: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for quantifying this compound and similar tryptamine (B22526) compounds in biological fluids.[10][11][12] This method offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from a complex background.[13][14] The use of Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer further enhances specificity and accuracy.[13]

Q3: Which sample preparation techniques are most effective for this compound extraction?

A3: The most common and effective techniques are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP).[15][16]

  • SPE is highly selective and provides excellent sample cleanup, effectively removing interfering substances.[16]

  • LLE is a simple and cost-effective method that can remove non-ionizable interferences like salts.[16]

  • PP is a rapid method for removing proteins but may result in less clean extracts, potentially leading to more significant matrix effects.[16] The choice of method depends on the required sensitivity, sample throughput, and the specific matrix being analyzed.[17][18]

Q4: What are the essential validation parameters for a this compound quantification method?

A4: A robust analytical method must be validated to ensure reliable results.[19][20][21] Key parameters, as recommended by regulatory guidelines, include:

  • Accuracy: Closeness of the measured value to the true value.[22]

  • Precision: Agreement between a series of measurements.[22]

  • Selectivity/Specificity: The ability to differentiate and quantify the analyte in the presence of other components.[23]

  • Linearity and Range: The concentration range over which the method is accurate and precise.[19]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified.[24]

  • Recovery: The efficiency of the extraction process.[25]

  • Matrix Effect: The influence of matrix components on the analyte's ionization.[8]

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.[26]

Troubleshooting Guide

Issue 1: Low or Inconsistent Analyte Recovery

Q: My extraction recovery for this compound is below 70% and varies between samples. What are the potential causes and solutions?

A: Low and inconsistent recovery is often linked to the sample preparation process. Consider the following:

  • Suboptimal Extraction pH: this compound is a basic compound. Ensure the pH of the sample is adjusted to be at least 2 units above its pKa before LLE or SPE to maintain it in a neutral, extractable form.

  • Incorrect SPE Sorbent/Solvents: If using SPE, ensure the sorbent type (e.g., mixed-mode cation exchange) is appropriate for a basic amine. Optimize the wash and elution solvents. A weak organic wash can remove interferences without eluting the analyte, while a strong, pH-modified elution solvent (e.g., with ammonia) is needed to release the analyte from the sorbent.

  • Insufficient LLE Solvent Polarity/Volume: For LLE, the organic solvent may not be optimal. Test solvents with varying polarities (e.g., ethyl acetate (B1210297), methyl tert-butyl ether). Ensure the solvent volume and mixing time are sufficient for complete partitioning.[5]

  • Analyte Instability: this compound may degrade during sample processing.[6] Minimize processing time, keep samples on ice, and consider adding antioxidants or enzyme inhibitors if metabolic degradation is suspected.[26]

G start Low Analyte Recovery Observed check_ph Verify Sample pH (pH > pKa + 2) start->check_ph ph_ok pH Optimal? check_ph->ph_ok check_spe Review SPE Protocol spe_ok SPE Sorbent/Solvents Correct? check_spe->spe_ok check_lle Review LLE Protocol lle_ok LLE Solvent/Volume Adequate? check_lle->lle_ok check_stability Assess Analyte Stability stability_ok Is Analyte Stable? check_stability->stability_ok ph_ok->check_spe Yes adjust_ph Adjust pH with Buffer ph_ok->adjust_ph No spe_ok->check_lle Yes optimize_spe Test Different Sorbents Optimize Wash/Elution Solvents spe_ok->optimize_spe No lle_ok->check_stability Yes optimize_lle Test Different Solvents Increase Volume/Mixing Time lle_ok->optimize_lle No stabilize_sample Add Inhibitors Keep Samples Cold/Process Faster stability_ok->stabilize_sample No end_node Recovery Improved stability_ok->end_node Yes adjust_ph->end_node optimize_spe->end_node optimize_lle->end_node stabilize_sample->end_node

Caption: Troubleshooting workflow for low analyte recovery.
Issue 2: Significant Matrix Effects

Q: I'm observing ion suppression/enhancement for this compound, affecting my quantitative accuracy. How can I mitigate this?

A: Matrix effects are a primary challenge in LC-MS/MS analysis and occur when co-eluting compounds interfere with the ionization of the analyte.[8][9]

  • Improve Sample Cleanup: The most effective strategy is to remove the interfering compounds. Re-evaluate your sample preparation; a more rigorous SPE method is generally better than LLE or PP for reducing matrix effects.[16][27]

  • Optimize Chromatography: Modify your LC gradient to better separate this compound from co-eluting matrix components, especially phospholipids. Ensure this compound does not elute in the first minute where many unretained matrix components appear.[8]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. It co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for an accurate ratio-based quantification.[8] If a SIL-IS for this compound is unavailable, use a structural analog that elutes closely.

  • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing matrix effects.[8]

G me Matrix Effects (Ion Suppression/Enhancement) sources Sources of Matrix Effects me->sources mitigation Mitigation Strategies me->mitigation phospholipids Phospholipids sources->phospholipids salts Salts & Endogenous Metabolites sources->salts formulation Dosing Vehicle / Formulation Agents sources->formulation cleanup Improve Sample Cleanup (e.g., use SPE) mitigation->cleanup chromatography Optimize Chromatography (e.g., modify gradient) mitigation->chromatography is Use Stable Isotope-Labeled Internal Standard (SIL-IS) mitigation->is dilution Dilute Sample Extract mitigation->dilution

Caption: Sources and mitigation strategies for matrix effects.
Issue 3: Poor Chromatography (Peak Tailing, Shifting Retention Times)

Q: My this compound peak is tailing, and the retention time is inconsistent. What should I check?

A: These issues typically point to problems with the LC system or method.[7]

  • Peak Tailing: For a basic compound like this compound, peak tailing is often caused by secondary interactions with residual silanols on the C18 column.

    • Solution: Add a small amount of a competing base (e.g., 0.1% formic acid or ammonium (B1175870) formate) to the mobile phase to saturate the active sites.[13] Ensure the mobile phase pH is low enough to keep this compound protonated.

  • Retention Time Shifts: Inconsistent retention times can compromise peak integration and identification.

    • Solution: Check for pump pressure fluctuations, which may indicate a leak or air bubbles in the system.[7] Ensure the column is properly equilibrated between injections and that the mobile phase composition is consistent and freshly prepared.[7] Column degradation over time can also cause shifts; consider replacing the column if performance continues to decline.

Quantitative Data Summary

The following tables provide example data for tryptamine compounds, which can serve as a starting point for developing a this compound quantification method.

Table 1: Comparison of Sample Preparation Techniques for Tryptamines in Serum

Parameter Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE)
Extraction Efficiency 72% - 90% Not specified, but generally lower for complex analytes
Matrix Effects 65% - 118% (Ion suppression to slight enhancement) Can be significant if interferences are not removed
Throughput Moderate; can be automated High for manual, lower for automated
Selectivity High Moderate

Data adapted from a study on various designer tryptamines.[13]

Table 2: Example LC-MS/MS Parameters for Tryptamine Analysis

Parameter Setting
LC Column C18 Reversed-Phase (e.g., 150 x 2.1 mm, 1.9 µm)
Mobile Phase A Water with 0.1% Formic Acid or 1 mM Ammonium Formate
Mobile Phase B Acetonitrile or Methanol (B129727) with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 3 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

Parameters are generalized from methods for various tryptamines.[13][24]

Detailed Experimental Protocols

Protocol 1: Proposed Solid-Phase Extraction (SPE) from Human Plasma

This protocol is a starting point and should be optimized for this compound.

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of internal standard (e.g., this compound-d4) and 400 µL of 4% phosphoric acid. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 6.0) followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Protocol 2: Proposed LC-MS/MS Method for this compound Quantification
  • LC System: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Hypersil GOLD C18 (150 x 2.1 mm, 1.9 µm) or equivalent.[24]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Parameters:

    • Ion Source: ESI+

    • MRM Transitions: These must be determined by infusing a this compound standard. For a molecule with m/z 332.3 [M+H]⁺, potential fragment ions would be identified and optimized.[2]

      • Example Quantifier Transition: 332.3 -> [Fragment 1]

      • Example Qualifier Transition: 332.3 -> [Fragment 2]

G start Sample Collection (Plasma, Urine) spike Spike with Internal Standard start->spike prep Sample Preparation (SPE or LLE) spike->prep lcms LC-MS/MS Analysis prep->lcms data Data Processing (Integration & Calibration) lcms->data report Final Concentration Report data->report

Caption: General workflow for quantitative bioanalysis.

References

Validation & Comparative

Piptamine: A Comparative Analysis Against Standard Antibiotics for Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antibiotic research, the exploration of novel compounds with efficacy against resilient pathogens like Staphylococcus aureus is of paramount importance. This guide provides a comparative overview of Piptamine, a fungal metabolite, against established antibiotics—Vancomycin, Daptomycin, and Linezolid—in the context of their activity against S. aureus. The analysis is based on available in vitro data and is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound, an antibiotic isolated from the fungus Piptoporus betulinus, has demonstrated notable in vitro activity against Gram-positive bacteria, including Staphylococcus aureus.[1][2] Its reported Minimum Inhibitory Concentration (MIC) against S. aureus strain SG511 is 0.78 µg/mL, a value that is competitive with several frontline antibiotics.[1][3] The primary mechanism of action for this compound is believed to be the disruption of the bacterial cell membrane.[4] This guide presents a side-by-side comparison of this compound's efficacy with that of Vancomycin, Daptomycin, and Linezolid, supported by quantitative data and experimental methodologies.

Quantitative Performance Comparison

The antibacterial efficacy of an antibiotic is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the available MIC data for this compound and key comparator antibiotics against S. aureus.

Disclaimer: The data presented below is compiled from different studies. The MIC for this compound was determined in a single study against a specific laboratory strain (S. aureus SG511), while the MIC ranges for Vancomycin, Daptomycin, and Linezolid are derived from multiple surveillance studies involving a wide array of clinical isolates, including Methicillin-resistant Staphylococcus aureus (MRSA). Direct comparative studies are not currently available.

AntibioticClassMechanism of ActionS. aureus Strain(s)MIC (µg/mL)
This compound Fungal Metabolite (tertiary amine)Cell Membrane DisruptionSG5110.78[1][3]
Vancomycin GlycopeptideCell Wall Synthesis InhibitionVarious Clinical Isolates (MSSA & MRSA)≤2 (Susceptible Breakpoint); Typically 0.5 - 2[5][6][7]
Daptomycin Cyclic LipopeptideCell Membrane DisruptionVarious Clinical Isolates (MSSA & MRSA)≤1 (Susceptible Breakpoint); Typically 0.125 - 1[8][9][10][11]
Linezolid OxazolidinoneProtein Synthesis InhibitionVarious Clinical Isolates (MSSA & MRSA)≤4 (Susceptible Breakpoint); Typically 0.5 - 4[12][13]

Mechanism of Action: A Visual Comparison

The distinct mechanisms by which these antibiotics exert their effects are crucial for understanding their spectrum of activity and potential for resistance development.

cluster_this compound This compound cluster_Vancomycin Vancomycin cluster_Linezolid Linezolid This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane Binds to Disruption Membrane Disruption & Pore Formation Membrane->Disruption Leads to Death Cell Lysis & Death Disruption->Death Vancomycin Vancomycin Precursors Peptidoglycan Precursors (D-Ala-D-Ala) Vancomycin->Precursors Binds to Inhibition Inhibition of Transglycosylation Precursors->Inhibition Prevents WallDeath Weakened Cell Wall & Cell Death Inhibition->WallDeath Linezolid Linezolid Ribosome 50S Ribosomal Subunit Linezolid->Ribosome Binds to Complex Prevents Formation of Initiation Complex (70S) Ribosome->Complex Blocks ProteinDeath Inhibition of Protein Synthesis Complex->ProteinDeath

Figure 1. Comparative Mechanisms of Action.

This compound and Daptomycin share a similar target—the bacterial cell membrane—leading to rapid bactericidal action. In contrast, Vancomycin targets cell wall synthesis, and Linezolid acts by inhibiting the initiation of protein synthesis.

Experimental Protocols

The methodologies for determining the in vitro efficacy of these antibiotics are standardized to ensure reproducibility and comparability.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values for this compound were determined using methods established by the National Committee for Clinical Laboratory Standards (NCCLS), now known as the Clinical and Laboratory Standards Institute (CLSI).[3] Standard methods for MIC testing, such as broth microdilution or agar (B569324) dilution, are typically employed.

1. Inoculum Preparation:

  • A pure culture of the test organism (S. aureus) is grown on an appropriate agar medium.

  • Colonies are suspended in a saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test system.

2. Broth Microdilution Method:

  • The antibiotic is serially diluted (two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Each well is inoculated with the standardized bacterial suspension.

  • Plates are incubated at 35°C for 16-20 hours.

  • The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

The following workflow illustrates the key steps in a typical broth microdilution assay.

start Start: Pure S. aureus Culture prep_inoculum Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Wells with Standardized Bacteria prep_inoculum->inoculate serial_dilution Perform 2-fold Serial Dilution of Antibiotic in Microplate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read Plate for Visible Growth (Determine MIC) incubate->read_mic end End: MIC Value Obtained read_mic->end

Figure 2. Workflow for MIC Determination.

Conclusion and Future Directions

The available data indicates that this compound possesses potent in vitro activity against S. aureus, with an MIC comparable to that of established antibiotics like Daptomycin and Vancomycin. Its mechanism of action, targeting the cell membrane, is a valuable attribute, as this can lead to rapid bactericidal effects.

However, the current understanding of this compound is limited. The data originates from a single study conducted over two decades ago on a specific S. aureus strain.[3] To fully assess its potential, further research is essential. This includes:

  • Broad-Spectrum Efficacy Studies: Testing this compound against a large panel of contemporary clinical S. aureus isolates, including various MRSA and vancomycin-intermediate strains (VISA).

  • Advanced Mechanistic Studies: Elucidating the precise molecular interactions between this compound and the bacterial cell membrane.

  • In Vivo Efficacy and Toxicity: Evaluating the performance and safety of this compound in animal models of S. aureus infection.

  • Resistance Studies: Investigating the potential for and mechanisms of resistance development to this compound.

This compound represents a promising scaffold for the development of new anti-staphylococcal agents. Comprehensive and direct comparative studies are now required to validate its initial promise and determine its place in the therapeutic arsenal (B13267) against drug-resistant S. aureus.

References

Piptamine's Potent Punch: A Comparative Analysis of its Efficacy Against Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data reveals that the novel antibiotic, Piptamine, demonstrates significantly greater efficacy against Gram-positive bacteria compared to their Gram-negative counterparts. This guide provides a detailed comparison of this compound's antibacterial activity, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Initial studies have identified the bacterial cell membrane as the primary target of this compound's action. Unlike beta-lactam antibiotics that interfere with cell wall synthesis, this compound appears to disrupt the fundamental barrier of the cell membrane, leading to rapid bactericidal effects.[1] While the precise signaling pathway of this membrane disruption is still under investigation, the available data consistently points to a mechanism that compromises membrane integrity.

Quantitative Efficacy: A Tale of Two Membranes

The antibacterial potency of this compound is most clearly illustrated by its Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic required to inhibit the visible growth of a microorganism.[1] Analysis of MIC data demonstrates a stark contrast in this compound's effectiveness against Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus SG 511Gram-Positive0.78
Enterococcus faecalis 1528Gram-Positive1.56
Bacillus subtilis ATCC 6633Gram-Positive>12.5
Escherichia coli SG 458Gram-Negative>12.5

The significantly lower MIC values against Staphylococcus aureus and Enterococcus faecalis highlight this compound's potent activity against these clinically relevant Gram-positive pathogens.[2] In contrast, the MIC value for the Gram-negative bacterium Escherichia coli is substantially higher, indicating reduced susceptibility.

The Structural Divide: Why the Difference in Efficacy?

The observed disparity in this compound's efficacy can be attributed to the fundamental structural differences between the cell envelopes of Gram-positive and Gram-negative bacteria. Gram-positive bacteria possess a thick, exposed peptidoglycan layer which is more readily permeable to certain antimicrobial agents. Conversely, Gram-negative bacteria have a more complex cell envelope, featuring an outer membrane that acts as an additional protective barrier, restricting the entry of many antibiotics.

G General Mechanism of this compound Action cluster_0 This compound Interaction cluster_1 Bacterial Cell This compound This compound Membrane Bacterial Cell Membrane (Primary Target) This compound->Membrane Targets Integrity Loss of Membrane Integrity Membrane->Integrity Disrupts Death Bacterial Cell Death Integrity->Death Leads to

Caption: Conceptual diagram of this compound's proposed mechanism of action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in determining the antibacterial efficacy of this compound.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The protocol is based on the guidelines established by the National Committee for Clinical Laboratory Standards (NCCLS).

1. Preparation of this compound Stock Solution:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.

  • Serial two-fold dilutions of the stock solution are then made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

2. Inoculum Preparation:

  • The bacterial strain to be tested is cultured on an appropriate agar (B569324) medium for 18-24 hours.

  • A few colonies are then used to inoculate a sterile broth, which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • This standardized inoculum is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted this compound is inoculated with the prepared bacterial suspension.

  • A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.

  • The plate is then incubated at 35-37°C for 16-20 hours.

4. Interpretation of Results:

  • After incubation, the wells are visually inspected for bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

G Broth Microdilution Workflow start Start prep_this compound Prepare this compound Serial Dilutions start->prep_this compound prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_this compound->inoculate prep_inoculum->inoculate incubate Incubate Plate (16-20h at 35-37°C) inoculate->incubate read_results Read MIC (Lowest concentration with no growth) incubate->read_results end End read_results->end

Caption: Workflow for MIC determination using the broth microdilution method.

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

1. Preparation of Agar Plates:

  • Mueller-Hinton Agar is prepared and poured into sterile Petri dishes to a uniform thickness.

  • The agar is allowed to solidify completely.

2. Inoculation:

  • A standardized bacterial inoculum (as prepared for the broth microdilution method) is uniformly spread over the entire surface of the agar plate using a sterile cotton swab to create a lawn of bacteria.

3. Well Creation and Application of this compound:

  • Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the inoculated agar.

  • A known concentration of this compound solution is added to each well.

  • A control well containing the solvent used to dissolve this compound is also included.

4. Incubation and Measurement:

  • The plates are incubated at 35-37°C for 18-24 hours.

  • Following incubation, the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to this compound.

Conclusion

References

Comparative Guide to the Validation of Piptamine's Cellular Target

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Piptamine's cellular target validation with alternative membrane-targeting antimicrobial agents. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.

Introduction to this compound and its Presumed Cellular Target

This compound is a natural product antibiotic isolated from the fungus Piptoporus betulinus.[1][2][3] Structurally identified as N-benzyl-N-methylpentadecan-1-amine, it is classified as a cationic amphiphilic molecule. This structure is key to its antimicrobial activity, which is primarily attributed to the disruption of the bacterial cell membrane.[1]

The validation of the bacterial cell membrane as the cellular target of this compound is based on its chemical properties and observed antimicrobial effects. As a cationic amphiphile, this compound possesses a positively charged tertiary amine "head" and a long, hydrophobic pentadecyl "tail". This architecture facilitates its interaction with the negatively charged components of bacterial membranes, such as phospholipids, leading to membrane destabilization and increased permeability. This disruption of the membrane's integrity is believed to be the primary mechanism of its bactericidal action.

Comparison of this compound with Alternative Membrane-Targeting Antimicrobials

To provide a comprehensive context for this compound's mechanism of action, this section compares its performance with three well-characterized membrane-targeting antimicrobial agents: Polymyxin B, Daptomycin, and Melittin.

Data Presentation: Quantitative Comparison of Antimicrobial Performance
Compound Target Organism(s) Minimum Inhibitory Concentration (MIC) Binding Affinity (Kd) Hemolytic Activity Primary Cellular Target
This compound Staphylococcus aureus, Enterococcus faecalis0.78 µg/mL (S. aureus), 1.56 µg/mL (E. faecalis)[4]Data not available10-50 µg/mL[4]Bacterial Cell Membrane
Polymyxin B Gram-negative bacteriaVaries by speciesHigh affinity for Lipopolysaccharide (LPS) (Kd in the low µM range)[5][6]LowLipopolysaccharide (LPS) in the outer membrane
Daptomycin Gram-positive bacteriaVaries by speciesNanomolar affinity for Phosphatidylglycerol (PG) in the presence of Ca2+[7][8][9][10]LowPhosphatidylglycerol (PG) in the cell membrane
Melittin Broad spectrum (bacteria, eukaryotic cells)Varies by species~1.6 µM for POPC vesicles[11]HighPhospholipid bilayer

Experimental Protocols for Target Validation

This section details the methodologies for key experiments used to validate the interaction of antimicrobial compounds with the bacterial cell membrane.

Fluorescence Leakage Assay

This assay is used to determine the ability of a compound to permeabilize lipid vesicles, mimicking the disruption of a bacterial cell membrane.

Principle: Large unilamellar vesicles (LUVs) are loaded with a fluorescent dye (e.g., calcein (B42510) or ANTS) at a concentration that causes self-quenching. If a compound disrupts the vesicle membrane, the dye is released into the surrounding buffer, leading to dequenching and an increase in fluorescence intensity.

Protocol (ANTS/DPX variation):

  • LUV Preparation: Prepare LUVs with a lipid composition that mimics the target bacterial membrane (e.g., a mixture of POPC and POPG for Gram-positive bacteria).

  • Encapsulation: During LUV formation, encapsulate a solution containing 12.5 mM 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) and 45 mM p-xylene-bis-pyridinium bromide (DPX) in a suitable buffer (e.g., HEPES).[12][13][14]

  • Purification: Remove unencapsulated ANTS and DPX from the LUV suspension using size-exclusion chromatography.

  • Fluorescence Measurement:

    • Place a diluted LUV suspension in a fluorometer cuvette.

    • Record the baseline fluorescence (excitation at ~350-360 nm, emission at ~520-530 nm).

    • Add the test compound (e.g., this compound) at various concentrations.

    • Monitor the increase in fluorescence over time.

  • Data Analysis:

    • After the reaction reaches a plateau, add a detergent (e.g., Triton X-100) to lyse all vesicles and obtain the maximum fluorescence (100% leakage).

    • Calculate the percentage of leakage for each compound concentration relative to the maximum fluorescence.[15]

Membrane Potential Assay

This assay measures the effect of a compound on the bacterial membrane potential.

Principle: The fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) is a cationic probe that accumulates in polarized bacterial cells, leading to self-quenching of its fluorescence.[16][17][18][19][20] Depolarization of the membrane potential causes the release of the dye into the extracellular medium, resulting in an increase in fluorescence.

Protocol:

  • Bacterial Culture: Grow the target bacteria to the mid-logarithmic phase.

  • Cell Preparation: Harvest the cells by centrifugation, wash, and resuspend them in a suitable buffer (e.g., HEPES with glucose) to a standardized optical density.

  • Dye Loading: Add DiSC3(5) to the bacterial suspension (final concentration typically 0.5-2 µM) and incubate to allow the dye to accumulate in the cells, indicated by a decrease in fluorescence.[16][19]

  • Fluorescence Measurement:

    • Place the cell suspension in a fluorometer.

    • Record the stable, quenched baseline fluorescence (excitation at ~622 nm, emission at ~670 nm).[18]

    • Add the test compound at the desired concentration.

    • Monitor the increase in fluorescence, which corresponds to membrane depolarization.

  • Controls: Use a known depolarizing agent, such as gramicidin (B1672133) or valinomycin, as a positive control.

Outer Membrane Permeabilization Assay (for Gram-negative bacteria)

This assay is specific for assessing the disruption of the outer membrane of Gram-negative bacteria.

Principle: The fluorescent probe N-phenyl-1-naphthylamine (NPN) is a hydrophobic dye that fluoresces weakly in aqueous environments but becomes highly fluorescent in the hydrophobic interior of the cell membrane.[21][22][23][24][25] In intact Gram-negative bacteria, the outer membrane prevents NPN from reaching the inner membrane. If a compound disrupts the outer membrane, NPN can partition into the membrane, leading to an increase in fluorescence.

Protocol:

  • Bacterial Culture and Preparation: Grow Gram-negative bacteria to the mid-log phase, harvest, wash, and resuspend in a buffer (e.g., HEPES).[25]

  • Assay Setup: In a microplate, combine the bacterial suspension with NPN (final concentration typically 10-20 µM).[23]

  • Fluorescence Measurement:

    • Measure the baseline fluorescence (excitation at ~350 nm, emission at ~420 nm).[21][22]

    • Add the test compound at various concentrations.

    • Immediately begin monitoring the increase in fluorescence over time.

  • Controls: Use a known outer membrane permeabilizing agent, such as Polymyxin B, as a positive control.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway of a Membrane-Targeting Antibiotic

cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Antibiotic Antibiotic Membrane_Binding Binding to Membrane Components (e.g., Lipids) Antibiotic->Membrane_Binding Electrostatic & Hydrophobic Interactions Membrane_Disruption Membrane Disruption (Pore Formation/Destabilization) Membrane_Binding->Membrane_Disruption Ion_Leakage Ion Leakage (K+, Na+) Membrane_Disruption->Ion_Leakage Depolarization Membrane Depolarization Ion_Leakage->Depolarization Metabolic_Inhibition Inhibition of Cellular Processes Depolarization->Metabolic_Inhibition Cell_Death Cell_Death Metabolic_Inhibition->Cell_Death

Caption: General signaling pathway for a membrane-targeting antibiotic.

Experimental Workflow for Fluorescence Leakage Assay

Start Start LUV_Preparation Prepare LUVs with encapsulated fluorescent dye Start->LUV_Preparation Purification Purify LUVs to remove external dye LUV_Preparation->Purification Baseline_Fluorescence Measure baseline fluorescence Purification->Baseline_Fluorescence Add_Compound Add test compound (e.g., this compound) Baseline_Fluorescence->Add_Compound Monitor_Fluorescence Monitor fluorescence increase over time Add_Compound->Monitor_Fluorescence Add_Detergent Add detergent to lyse all vesicles (100% leakage) Monitor_Fluorescence->Add_Detergent Data_Analysis Calculate percentage of dye leakage Add_Detergent->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a fluorescence leakage assay to assess membrane permeabilization.

Logical Relationship of Target Validation Methods

Hypothesis Hypothesis: Compound targets the bacterial cell membrane In_Vitro_Validation In Vitro Validation (Model Membranes) Hypothesis->In_Vitro_Validation Cell-Based_Validation Cell-Based Validation (Live Bacteria) Hypothesis->Cell-Based_Validation Fluorescence_Leakage Fluorescence Leakage Assay In_Vitro_Validation->Fluorescence_Leakage Membrane_Potential Membrane Potential Assay Cell-Based_Validation->Membrane_Potential NPN_Uptake NPN Uptake Assay Cell-Based_Validation->NPN_Uptake Conclusion Conclusion: Cell membrane is the validated target Fluorescence_Leakage->Conclusion Membrane_Potential->Conclusion NPN_Uptake->Conclusion

Caption: Logical flow for validating the bacterial cell membrane as a drug target.

References

Piptamine Structure-Activity Relationship (SAR) Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Piptamine, a long-chain aliphatic amine isolated from the fungus Fomitopsis betulina, has demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria and certain yeasts.[1][2][3] While the parent compound shows promise, to the best of our knowledge, comprehensive structure-activity relationship (SAR) studies on this compound analogs have not been published. This guide aims to bridge this gap by providing a comparative framework for potential SAR studies. It summarizes the known antimicrobial activity of this compound and presents a hypothetical SAR based on established principles for similar long-chain alkyl amines.[4][5] Detailed experimental protocols for key antimicrobial assays are also included to facilitate future research in this area.

Antimicrobial Activity of this compound

This compound has been evaluated against a range of microorganisms, with its activity quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. The available data on the antimicrobial spectrum of this compound is summarized in the table below.

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusSG 5110.78
Enterococcus faecalis15281.56
Candida albicans6.25
Rhodotorula rubra6.25
Kluyveromyces marxianus6.25
Sporobolomyces salmonicolorNot specified
Penicillium notatum>50.0

Hypothetical Structure-Activity Relationship of this compound Analogs

Based on SAR studies of other long-chain alkyl amines, modifications to the this compound structure can be proposed to explore and potentially enhance its antimicrobial activity. The this compound molecule can be divided into three key regions for modification: the aliphatic chain, the tertiary amine, and the benzyl (B1604629) group. The following table outlines potential modifications and their predicted impact on activity, drawing parallels from existing research on similar compounds.[4][5]

Modification SiteProposed ModificationPredicted Impact on ActivityRationale
Aliphatic Chain Chain length variation (C10-C18)Optimal activity expected between C11-C15.For long-chain alkyl amines, antimicrobial potency is highly dependent on lipophilicity, which is governed by the alkyl chain length. Chains that are too short may not sufficiently disrupt the bacterial cell membrane, while excessively long chains may have reduced solubility.[4][5]
Introduction of unsaturationLikely decrease in activity.Studies on similar alkyl amines have shown that monounsaturation does not increase and may decrease antimicrobial activity compared to their saturated counterparts.[4][5]
Tertiary Amine Variation of N-alkyl substituent (e.g., ethyl, propyl)May modulate potency and spectrum.The size and nature of the N-alkyl group can influence the compound's interaction with the cell membrane and its overall physicochemical properties.
Quaternization of the nitrogenPotential for increased broad-spectrum activity.Quaternary ammonium (B1175870) compounds are known to have potent and broad-spectrum antimicrobial activity due to their permanent positive charge, which enhances interaction with the negatively charged bacterial cell membrane.
Benzyl Group Substitution on the aromatic ring (e.g., electron-withdrawing or -donating groups)Could fine-tune activity and selectivity.Substituents on the benzyl ring can alter the electronic and steric properties of the molecule, potentially influencing its binding to microbial targets or its membrane disruption capabilities.
Replacement with other aromatic or heteroaromatic ringsMay lead to novel activity profiles.Introducing different ring systems could alter the compound's overall shape, size, and electronic distribution, potentially leading to interactions with different microbial targets or improved membrane penetration.

Experimental Protocols

To ensure reproducibility and comparability of results in SAR studies, standardized experimental protocols are crucial. Detailed methodologies for two common antimicrobial susceptibility tests are provided below.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[6][7][8][9]

1. Preparation of Antimicrobial Agent Stock Solution and Dilutions:

  • Dissolve the test compound (e.g., this compound or its analogs) in a suitable solvent to create a high-concentration stock solution.
  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). Each well will contain a progressively lower concentration of the compound.

2. Preparation of Inoculum:

  • Culture the test microorganism on an appropriate agar (B569324) medium for 18-24 hours.
  • Suspend several colonies in a sterile saline solution.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
  • Dilute this standardized suspension in the broth medium to achieve the final desired inoculum concentration in each well (typically 5 x 10⁵ CFU/mL).

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate (containing the serially diluted compound) with the prepared microbial inoculum.
  • Include a growth control well (inoculum without the compound) and a sterility control well (broth without inoculum).
  • Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 16-24 hours.

4. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity (indicating microbial growth).
  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.[1][10][11]

1. Preparation of Agar Plates and Inoculum:

  • Prepare an appropriate agar medium (e.g., Mueller-Hinton Agar) and pour it into sterile Petri dishes.
  • Prepare a standardized microbial inoculum as described for the broth microdilution method (0.5 McFarland standard).
  • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the agar plate to create a bacterial lawn.

2. Application of the Antimicrobial Agent:

  • Aseptically punch wells (typically 6-8 mm in diameter) into the inoculated agar.
  • Add a fixed volume of the test compound solution (at a known concentration) into each well.

3. Incubation and Measurement:

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
  • During incubation, the antimicrobial agent will diffuse from the well into the agar.
  • Measure the diameter of the clear zone of growth inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results A Prepare Microbial Inoculum (0.5 McFarland Standard) C Inoculate Microtiter Plates (Broth Microdilution) A->C D Inoculate Agar Plates and Add Analogs to Wells (Agar Well Diffusion) A->D B Prepare Serial Dilutions of this compound Analogs B->C B->D E Incubate at 37°C for 18-24 hours C->E D->E F Determine MIC (Lowest concentration with no growth) E->F G Measure Zone of Inhibition (Diameter in mm) E->G

Caption: A generalized workflow for determining the antimicrobial activity of this compound analogs.

Logical Framework for this compound SAR Studies

G Hypothetical this compound SAR Logic cluster_aliphatic Aliphatic Chain Modifications cluster_amine Amine Modifications cluster_benzyl Benzyl Group Modifications This compound This compound Core Structure ChainLength Vary Chain Length (C10-C18) This compound->ChainLength Unsaturation Introduce Double/Triple Bonds This compound->Unsaturation N_Alkyl Change N-Methyl to N-Ethyl, N-Propyl, etc. This compound->N_Alkyl Quaternization Form Quaternary Ammonium Salt This compound->Quaternization RingSubst Add Substituents to Ring (e.g., -Cl, -F, -OCH3) This compound->RingSubst RingReplace Replace with other Aromatic Systems This compound->RingReplace Activity Antimicrobial Activity (MIC, Zone of Inhibition) ChainLength->Activity Unsaturation->Activity N_Alkyl->Activity Quaternization->Activity RingSubst->Activity RingReplace->Activity

Caption: A logical framework for exploring the structure-activity relationships of this compound.

References

Piptamine: A Fungal Antibiotic and the Quest for Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Piptamine, a natural product isolated from the fungus Fomitopsis betulina (formerly Piptoporus betulinus), has demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria.[1][2][3][4] This guide provides a comprehensive overview of this compound's known biological activity and outlines the standard experimental methodologies used to assess such compounds. Due to a lack of publicly available research on synthetic analogs of this compound, this guide will also present a conceptual framework for the development of such analogs, drawing parallels with the synthetic modification of other natural products. This comparative analysis aims to equip researchers, scientists, and drug development professionals with foundational knowledge and a strategic perspective for advancing the study of this compound and its potential derivatives.

Performance Data: Antimicrobial Spectrum of this compound

The antimicrobial efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism.[5] The available data, primarily from broth microdilution and agar (B569324) diffusion assays, indicates that this compound is most effective against certain Gram-positive bacteria and some fungi.[1][6]

MicroorganismStrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusSG 5110.78[1][3][6]
Enterococcus faecalis15281.56[1][3][6]
Bacillus subtilisATCC 6633>12.5[1]
Escherichia coliSG 458>12.5
Candida albicansBMSY2126.25[6][7]
Rhodotorula rubraIMET 250306.25[6]
Kluyveromyces marxianusIMET 251486.25[6]
Sporobolomyces salmonicolorSBUG 5496.25[6]
Penicillium notatumJP 36>50.0[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance data of this compound. These standard protocols are essential for the accurate and reproducible assessment of antimicrobial activity.

Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[5][8][9][10][11]

1. Preparation of Materials:

  • Antimicrobial Agent Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Growth Medium: Use an appropriate liquid medium, such as Mueller-Hinton Broth (MHB), that supports the growth of the test microorganisms.[12]

  • Microorganism Culture: Prepare a fresh culture of the test microorganism on an agar plate (18-24 hours old).

  • 96-Well Microtiter Plates: Use sterile U- or flat-bottomed plates.

2. Inoculum Preparation:

  • Select 3-5 isolated colonies of the test microorganism and suspend them in a sterile saline solution or phosphate-buffered saline (PBS).

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]

3. Serial Dilution of Antimicrobial Agent:

  • Dispense the growth medium into all wells of the 96-well plate.

  • Add the antimicrobial agent stock solution to the first column of wells and perform a two-fold serial dilution across the plate to achieve a range of concentrations.

4. Inoculation:

  • Within 15 minutes of standardization, dilute the bacterial suspension in the growth medium to the final required concentration.

  • Inoculate each well of the microtiter plate with the final bacterial inoculum. Include a growth control (no antimicrobial agent) and a sterility control (no microorganism).

5. Incubation:

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-24 hours.[12]

6. Reading and Interpretation:

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.[11]

  • Optionally, a plate reader can be used to measure the optical density to determine the concentration that inhibits a certain percentage of growth.[5]

Agar Well Diffusion Method

The agar well diffusion method is a common technique for screening the antimicrobial activity of a compound.[12][13]

1. Preparation of Materials:

  • Antimicrobial Agent Solution: Prepare solutions of this compound at various concentrations.

  • Agar Medium: Use a suitable agar medium, such as Mueller-Hinton Agar (MHA), poured into sterile Petri dishes to a uniform depth.

  • Microorganism Culture: Prepare a standardized inoculum of the test microorganism as described for the broth microdilution method.

2. Inoculation of Agar Plates:

  • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid.

  • Streak the entire surface of the MHA plate with the swab to ensure a uniform lawn of bacterial growth. Rotate the plate approximately 60 degrees between streaks to cover the entire surface.[14]

3. Application of Antimicrobial Agent:

  • Aseptically punch wells (6-8 mm in diameter) into the inoculated agar.

  • Add a defined volume of the antimicrobial agent solution into each well. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).

4. Incubation:

  • Invert the plates and incubate them at 37°C for 16-24 hours.

5. Measurement and Interpretation:

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[13]

  • A larger zone of inhibition indicates greater antimicrobial activity.

Conceptual Framework for Synthetic Analog Development

While no synthetic analogs of this compound are currently described in the literature, the development of such compounds would follow a logical progression aimed at improving its therapeutic properties. The following diagram illustrates a generalized workflow for the synthesis and evaluation of natural product analogs.

cluster_0 Phase 1: Discovery and Characterization cluster_1 Phase 2: Analog Design and Synthesis cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: In Vivo and Preclinical Studies A Isolation of this compound from Fomitopsis betulina B Structure Elucidation (NMR, Mass Spectrometry) A->B C Initial Biological Screening (Antimicrobial Activity) B->C D Identification of Pharmacophore and Structure-Activity Relationship (SAR) Studies C->D Identifies need for improved properties E Design of Synthetic Analogs (e.g., modification of side chains, functional groups) D->E F Chemical Synthesis of Designed Analogs E->F G Comparative Antimicrobial Susceptibility Testing (MIC, MBC) F->G Provides compounds for testing H Cytotoxicity and Selectivity Assays G->H I Mechanism of Action Studies H->I J Animal Models of Infection I->J Informs in vivo study design K Pharmacokinetics and Pharmacodynamics (PK/PD) J->K L Lead Optimization K->L L->E Feedback for further analog design cluster_0 Potential Bacterial Target Pathways cluster_1 Cell Wall Synthesis cluster_2 Protein Synthesis cluster_3 DNA Replication This compound This compound / Analog Peptidoglycan Peptidoglycan Synthesis This compound->Peptidoglycan Inhibition Ribosome Ribosomal Subunits This compound->Ribosome Inhibition DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibition Cell_Wall Cell Wall Integrity Peptidoglycan->Cell_Wall Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Disruption leads to Protein Protein Elongation Ribosome->Protein Protein->Bacterial_Death Inhibition leads to DNA_Replication DNA Unwinding DNA_Gyrase->DNA_Replication DNA_Replication->Bacterial_Death Inhibition leads to

References

A Comparative Analysis of Piptamine: Antimicrobial Activity and Cross-Resistance Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial agent Piptamine, focusing on its performance against various microorganisms relative to established antibiotics. While direct cross-resistance studies involving this compound are not yet available in the published literature, this document offers a framework for understanding its potential for cross-resistance based on its mechanism of action and provides standardized protocols for future investigations.

Executive Summary

This compound, a natural product isolated from the fungus Piptoporus betulinus, has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria and certain yeasts. Its primary mode of action is believed to be the disruption of the bacterial cell membrane. This guide presents available Minimum Inhibitory Concentration (MIC) data for this compound and compares it with the MIC ranges of commonly used antibiotics against the same microbial species. Understanding these comparative efficacy profiles is the first step in assessing the potential for overlapping resistance mechanisms.

Comparative Antimicrobial Activity

The following tables summarize the in vitro activity of this compound against a range of microorganisms and provide a comparison with the typical MIC ranges of well-known antibiotics. This data allows for an initial assessment of this compound's potency and spectrum.

Table 1: Antibacterial Activity of this compound Compared to Standard Antibiotics

MicroorganismThis compound MIC (µg/mL)Comparator AntibioticTypical MIC Range (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus0.78Vancomycin0.5 - 2[1][2][3]
Enterococcus faecalis1.56Daptomycin0.5 - 4[4][5]
Bacillus subtilis1.00Ampicillin0.01 - 0.03[6][7]
Gram-Negative Bacteria
Escherichia coli12.5Ciprofloxacin (B1669076)≤0.06 - >8[8][9]
Yeasts and Fungi
Candida albicans6.25Fluconazole0.125 - 16[10][11][12]

Note: The MIC values for this compound are based on initial discovery data. Typical MIC ranges for comparator antibiotics can vary based on the specific strain and testing methodology.

Understanding Cross-Resistance

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. This is most common when antibiotics share a similar mechanism of action or cellular target.

This compound's proposed mechanism of targeting the bacterial cell membrane suggests that the potential for cross-resistance would be highest with other membrane-active agents. Conversely, cross-resistance is less likely with antibiotics that have different cellular targets, such as those that inhibit cell wall synthesis, protein synthesis, or DNA replication.

The diagram below illustrates the common mechanisms by which bacteria can develop resistance to antibiotics.

AntibioticResistanceMechanisms cluster_drug_entry Drug Entry & Efflux cluster_drug_inactivation Drug Inactivation cluster_target_modification Target Modification Decreased_Permeability Decreased Permeability (e.g., porin loss) Efflux_Pumps Efflux Pumps (e.g., AcrAB-TolC) Enzymatic_Degradation Enzymatic Degradation (e.g., beta-lactamases) Enzymatic_Modification Enzymatic Modification (e.g., acetyltransferases) Target_Mutation Target Mutation (e.g., gyrA, rpoB) Target_Protection Target Protection (e.g., Qnr proteins) Target_Bypass Target Bypass (e.g., mecA in MRSA) Antibiotic Antibiotic Antibiotic->Decreased_Permeability Blocked Entry Antibiotic->Efflux_Pumps Pumped Out Antibiotic->Enzymatic_Degradation Destroyed Antibiotic->Enzymatic_Modification Inactivated Antibiotic->Target_Mutation Binding Prevented Antibiotic->Target_Protection Binding Site Shielded Antibiotic->Target_Bypass Original Target Replaced

General Mechanisms of Bacterial Antibiotic Resistance.

Experimental Protocols for Cross-Resistance Studies

To definitively determine the cross-resistance profile of this compound, experimental studies are required. Below are detailed methodologies for key experiments.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • This compound and comparator antibiotic stock solutions

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

    • Add 100 µL of the 2x concentrated antibiotic stock solution to the first column of wells.

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution well.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation:

    • Inoculate each well (except for a sterility control well) with 100 µL of the prepared bacterial inoculum.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Protocol for Checkerboard Assay to Assess Synergy and Antagonism

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.

Procedure:

  • Plate Setup:

    • In a 96-well plate, dilute Antibiotic A (e.g., this compound) horizontally and Antibiotic B (comparator) vertically.

    • This creates a matrix of wells with varying concentrations of both agents, as well as wells with each agent alone.

  • Inoculation and Incubation:

    • Inoculate the plate with the standardized bacterial suspension as described in the MIC protocol.

    • Incubate under appropriate conditions.

  • Data Analysis:

    • Determine the MIC of each antibiotic alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination:

      • FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpretation of FIC Index:

      • ≤ 0.5: Synergy

      • 0.5 to 4: Additive or Indifference

      • 4: Antagonism

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for a cross-resistance study, from initial screening to detailed analysis.

CrossResistanceWorkflow cluster_mic Initial MIC Determination cluster_resistance Resistance Development cluster_cross_resistance Cross-Resistance Testing cluster_synergy Synergy/Antagonism Testing MIC_this compound Determine MIC of this compound Serial_Passage Serial Passage in Sub-MIC This compound to Develop Resistance MIC_this compound->Serial_Passage Checkerboard Perform Checkerboard Assay MIC_this compound->Checkerboard MIC_Comparators Determine MIC of Comparator Antibiotics MIC_Comparators->Checkerboard Isolate_Resistant_Strains Isolate this compound-Resistant Strains Serial_Passage->Isolate_Resistant_Strains MIC_Comparators_Resistant Determine MICs of Comparator Antibiotics Against Resistant Strains Isolate_Resistant_Strains->MIC_Comparators_Resistant Compare_MICs Compare MICs of Resistant vs. Parental Strains MIC_Comparators_Resistant->Compare_MICs Calculate_FIC Calculate FIC Index

Workflow for a Cross-Resistance Study.

Conclusion and Future Directions

This compound demonstrates promising antimicrobial activity, particularly against Gram-positive bacteria. While direct evidence of its cross-resistance profile is lacking, its membrane-centric mechanism of action provides a basis for hypothesizing its interactions with other antibiotic classes. Further research, following the protocols outlined in this guide, is essential to fully characterize this compound's potential for cross-resistance and to explore its utility in combination therapies to combat antibiotic-resistant infections. The systematic evaluation of this compound against panels of antibiotic-resistant clinical isolates will be a critical next step in its development as a potential therapeutic agent.

References

In Vivo Efficacy of Piptamine in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability for Piptamine

Therefore, this guide will pivot to the biological activities of extracts from the source organism, Fomitopsis betulina , for which preclinical data, including some in vivo studies and more extensive in vitro research, is accessible. This will allow for a comparative analysis in line with the core requirements of this guide.

A Comparative Analysis of Fomitopsis betulina Extracts

Fomitopsis betulina, commonly known as the birch polypore, has a long history in traditional medicine for its purported antiseptic, anti-inflammatory, and anticancer properties.[1][2] Modern research has begun to investigate these claims, primarily through in vitro studies, with a limited number of in vivo animal studies. The extracts are typically aqueous, ethanolic, or methanolic, derived from either the fruiting bodies or mycelial cultures of the fungus.[3]

I. In Vivo Efficacy of Fomitopsis betulina Extracts

The available in vivo data for Fomitopsis betulina extracts is sparse and often from older research, lacking the detailed quantitative comparisons of more modern studies. However, the following findings have been reported:

  • Antiviral Activity: Water, ethanol, and ether extracts of F. betulina have been shown to protect mice from lethal infection with the Tick-Borne Encephalitis (TBE) virus.[1]

  • Antitumor Activity: An early study reported the inhibition of mouse sarcoma S-37 growth by F. betulina extracts.[2] Another study noted that an ether extract administered orally to female dogs resulted in the regression and sometimes disappearance of Sticker's sarcoma (transmissible venereal tumor) located in the vagina.[4]

  • Anti-inflammatory Activity: Triterpenoids isolated from a methanol (B129727) extract of F. betulina fruit bodies, including polyporic acids A and C, have demonstrated anti-inflammatory effects in animal tests.[4]

Due to the limited quantitative data from these in vivo studies, a direct comparative table is not feasible. These findings, however, provide a basis for the potential therapeutic effects of F. betulina extracts in living organisms.

II. In Vitro Anticancer Efficacy of Fomitopsis betulina Extracts

A more substantial body of evidence for the anticancer potential of Fomitopsis betulina extracts comes from in vitro studies. These studies have demonstrated the cytotoxic effects of various extracts on a range of cancer cell lines. The data below summarizes the 50% inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Fomitopsis betulina Extracts from Fruiting Bodies

Extract TypeCancer Cell LineCell TypeIC50 (µg/mL)Normal Cell Line (Control)IC50 (µg/mL) in Normal CellsSelectivity Index (SI)
MethanolicDU145Prostate Carcinoma48.19PNT-2 (Normal Prostate)> 100> 2.07
MethanolicA375Melanoma56.88BJ (Normal Fibroblast)> 100> 1.76
MethanolicWM795Melanoma> 100BJ (Normal Fibroblast)> 100-
EthanolicHT-29Colon Epithelial73CaCo-2 (Colon Epithelial)Not Cytotoxic-

Data sourced from multiple studies.[3][5]

Table 2: Comparative In Vitro Cytotoxicity (IC50) of Fomitopsis betulina Extracts from Mycelial Cultures

Extract TypeCancer Cell LineCell TypeIC50 (µg/mL)Normal Cell Line (Control)IC50 (µg/mL) in Normal CellsSelectivity Index (SI)
MethanolicDU145Prostate Carcinoma16.11PNT-2 (Normal Prostate)> 100> 6.21
MethanolicA375Melanoma43.02BJ (Normal Fibroblast)> 100> 2.32
MethanolicWM795Melanoma65.70BJ (Normal Fibroblast)> 100> 1.52

Data sourced from a comprehensive review.[4]

The data indicates that extracts from both the fruiting bodies and mycelial cultures of Fomitopsis betulina exhibit selective cytotoxicity against cancer cells, with extracts from mycelial cultures showing a particularly high selectivity index for prostate cancer cells.[4][3]

III. Experimental Protocols and Methodologies

The following protocols are representative of the methodologies used in the in vitro studies cited in this guide.

Preparation of Fomitopsis betulina Extracts
  • Source Material: Fruiting bodies or mycelial cultures of Fomitopsis betulina are collected and dried.

  • Grinding: The dried material is ground into a fine powder.

  • Extraction: The powder is subjected to extraction with a solvent (e.g., methanol, ethanol, or water) typically using a Soxhlet apparatus or maceration.

  • Filtration and Concentration: The resulting extract is filtered to remove solid debris and then concentrated under reduced pressure using a rotary evaporator.

  • Lyophilization: The concentrated extract is often lyophilized (freeze-dried) to obtain a stable powder for experimental use.

In Vitro Cytotoxicity Assay (LDH Assay)
  • Cell Culture: Human cancer cell lines (e.g., DU145, A375) and normal cell lines (e.g., PNT-2, BJ) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[3]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the Fomitopsis betulina extracts for a specified period (e.g., 24 or 48 hours).

  • LDH Measurement: The cytotoxicity is measured using a lactate (B86563) dehydrogenase (LDH) assay kit. LDH is a cytosolic enzyme released into the culture medium upon cell lysis (death). The amount of LDH released is proportional to the number of dead cells.

  • Data Analysis: The percentage of cytotoxicity is calculated relative to control cells (untreated) and a maximum LDH release control (cells lysed with a detergent). The IC50 value is then determined from the dose-response curve.

IV. Visualizing Mechanisms and Workflows

Proposed Anticancer Signaling Pathway

The anticancer effects of Fomitopsis betulina extracts are believed to be mediated through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.[6] The bioactive compounds, such as triterpenes and polysaccharides, may influence key signaling pathways like the NF-κB pathway.

G cluster_nucleus Nuclear Events Fb_extract Fomitopsis betulina Extracts (Triterpenes, Polysaccharides) IKK IKK Complex Fb_extract->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation (Blocked) IkB->NFkB_p65_p50 Sequesters Proliferation Cell Proliferation (e.g., Cyclins) Apoptosis_Inhibition Inhibition of Apoptosis (e.g., Bcl-2) Cell_Survival Cell Survival Proliferation->Cell_Survival Apoptosis_Inhibition->Cell_Survival NFkB_p65_p50_nucleus NF-κB Gene_Expression Target Gene Expression NFkB_p65_p50_nucleus->Gene_Expression Activates Gene_Expression->Proliferation Gene_Expression->Apoptosis_Inhibition

Caption: Proposed mechanism of action for the anticancer effects of Fomitopsis betulina extracts via inhibition of the NF-κB signaling pathway.

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of Fomitopsis betulina extracts on cancer and normal cell lines.

G start Start prep_extract Prepare F. betulina Extracts start->prep_extract treat_cells Treat Cells with Extract Concentrations prep_extract->treat_cells culture_cells Culture Cancer & Normal Cell Lines seed_plates Seed Cells into 96-well Plates culture_cells->seed_plates seed_plates->treat_cells incubate Incubate for 24/48 hours treat_cells->incubate ldh_assay Perform LDH Cytotoxicity Assay incubate->ldh_assay read_plates Read Absorbance (Plate Reader) ldh_assay->read_plates analyze_data Calculate % Cytotoxicity & Determine IC50 read_plates->analyze_data end End analyze_data->end

Caption: A standard experimental workflow for determining the in vitro cytotoxicity of fungal extracts.

References

Piptamine's Antifungal Efficacy: A Comparative Analysis Against Commercial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piptamine, a natural compound isolated from the fungus Fomitopsis betulina, has demonstrated notable antifungal properties. This guide provides a comparative overview of this compound's antifungal activity against two widely used commercial agents: Fluconazole (B54011), a triazole, and Amphotericin B, a polyene. It is critical to note that to date, no published studies have directly compared the antifungal activity of this compound alongside these commercial agents under identical experimental conditions. The data presented herein is compiled from separate research endeavors and, therefore, a direct comparison of the quantitative values should be approached with caution. This document serves to consolidate the available information and provide standardized protocols for researchers seeking to conduct direct comparative studies.

In Vitro Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound, Fluconazole, and Amphotericin B against the common fungal pathogen Candida albicans. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Antifungal Agent Fungal Species MIC (µg/mL) Source
This compoundCandida albicans6.25[1]
FluconazoleCandida albicans0.25 - 1.0[2][3]
Amphotericin BCandida albicans0.125 - 1.0[4][5]

Disclaimer: The MIC values presented are sourced from different studies. Variations in experimental methodologies, such as inoculum size, incubation time, and specific strain of Candida albicans used, can significantly influence MIC values. Therefore, these values should not be used for direct comparison of potency. A head-to-head study under standardized conditions is required for a definitive comparative assessment.

Mechanism of Action and Affected Signaling Pathways

Understanding the mechanism of action is crucial for the development of new antifungal therapies. This compound and the selected commercial agents exhibit distinct mechanisms.

This compound: Proposed Mechanism of Action

The primary mechanism of action for this compound is believed to be the disruption of the fungal cell membrane.[1] It is hypothesized to interact with the membrane, leading to increased permeability and subsequent cell death. The precise molecular interactions and downstream signaling events are yet to be fully elucidated.

Piptamine_Mechanism This compound This compound FungalCellMembrane Fungal Cell Membrane This compound->FungalCellMembrane Interacts with MembraneDisruption Membrane Disruption (Increased Permeability) FungalCellMembrane->MembraneDisruption Leads to CellDeath Cell Death MembraneDisruption->CellDeath Results in

This compound's proposed mechanism of action.
Commercial Agents: Established Mechanisms of Action

Fluconazole: As a member of the triazole class, fluconazole inhibits the enzyme lanosterol (B1674476) 14-α-demethylase, which is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. The depletion of ergosterol and accumulation of toxic sterol precursors disrupt membrane integrity and function.

Fluconazole_Pathway Fluconazole Fluconazole LanosterolDemethylase Lanosterol 14-α-demethylase (Erg11p) Fluconazole->LanosterolDemethylase Inhibits Ergosterol Ergosterol LanosterolDemethylase->Ergosterol Catalyzes conversion to Lanosterol Lanosterol Lanosterol->LanosterolDemethylase Substrate for FungalCellMembrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->FungalCellMembrane Essential component of

Fluconazole's inhibition of ergosterol biosynthesis.

Amphotericin B: This polyene antifungal binds directly to ergosterol in the fungal cell membrane, forming pores or channels. This interaction leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

AmphotericinB_Pathway AmphotericinB Amphotericin B Ergosterol Ergosterol AmphotericinB->Ergosterol Binds to PoreFormation Pore Formation AmphotericinB->PoreFormation Forms FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane Located in Ergosterol->PoreFormation Forms IonLeakage Leakage of Intracellular Components (e.g., K+) PoreFormation->IonLeakage Causes CellDeath Cell Death IonLeakage->CellDeath Leads to Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis StockSolution Prepare Antifungal Stock Solutions PlatePrep Prepare 96-Well Plates (Serial Dilutions) StockSolution->PlatePrep Inoculation Inoculate Plates PlatePrep->Inoculation InoculumPrep Prepare Fungal Inoculum InoculumPrep->Inoculation Incubation Incubate at 35°C (24-48 hours) Inoculation->Incubation MIC_Determination Determine MIC (Visual/Spectrophotometric) Incubation->MIC_Determination

References

A Researcher's Guide to Validating the Piptamine Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Piptamine, an antibiotic isolated from the fungus Fomitopsis betulina (formerly Piptoporus betulinus), exhibits promising antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis[1][2][3][4]. Despite its discovery and the elucidation of its structure, the complete biosynthetic pathway and the corresponding gene cluster responsible for its production remain experimentally unconfirmed[5]. This guide provides a comprehensive framework for identifying and validating the proposed biosynthetic gene cluster (BGC) of this compound, comparing state-of-the-art experimental methodologies and offering detailed protocols to facilitate this research endeavor.

Part 1: The Hypothetical Biosynthesis of this compound and Identifying a Candidate BGC

The chemical structure of this compound, featuring a 15-carbon linear amine chain, strongly suggests a hybrid biosynthetic origin, likely involving a polyketide synthase (PKS) or a fatty acid synthase (FAS) for the backbone, followed by a series of tailoring enzymes.[5] A plausible enzymatic sequence is proposed as follows:

  • Polyketide Synthase (PKS): An iterative Type I PKS is predicted to synthesize the 15-carbon polyketide backbone.[5]

  • Thioesterase/Reductase: An enzyme, possibly a domain of the PKS or a separate protein, releases the completed carbon chain.[5]

  • Aminotransferase: A transaminase would catalyze the addition of an amino group to the carbon chain.[5]

  • N-Methyltransferase: This enzyme would add a methyl group to the primary amine, likely using S-adenosyl methionine (SAM) as a donor.[5]

  • N-Benzyltransferase: The final step would involve the attachment of the benzyl (B1604629) group to complete the synthesis of this compound.[5]

The first critical step is to identify a candidate BGC in the genome of Fomitopsis betulina that contains genes encoding for these predicted enzymes. This is primarily a bioinformatic challenge that can be addressed using genome mining tools.

Proposed Biosynthetic Pathway of this compound

This compound Biosynthesis cluster_0 Core Synthesis cluster_1 Tailoring Steps Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide_Chain 15-Carbon Polyketide Chain PKS->Polyketide_Chain Thioesterase Thioesterase / Reductase Polyketide_Chain->Thioesterase Aminotransferase Aminotransferase Thioesterase->Aminotransferase N_Methyltransferase N-Methyltransferase Aminotransferase->N_Methyltransferase N_Benzyltransferase N-Benzyltransferase N_Methyltransferase->N_Benzyltransferase This compound This compound N_Benzyltransferase->this compound BGC Validation Workflow A 1. Genome Sequencing of F. betulina B 2. Bioinformatic Analysis (antiSMASH) A->B C 3. Identify Putative this compound BGC B->C D 4. Choose Validation Strategy C->D E Gene Deletion (CRISPR/Cas9) D->E Native Host Amenable F Heterologous Expression D->F Native Host Intractable G In Vitro Assays D->G Enzyme Function Focus H 5. Construct Generation (gRNA, donor DNA, expression vector) E->H F->H G->H Protein Expression Vector I 6. Fungal Transformation H->I J 7. Mutant/Expression Strain Verification I->J K 8. Fermentation & Metabolite Extraction J->K L 9. LC-MS Analysis K->L M 10. BGC Function Confirmed L->M

References

Comparative Transcriptomic Analysis of Piptamine's Impact on Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the predicted transcriptomic effects of Piptamine in comparison to other antibacterial agents.

This guide provides a comparative overview of the known antimicrobial properties of this compound and outlines a framework for analyzing its effects on bacterial gene expression through comparative transcriptomics. While direct comparative transcriptomic data for this compound is not yet publicly available, this document synthesizes existing knowledge on its mechanism of action to predict its transcriptomic signature. This is juxtaposed with the established transcriptomic profiles of other antibiotics to provide a valuable resource for researchers.

Introduction to this compound

This compound is an antibiotic isolated from the fungus Piptoporus betulinus (also known as Fomitopsis betulina).[1] It has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[1][2] Preclinical evaluations have identified the bacterial cell membrane as the primary target of this compound's action, leading to significant membrane stress.[1]

Quantitative Assessment of Antimicrobial Potency

The effectiveness of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays. The available data highlights its potent activity against key Gram-positive pathogens.

MicroorganismStrainMinimum Inhibitory Concentration (MIC) in µg/mLReference
Staphylococcus aureusSG 5110.78[3]
Enterococcus faecalis15281.56[3]
Staphylococcus aureus strains-0.78 - >12.5[3]
Bacillus subtilis-0.78 - >12.5[3]
Escherichia coli->12.5[3]

Predicted Transcriptomic Signature of this compound

Based on its mode of action targeting the cell membrane, treatment with this compound is expected to induce a distinct transcriptomic response in susceptible bacteria. A key indicator of this is the upregulation of genes associated with cell membrane stress.[1]

A significant predicted feature of the this compound-induced transcriptome is the upregulation of the sigB gene.[1] The sigB gene encodes the alternative sigma factor B (σB), which is a master regulator of the general stress response in many Gram-positive bacteria, including Bacillus subtilis and Listeria monocytogenes.[1] The activation of the SigB regulon is a strong indicator that the bacterial cell is experiencing severe membrane stress.

In a comparative transcriptomic study, the gene expression profile of this compound-treated bacteria would likely show significant differences when compared to antibiotics with other mechanisms of action, such as those targeting DNA replication (e.g., ciprofloxacin) or protein synthesis (e.g., tetracycline).

Experimental Protocols for Comparative Transcriptomics

To investigate the precise transcriptomic effects of this compound and compare them to other antibiotics, a standardized experimental workflow is essential.

Bacterial Culture and Antibiotic Treatment
  • Bacterial Strain: Select a relevant Gram-positive strain susceptible to this compound (e.g., Staphylococcus aureus SG 511).

  • Culture Conditions: Grow bacterial cultures in an appropriate medium (e.g., Luria-Bertani broth) at 37°C with agitation to the mid-logarithmic growth phase.

  • Antibiotic Exposure: Treat the cultures with this compound at a sub-lethal concentration (e.g., 0.5 x MIC) to ensure the bacteria are responding to the drug without immediate cell death. Include parallel cultures treated with a comparator antibiotic (e.g., a cell wall synthesis inhibitor like penicillin or a DNA gyrase inhibitor like ciprofloxacin) and an untreated control.

  • Time Points: Harvest bacterial cells at various time points (e.g., 30, 60, and 120 minutes) post-treatment to capture the dynamics of the transcriptomic response.

RNA Extraction and Sequencing
  • RNA Isolation: Immediately stabilize bacterial RNA using a commercial RNA protectant reagent. Extract total RNA using a validated method, such as a TRIzol-based protocol followed by cleanup with an RNA purification kit.

  • DNase Treatment: Perform a rigorous DNase treatment to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high integrity (RIN > 8).

  • Ribosomal RNA (rRNA) Depletion: Remove rRNA from the total RNA samples to enrich for messenger RNA (mRNA).

  • Library Preparation: Prepare sequencing libraries from the rRNA-depleted RNA using a strand-specific RNA-seq library preparation kit.

  • Sequencing: Perform high-throughput sequencing on a platform such as the Illumina HiSeq or NovaSeq to generate a sufficient number of reads per sample for robust statistical analysis.

Bioinformatic Analysis
  • Data Quality Control: Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences.

  • Read Alignment: Align the trimmed reads to the reference genome of the bacterial strain used.

  • Gene Expression Quantification: Count the number of reads mapping to each annotated gene.

  • Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated in the this compound-treated samples compared to the untreated control and the comparator antibiotic-treated samples.

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify the biological processes and pathways that are significantly affected by this compound treatment.

Visualizing Molecular Pathways and Workflows

The following diagrams illustrate the predicted signaling pathway of this compound and a typical experimental workflow for comparative transcriptomic analysis.

Piptamine_Mechanism This compound This compound Bacterial_Cell_Membrane Bacterial Cell Membrane This compound->Bacterial_Cell_Membrane Targets Membrane_Stress Membrane Stress Bacterial_Cell_Membrane->Membrane_Stress Induces sigB_Upregulation sigB Upregulation Membrane_Stress->sigB_Upregulation Leads to General_Stress_Response General Stress Response Activation sigB_Upregulation->General_Stress_Response Activates

Caption: Predicted mechanism of action of this compound leading to the activation of the general stress response.

Transcriptomics_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Bacterial_Culture Bacterial Culture Antibiotic_Treatment Antibiotic Treatment (this compound, Comparator, Control) Bacterial_Culture->Antibiotic_Treatment RNA_Extraction RNA Extraction Antibiotic_Treatment->RNA_Extraction rRNA_Depletion rRNA Depletion RNA_Extraction->rRNA_Depletion Library_Preparation Library Preparation rRNA_Depletion->Library_Preparation Sequencing High-Throughput Sequencing Library_Preparation->Sequencing Data_QC Data Quality Control Sequencing->Data_QC Read_Alignment Read Alignment Data_QC->Read_Alignment Gene_Quantification Gene Expression Quantification Read_Alignment->Gene_Quantification Differential_Expression Differential Expression Analysis Gene_Quantification->Differential_Expression Functional_Enrichment Functional Enrichment Analysis Differential_Expression->Functional_Enrichment

Caption: A standard workflow for comparative transcriptomic analysis of bacteria treated with antibiotics.

References

Safety Operating Guide

Navigating the Disposal of Piptamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle Piptamine with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

In the event of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, ensuring to rinse under the eyelids. Seek prompt medical attention.[4]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing and wash it before reuse.[4]

  • Inhalation: Move the individual to fresh air. If breathing becomes difficult, seek immediate medical attention.[4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

This compound: Known Properties

While a comprehensive Safety Data Sheet (SDS) for this compound is not available, some of its chemical and physical properties have been identified. This information is crucial for a proper risk assessment prior to disposal.

PropertyValueSource
Molecular Formula C₂₃H₄₁N[1][2]
Molecular Weight 331.58 g/mol (calculated from formula)
Chemical Structure N-benzyl-N-methylpentadecan-1-amine[1]
Appearance Waxy solid[2]
Biological Activity Antibiotic against Gram-positive bacteria and some yeasts[1][5]

Step-by-Step Disposal Protocol for Novel Compounds like this compound

The disposal of a novel or uncharacterized compound such as this compound must be approached with caution. The following steps provide a general but safe procedure.

  • Risk Assessment: Evaluate the known properties of this compound. As a tertiary amine, it should be treated as potentially corrosive and toxic. Its antibiotic properties also suggest it could have an environmental impact.

  • Consult Institutional EHS: Before proceeding, consult with your institution's Environmental Health and Safety (EHS) department. They will provide guidance based on local, state, and federal regulations and may have specific protocols for novel compounds.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by EHS. It should be collected in a dedicated, properly labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with the full chemical name ("this compound" and "N-benzyl-N-methylpentadecan-1-amine"), the molecular formula, and any known hazard warnings (e.g., "Corrosive," "Toxic," "Environmental Hazard").

  • Secure Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area away from incompatible materials.

  • Waste Pickup: Arrange for the collection of the hazardous waste by a certified disposal company, as coordinated through your EHS department.

Experimental Protocols for Waste Management

In a research setting, it may be appropriate to investigate methods for the neutralization or degradation of this compound on a small scale before bulk disposal. Such experiments should only be conducted after a thorough literature review of methods for degrading similar compounds (e.g., other tertiary amines) and with the approval of the institutional safety committee.

A general experimental workflow for investigating chemical degradation could involve:

  • Literature Review: Search for established methods for the degradation of long-chain tertiary amines.

  • Method Selection: Choose a potential degradation method (e.g., oxidation, advanced oxidation processes).

  • Small-Scale Test: Perform the degradation reaction on a small, accurately measured quantity of this compound.

  • Analytical Verification: Use analytical techniques such as HPLC or GC-MS to confirm the degradation of the parent compound and to identify any byproducts.

  • Toxicity Assessment of Byproducts: If possible, assess the toxicity of the degradation products to determine if they are less hazardous than the parent compound.

  • Scale-up and Disposal: If a safe and effective degradation method is established, it may be used for the treatment of the this compound waste stream, followed by disposal as per EHS guidelines.

Disposal_Workflow cluster_prep Preparation & Assessment cluster_handling Waste Handling & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated risk_assessment Conduct Risk Assessment (Review Known Properties) start->risk_assessment consult_ehs Consult Institutional EHS risk_assessment->consult_ehs segregate Segregate Waste consult_ehs->segregate label_container Label Waste Container (Name, Formula, Hazards) segregate->label_container store Store in Secure Hazardous Waste Area label_container->store pickup Arrange for EHS-Approved Waste Pickup store->pickup end End: Proper Disposal Complete pickup->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.